Product packaging for Quizalofop(Cat. No.:CAS No. 76578-12-6)

Quizalofop

Número de catálogo: B1680410
Número CAS: 76578-12-6
Peso molecular: 344.7 g/mol
Clave InChI: ABOOPXYCKNFDNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the phenyl group is substituted at the para position by a (6-chloroquinoxalin-2-yl)oxy group. It is a quinoxaline derivative, an aromatic ether, a monocarboxylic acid and an organochlorine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN2O4 B1680410 Quizalofop CAS No. 76578-12-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOPXYCKNFDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273935
Record name Quizalofop
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Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76578-12-6
Record name Quizalofop
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Record name Quizalofop [BSI:ISO]
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Record name Quizalofop
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Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]
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Record name QUIZALOFOP
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Foundational & Exploratory

The Core Mechanism of Quizalofop Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class, categorized as a Group 1 herbicide.[1][2][3] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in grasses.[1][4] This guide provides a detailed technical overview of the mechanism of action of this compound on ACCase, including its inhibitory kinetics, binding site interactions, and the downstream physiological consequences. It also presents quantitative data on its efficacy and outlines the experimental protocols used to elucidate its function.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The herbicidal activity of this compound is initiated upon its absorption through the foliage and subsequent translocation via the phloem to the meristematic tissues, where cell division and lipid biosynthesis are most active.[3] In its commercial form, this compound is often an ester prodrug (e.g., this compound-p-ethyl) which is rapidly hydrolyzed in the plant to its active acid form.[5]

The primary target of this compound is the plastid-localized acetyl-CoA carboxylase (ACCase), the enzyme responsible for the first committed and rate-limiting step in de novo fatty acid synthesis.[4][6] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][7] By inhibiting ACCase, this compound effectively halts the production of malonyl-CoA, thereby blocking the synthesis of the fatty acids necessary for the formation of cell membranes and other essential lipids.[4] This disruption of lipid biosynthesis leads to the cessation of growth, followed by chlorosis, necrosis of young tissues, and eventual death of the susceptible grass species.[3][4]

Biochemical studies have characterized this compound as a reversible, noncompetitive inhibitor of grass ACCase.[5][8] This indicates that this compound does not compete with the substrate (acetyl-CoA) for binding to the enzyme's active site but rather binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[5]

Signaling Pathway of this compound's Herbicidal Action

cluster_plant Susceptible Grass Plant cluster_cellular Cellular Level (Plastid) This compound-p-ethyl This compound-p-ethyl Hydrolysis Hydrolysis This compound-p-ethyl->Hydrolysis Uptake This compound (acid) This compound (acid) Hydrolysis->this compound (acid) Translocation Translocation This compound (acid)->Translocation ACCase ACCase This compound (acid)->ACCase Meristematic Tissue Meristematic Tissue Translocation->Meristematic Tissue Meristematic Tissue->ACCase Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalysis Inhibition Inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Catalysis Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Membrane Production Membrane Production Fatty Acid Synthesis->Membrane Production Plant Death Plant Death Fatty Acid Synthesis->Plant Death Growth Growth Membrane Production->Growth Inhibition->Malonyl-CoA Blocks Production

Caption: Herbicidal action of this compound from plant uptake to cellular inhibition.

Binding Site and Molecular Interactions

The precise binding site of this compound on the carboxyltransferase (CT) domain of ACCase has been elucidated through structural studies and the analysis of herbicide-resistant mutations.[7][9] These studies reveal that this compound binds at the dimer interface of the CT domain, a region distinct from the active site.[7]

Resistance to this compound in many weed biotypes is conferred by point mutations in the ACCase gene, leading to amino acid substitutions in the herbicide-binding pocket. A notable example is the alanine to valine substitution at position 2004 (A2004V) in the Alopecurus myosuroides reference sequence.[6][9] This substitution reduces the volume of the binding pocket, sterically hindering the interaction of this compound with the enzyme and thereby decreasing its binding affinity.[6][9] Modeling and docking studies have confirmed that this mutation significantly reduces the binding affinity of this compound.[9]

Quantitative Data on ACCase Inhibition

The inhibitory potency of this compound is quantified by the concentration required to inhibit 50% of the enzyme's activity (IC50). This value can vary significantly between susceptible and resistant plant genotypes.

Genotype/SpeciesACCase MutationThis compound IC50 (µM)Resistance Factor (R/S)Reference
Wildtype WheatNone0.49-[5]
Resistant WheatHomozygous A2004V (1 genome)1.843.8[5]
Resistant WheatHomozygous A2004V (2 genomes)19.3039.4[5]
Broadleaf signalgrassNot specified0.54-[10]

Experimental Protocols

In Vitro ACCase Activity Assay (Radioisotope Method)

This protocol is a standard method for measuring ACCase activity and its inhibition by herbicides.

  • Enzyme Extraction:

    • Harvest young, actively growing leaf tissue.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM dithiothreitol).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cell debris and membranes.

    • The resulting supernatant contains the soluble ACCase.

  • Assay Reaction:

    • Prepare a reaction mixture containing assay buffer, ATP, MgCl2, NaHCO3 (labeled with ¹⁴C), and acetyl-CoA.

    • Add the crude enzyme extract to the reaction mixture.

    • For inhibition studies, pre-incubate the enzyme extract with various concentrations of this compound before adding the substrates.

    • Initiate the reaction by adding ¹⁴C-labeled sodium bicarbonate (H¹⁴CO₃⁻).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

  • Termination and Quantification:

    • Stop the reaction by adding a strong acid (e.g., HCl), which also removes any unincorporated ¹⁴C-bicarbonate as ¹⁴CO₂.

    • Dry the samples to ensure all ¹⁴CO₂ has evaporated.

    • The acid-stable product, ¹⁴C-malonyl-CoA, is quantified by liquid scintillation counting.

    • ACCase activity is expressed as the amount of ¹⁴C incorporated into the acid-stable product per unit of time per milligram of protein.

In Vitro ACCase Activity Assay (Malachite Green Colorimetric Method)

This is a non-radioactive alternative for measuring ACCase activity by detecting the release of inorganic phosphate (Pi) from ATP hydrolysis.[11][12]

  • Enzyme Extraction:

    • Follow the same procedure as for the radioisotope method.

  • Assay Reaction:

    • Set up the reaction in a 96-well plate.

    • Each well should contain the enzyme extract, assay buffer, and a series of herbicide concentrations.

    • The reaction mixture includes Tricine buffer, KCl, MgCl₂, dithiothreitol, BSA, NaHCO₃, and ATP.[11]

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at a controlled temperature.

  • Colorimetric Detection:

    • Stop the reaction and detect the released Pi using a malachite green reagent.

    • The malachite green forms a colored complex with the inorganic phosphate.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[11]

    • The amount of Pi produced is proportional to the ACCase activity.

Experimental Workflow for ACCase Inhibition Assay

cluster_extraction Enzyme Extraction cluster_assay ACCase Assay cluster_quantification Quantification Leaf Tissue Leaf Tissue Homogenization Homogenization Leaf Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude Enzyme Extract Crude Enzyme Extract Centrifugation->Crude Enzyme Extract Incubation Incubation Crude Enzyme Extract->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation Substrates ATP, Acetyl-CoA, (¹⁴C)NaHCO₃ Substrates->Incubation This compound This compound This compound->Incubation Inhibition Study Reaction Termination Reaction Termination Incubation->Reaction Termination Scintillation Counting Scintillation Counting (Radioisotope) Reaction Termination->Scintillation Counting Colorimetric Reading Colorimetric Reading (Malachite Green) Reaction Termination->Colorimetric Reading Data Analysis Data Analysis Scintillation Counting->Data Analysis Colorimetric Reading->Data Analysis

Caption: Workflow for determining ACCase inhibition by this compound.

Conclusion

This compound is a potent and specific inhibitor of the ACCase enzyme in susceptible grass species. Its mechanism of action involves binding to an allosteric site on the carboxyltransferase domain, leading to noncompetitive inhibition of the enzyme's activity. This blocks the fatty acid synthesis pathway, ultimately resulting in plant death. The development of resistance to this compound is frequently linked to specific mutations within this binding site that reduce the herbicide's affinity for the enzyme. A thorough understanding of this mechanism is crucial for the effective use of this compound in weed management and for the development of new herbicidal compounds.

References

Quizalofop-p-ethyl discovery and synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Quizalofop-p-ethyl

Discovery and Development

This compound-p-ethyl, a prominent member of the aryloxyphenoxypropionate ("fop") class of herbicides, was discovered and developed by Nissan Chemical Corporation.[1][2] The journey of this compound began in 1975 with a team of scientists at Nissan Chemical, including the young researcher Dr. Koichi Suzuki, who were dedicated to creating a globally significant agrochemical.[1]

The research focused on heterocyclicoxy phenoxy propanoic acid derivatives, which were known to possess selective herbicidal properties.[3] This exploration led to the synthesis of quinoxalinyloxy phenoxy propanoic acid derivatives, which demonstrated excellent activity against grass weeds.[3] The team's work identified that the propionic acid moiety contains a chiral center, and the R-enantiomer is the biologically active isomer.[4] This active isomer was named this compound-p-ethyl (also referred to as D(+) NC302 or DPX-Y6202), distinguishing it from the racemic mixture, this compound-ethyl.[5][6]

Extensive testing revealed its high efficacy against troublesome grass weeds, such as Johnson's Grass in the southern United States, with remarkable safety for broadleaf crops.[1][7] This high selectivity and effectiveness led to its commercialization under brand names like Targa, Assure II, and Pilot Ultra, establishing it as a vital tool for post-emergence weed control in crops such as soybeans, cotton, sugar beets, and rapeseed.[1][5][7]

Mechanism of Action

This compound-p-ethyl is a selective, systemic herbicide that functions as a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][7][8] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage in plants.

The herbicidal action unfolds in several steps:

  • Absorption and Translocation : The herbicide is applied post-emergence and is rapidly absorbed through the foliage of grass weeds.[7][9] Being systemic, it is then translocated throughout the plant via both the xylem and phloem to the meristematic tissues—the primary sites of growth, such as shoots and roots.[7][10]

  • Metabolic Activation : Within the plant, the proherbicide this compound-p-ethyl is hydrolyzed to its biologically active acid form, this compound-P.[4]

  • ACCase Inhibition : this compound-P specifically binds to and inhibits the ACCase enzyme found in grass species (gramineous plants).[4]

  • Disruption of Lipid Synthesis : The inhibition of ACCase halts fatty acid production, leading to a cessation of cell membrane formation and lipid-based energy storage.[7][10]

  • Plant Death : This disruption of a fundamental metabolic pathway causes the weed to stop growing. Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) at the growing points, appear within a few days to a week, with complete plant death occurring within one to three weeks.[7][8]

The selectivity of this compound-p-ethyl arises because the ACCase enzyme in broadleaf (dicotyledonous) crops has a different structure that is not affected by the herbicide, allowing these crops to remain unharmed.[4]

This compound-p-ethyl_MoA cluster_plant Grass Weed QPE This compound-p-ethyl (Absorbed by leaves) QPA This compound-P (Acid) (Active Form) QPE->QPA Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase Enzyme) QPA->ACCase Inhibits FA_Synth Fatty Acid Biosynthesis ACCase->FA_Synth Catalyzes Lipids Lipids for Cell Membranes FA_Synth->Lipids Death Weed Death FA_Synth->Death Blocked Growth New Cell Growth Lipids->Growth

Figure 1. Mechanism of Action of this compound-p-ethyl in Grass Weeds.

Chemical Synthesis Pathways

The industrial synthesis of this compound-p-ethyl focuses on producing the desired (R)-enantiomer with high purity. Several synthetic routes have been developed, with a common strategy involving the coupling of a quinoxaline moiety with a chiral phenoxypropionate side chain.

A widely adopted commercial pathway involves two main steps: the formation of the phenoxy-quinoxaline core followed by etherification with a chiral propionate derivative.

Pathway 1: Common Industrial Synthesis

  • Step 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol. This key intermediate is formed via a nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone in the presence of a base like potassium carbonate.[5][11]

  • Step 2: Chiral Etherification. The intermediate phenol is then reacted with an ethyl lactate derivative possessing the (S)-configuration, such as ethyl (S)-2-bromopropionate or ethyl S(-)-p-toluenesulfonyl lactate, to form the final product.[2][5] The reaction proceeds via an SN2 mechanism, which inverts the stereocenter, resulting in the desired (R)-configuration of this compound-p-ethyl.

Quizalofop_Synthesis cluster_products R1 2,6-Dichloroquinoxaline I1 4-(6-chloroquinoxalin-2-yloxy)phenol R1->I1 R2 Hydroquinone R2->I1 R3 Ethyl (S)-2-tosyllactate P1 This compound-p-ethyl ((R)-enantiomer) R3->P1 I1->P1 L1 Step 1: Nucleophilic Aromatic Substitution (Base, e.g., K2CO3) L2 Step 2: Williamson Ether Synthesis (Base, e.g., K2CO3)

Figure 2. A common industrial synthesis pathway for this compound-p-ethyl.

Alternative Synthesis Pathways:

  • Route via (R)-2-(4-hydroxyphenoxy)propionic acid: This method starts with a chiral building block, (R)-2-(4-hydroxyphenoxy)propionic acid. This intermediate is reacted with 2,6-dichloroquinoxaline in a solvent like N,N-dimethylformamide (DMF) with potassium carbonate to yield this compound-p acid, which is then esterified to the final product.[12]

  • Route from D-Lactic Acid: Another approach begins with D-lactic acid, which has the correct initial stereochemistry. The acid is first esterified and then its hydroxyl group is converted to a leaving group (e.g., a halide). This intermediate is then coupled with 4-(6-chloroquinoxalin-2-yloxy)phenol to form the final ester directly.[13]

Quantitative Data

Table 1: Physical and Chemical Properties
PropertyValueReference
IUPAC Nameethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate[14]
Chemical FormulaC₁₉H₁₇ClN₂O₄[14]
Molar Mass372.8 g/mol [14]
AppearanceWhite powder / Faint yellow crystallized solid[8][13]
XLogP34.3[14]
CAS Number100646-51-3[5]
Table 2: Toxicological Data
TestSpeciesValueReference
Acute Oral LD₅₀Rat1182 - 1670 mg/kg[8]
Acute Inhalation LC₅₀ (4h)Rat5.8 mg/L[8]
Aquatic Toxicity LC₅₀ (96h)Rainbow Trout10.7 mg/L[8]
Avian ToxicityBirdsNon-toxic[8]
Bee ToxicityBeesNon-toxic[8]
CarcinogenicityAnimal testsNot shown to cause cancer[8]
Table 3: Herbicidal Efficacy (Field Trials)
Target Weed TypeApplication Rate (a.i./ha)Reference
Annual Grasses0.05 - 0.15 kg[3]
Perennial Grasses0.11 - 0.22 kg[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is adapted from established industrial synthesis routes.[5][11]

Materials:

  • 2,6-dichloroquinoxaline

  • Hydroquinone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF) or similar polar aprotic solvent

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add hydroquinone (1.1 equivalents) and the solvent (e.g., DMF).

  • Begin stirring and add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2,6-dichloroquinoxaline (1.0 equivalent) to the slurry.

  • Heat the reaction mixture to 140-150°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Acidify the aqueous solution to a pH of 4-5 using concentrated HCl to ensure complete precipitation.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the solid cake with deionized water until the filtrate is neutral.

  • Dry the solid under vacuum at 60-70°C to yield the 4-(6-chloroquinoxalin-2-yloxy)phenol intermediate.

Protocol 2: Synthesis of this compound-p-ethyl from 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is based on the chiral etherification step.[2]

Materials:

  • 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 equivalent)

  • Ethyl S(-)-p-toluenesulfonyl lactate (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Toluene or other suitable solvent

  • Deionized water

  • Brine solution

Procedure:

  • Charge a reaction flask with toluene, 4-(6-chloroquinoxalin-2-yloxy)phenol, ethyl S(-)-p-toluenesulfonyl lactate, and anhydrous potassium carbonate.

  • Heat the mixture to reflux (approximately 110°C for toluene) and stir vigorously.

  • Maintain the reflux for 3-6 hours. Monitor the disappearance of the starting phenol by HPLC.

  • After the reaction is complete, cool the mixture to 50-60°C.

  • Add water to the reaction mixture and stir to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic (toluene) layer. Wash it sequentially with a dilute NaOH solution, water, and finally a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound-p-ethyl.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical and optical purity (>98%).[2]

References

An In-depth Technical Guide to the Degradation Products of Quizalofop in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of quizalofop and its related compounds in terrestrial and aquatic environments. It details the primary degradation products, dissipation rates, and the experimental methodologies used to determine these parameters. The information is presented to be a valuable resource for environmental fate assessment and management of this widely used herbicide.

Degradation of this compound in Soil

This compound-p-ethyl, the active enantiomer in many commercial formulations, undergoes rapid degradation in soil to its primary metabolite, this compound-p-acid.[1][2][3][4][5] This initial hydrolysis is a key step, followed by further breakdown into several smaller molecules. The rate of degradation is influenced by soil properties such as pH and microbial activity.[2]

1.1. Primary Degradation Products in Soil

The degradation of this compound-p-ethyl in soil leads to the formation of several key metabolites. The most significant of these are this compound-p-acid, 3-OH-quizalofop-acid, 6-chloroquinoxalin-2-ol (CHQ), and dihydroxychloroquinoxalin (CHHQ).[6][7]

Degradation Product Common Abbreviation Chemical Name Reference
This compound-p-acidQA(R)-2-[4-(6-chloroquinoxalin-2-yl)oxy-phenoxy]propanoic acid[1][2][3][4][5][7]
3-OH-Quizalofop-acid-2-[4-[(6-chloro-3-hydroxy-2-quinoxalinyl)oxy]phenoxy]propanoic acid[7][8][9]
6-chloroquinoxalin-2-olCHQ6-chloro-2-hydroxyquinoxaline[6]
dihydroxychloroquinoxalinCHHQ6-chloroquinoxaline-2,3-diol[6]
(R)-2-(4-hydroxyphenoxy)propionic acidPPA(R)-2-(4-hydroxyphenoxy)propionic acid[6]
demethylated-quizalofop-p-acid--[1][2]
hydroxy-quizalofop-p-ethyl--[1][2]

1.2. Degradation Pathway in Soil

The degradation of this compound-p-ethyl in soil is a multi-step process. It begins with the hydrolysis of the ethyl ester to form this compound-p-acid. This is followed by hydroxylation of the quinoxaline ring and cleavage of the ether linkage, leading to the formation of various phenolic and quinoxaline derivatives.

G This compound-p-ethyl This compound-p-ethyl This compound-p-acid This compound-p-acid This compound-p-ethyl->this compound-p-acid Hydrolysis 3-OH-Quizalofop-acid 3-OH-Quizalofop-acid This compound-p-acid->3-OH-Quizalofop-acid Hydroxylation CHQ CHQ This compound-p-acid->CHQ Ether Cleavage PPA PPA This compound-p-acid->PPA Ether Cleavage Further Degradation Further Degradation 3-OH-Quizalofop-acid->Further Degradation CHHQ CHHQ CHQ->CHHQ Hydroxylation CHHQ->Further Degradation PPA->Further Degradation

Degradation pathway of this compound-p-ethyl in soil.

1.3. Quantitative Data on Dissipation in Soil

The dissipation of this compound and its esters in soil is generally rapid. The half-life can vary depending on soil type, temperature, moisture, and microbial activity.

Compound Soil Type Half-life (DT50) Conditions Reference
This compound-pNot specified< 1 dayNot specified[6][10]
This compound-p-ethylAdzuki bean soils5.4 - 6.7 daysField study[3]
This compound-p-ethylLoamy soils0.6 - 1.0 daysSunlight[1]
This compound-p-ethylLoamy soils2.9 - 3.9 daysDark[1]
This compound-p-ethylSilty clay0.55 - 0.71 daysField study[11][12]
This compound-p-ethylFour different soils0.16 - 0.57 days (Phase 1)Micro-plot study[13]
This compound-p-ethylFour different soils2.05 - 4.0 days (Phase 2)Micro-plot study[13]

Degradation of this compound in Water

In aquatic environments, the degradation of this compound and its derivatives is influenced by factors such as pH, temperature, and sunlight (photolysis).[7][13] Hydrolysis and photolysis are the primary degradation mechanisms in water.

2.1. Primary Degradation Products in Water

Similar to soil, the main degradation pathway in water involves the hydrolysis of the ester linkage to form this compound-p-acid. Further degradation leads to the formation of CHQ, CHHQ, and PPA.[6][14][15]

Degradation Product Common Abbreviation Chemical Name Reference
This compound-p-acidQA(R)-2-[4-(6-chloroquinoxalin-2-yl)oxy-phenoxy]propanoic acid[7]
6-chloroquinoxalin-2-olCHQ6-chloro-2-hydroxyquinoxaline[6][14][15][16]
dihydroxychloroquinoxalinCHHQ6-chloroquinoxaline-2,3-diol[6][14][15]
(R)-2-(4-hydroxyphenoxy)propionic acidPPA(R)-2-(4-hydroxyphenoxy)propionic acid[6][14][15]
2-(4-hydroxy-phenyoxy) propionate--[16]
1,4-hydroquinone--[16]
Quinone--[16]
4-chlorobenzene-1,2-diol--[16]
1,2,4-benzenetriol--[16]

2.2. Degradation Pathway in Water

The degradation pathway in water mirrors that in soil, with hydrolysis being the initial and crucial step. Photodegradation can also play a significant role in breaking down the parent compound and its metabolites.

G cluster_0 Water This compound-p-ethyl This compound-p-ethyl This compound-p-acid This compound-p-acid This compound-p-ethyl->this compound-p-acid Hydrolysis / Photolysis CHQ CHQ This compound-p-acid->CHQ Ether Cleavage PPA PPA This compound-p-acid->PPA Ether Cleavage CHHQ CHHQ CHQ->CHHQ Hydroxylation Further Degradation Further Degradation CHQ->Further Degradation PPA->Further Degradation CHHQ->Further Degradation

Degradation pathway of this compound-p-ethyl in water.

2.3. Quantitative Data on Dissipation in Water

This compound-p-ethyl and its related commercial products can be moderately persistent in water. The dissipation rates are highly dependent on the specific conditions.

Compound DT50 Conditions Reference
This compound-p-tefuryl10 - 70 daysDistilled water[6][14][15]
This compound-p-ethyl10 - 70 daysDistilled water[6][14][15]
Propaquizafop10 - 70 daysDistilled water[6][14][15]
This compound-p-ethyl0.46 - 0.55 daysNeutral and basic water[13]
This compound-p-ethyl2.64 - 2.68 daysAcidic water[13]

Metabolites such as PPA, CHHQ, and CHQ have been detected in water samples 7 days after the application of commercial products.[6][14][15] In one study, CHQ was detected at a concentration of 1400 µg/L after 75 days following the application of a this compound-p-ethyl commercial product.[14][15]

Experimental Protocols

The study of this compound degradation in soil and water involves a series of well-defined experimental protocols, from sample collection and preparation to sophisticated analytical techniques.

3.1. Soil Degradation Study

A typical laboratory soil degradation study involves incubating soil treated with this compound under controlled temperature and moisture conditions.

  • Soil Selection and Preparation: Soil is collected from relevant agricultural areas, sieved to remove large debris, and characterized for properties like pH, organic matter content, and texture.[17]

  • Application of Test Substance: A solution of this compound (often radiolabeled for easier tracking) is applied to the soil at a concentration relevant to field application rates.[17][18]

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity) for a specified period.[18]

  • Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days) to monitor the dissipation of the parent compound and the formation of degradation products.[19]

  • Extraction: The soil samples are extracted using an appropriate solvent system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction technique.[3][6][11] This typically involves extraction with acidified acetonitrile followed by the addition of salts to induce phase separation.[6]

  • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Diode Array Detector (DAD) to identify and quantify the parent compound and its metabolites.[3][6]

3.2. Water Degradation Study

Water degradation studies are performed to assess hydrolysis and photolysis.

  • Hydrolysis Study: Sterile buffered solutions at different pH values (e.g., 4, 7, and 9) are treated with this compound and incubated in the dark at a constant temperature. Samples are taken at various intervals to determine the rate of hydrolysis.

  • Photolysis Study: Solutions of this compound in sterile, buffered water are exposed to a light source that simulates natural sunlight. Control samples are kept in the dark. The concentration of the herbicide is monitored over time in both light-exposed and dark control samples to determine the rate of photodegradation.[20]

3.3. Analytical Methodologies

The accurate determination of this compound and its degradation products requires sensitive and selective analytical methods.

  • Sample Extraction: As mentioned, the QuEChERS method is widely used for soil samples.[3][6] For water samples, solid-phase extraction (SPE) or liquid-liquid extraction may be employed to concentrate the analytes.[3]

  • Chromatographic Separation: Reversed-phase HPLC is the most common technique for separating this compound and its metabolites.[3][6][21]

  • Detection and Quantification:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique used for the quantification of trace levels of the target compounds.[8][9]

    • UHPLC-Orbitrap-MS: Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap) allows for the accurate identification and quantification of known and unknown metabolites.[6][14][15]

    • HPLC-DAD: High-performance liquid chromatography with a diode-array detector is a more accessible technique that can be used for quantification at higher concentrations.[3]

    • GC-MS: Gas chromatography-mass spectrometry can also be used, particularly for more volatile derivatives of the analytes.[3][6]

3.4. Experimental Workflow

The following diagram illustrates a typical workflow for a this compound degradation study.

G cluster_0 Sample Preparation cluster_1 Extraction and Cleanup cluster_2 Analysis Soil/Water Collection Soil/Water Collection Fortification Fortification Soil/Water Collection->Fortification Spiking Incubation Incubation Fortification->Incubation Time Course Solvent Extraction Solvent Extraction Incubation->Solvent Extraction Sampling QuEChERS/SPE QuEChERS/SPE Solvent Extraction->QuEChERS/SPE Cleanup LC-MS/MS or UHPLC-HRMS LC-MS/MS or UHPLC-HRMS QuEChERS/SPE->LC-MS/MS or UHPLC-HRMS Injection Data Processing Data Processing LC-MS/MS or UHPLC-HRMS->Data Processing Quantification Quantification Data Processing->Quantification

Workflow for this compound degradation analysis.

References

An In-depth Technical Guide to Quizalofop: Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of the herbicide Quizalofop. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identification

This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds.[1] It belongs to the aryloxyphenoxypropionate class of herbicides.[2] The active form is often the R-enantiomer, known as this compound-P.[3] Commercially, it is frequently available as an ester, such as this compound-ethyl, which is converted to the active acid form within the plant.

IdentifierThis compoundThis compound-ethyl
IUPAC Name 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid[1]ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
CAS Number 76578-12-6[1]76578-14-8
Chemical Formula C17H13ClN2O4[1]C19H17ClN2O4
Molecular Weight 344.75 g/mol [1]372.8 g/mol
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl[1]CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of the this compound molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and this compound-ethyl is presented below.

PropertyThis compoundThis compound-ethyl
Appearance White powder[1]White crystals
Melting Point -91.7-92.1 °C
Boiling Point -220 °C at 0.2 mmHg
Water Solubility -0.4 mg/L at 20 °C
Solubility in Organic Solvents -Soluble in acetone, ethanol, and xylene; sparingly soluble in hexane.
pKa (acid dissociation constant) 2.79 (Strongest Acidic)[4]Not applicable
LogP (Octanol-Water Partition Coefficient) -4.28
Vapor Pressure -1.1 x 10^-8 atm-cu m/mole

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions as a herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage.[2][5]

The inhibition of ACCase by aryloxyphenoxypropionates like this compound occurs in the chloroplasts of susceptible grass species.[5] This specific inhibition disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis.[5][6] The disruption of fatty acid production ultimately leads to the breakdown of cell membrane integrity and cessation of growth, causing the death of the weed.[2]

ACCase_Inhibition_Pathway cluster_pathway Fatty Acid Biosynthesis Pathway and Inhibition by this compound AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate Bicarbonate (HCO3-) Bicarbonate->ACCase ATP ATP ATP->ACCase ADP_Pi ADP + Pi ACCase->ADP_Pi MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation This compound This compound This compound->ACCase Binds to and inhibits Inhibition Inhibition FattyAcidSynthase Fatty Acid Synthase Complex MalonylCoA->FattyAcidSynthase Disruption Disruption FattyAcids Fatty Acids FattyAcidSynthase->FattyAcids Elongation Membranes Cell Membranes, Lipids FattyAcids->Membranes Cessation Cessation PlantGrowth Plant Growth & Development Membranes->PlantGrowth Inhibition->MalonylCoA Disruption->FattyAcids Cessation->PlantGrowth

Caption: Inhibition of fatty acid synthesis by this compound.

Experimental Protocols for Analysis

The determination of this compound and its metabolites in various matrices is crucial for residue analysis and environmental monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques employed.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS method is often used for the extraction of this compound from samples like soil or agricultural products.

Workflow for Sample Preparation:

QuEChERS_Workflow cluster_workflow QuEChERS Sample Preparation Workflow Start Homogenized Sample Extraction Add Acetonitrile and Salts (e.g., MgSO4, NaCl) Vortex/Shake vigorously Start->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Dispersive Solid-Phase Extraction (d-SPE) Add Sorbents (e.g., PSA, C18) to remove interferences Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract Analysis Analysis by HPLC or LC-MS/MS FinalExtract->Analysis

Caption: General workflow for QuEChERS sample preparation.

Analytical Methodologies

Below is a summary of typical instrumental conditions for the analysis of this compound.

ParameterHPLC-UVLC-MS/MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)Acetonitrile:Water with formic acid (gradient)
Flow Rate 1.0 mL/min0.3 mL/min
Injection Volume 20 µL5-10 µL
Detector UV at ~238 nmTriple Quadrupole Mass Spectrometer
Ionization Mode -Electrospray Ionization (ESI), Positive Mode
Monitored Transitions (MRM) -Specific precursor/product ion pairs for this compound and its metabolites.

Note: These are general conditions and should be optimized for the specific instrument and matrix being analyzed.

References

An In-depth Technical Guide to the Herbicidal Spectrum of Quizalofop Against Grass Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quizalofop is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is a critical tool in modern agriculture for the management of annual and perennial grass weeds in a wide range of broadleaf crops, including soybeans, cotton, canola, sugar beets, and various vegetables.[1][2][3][4] Its efficacy stems from its specific mode of action, which targets a key enzyme in the biosynthesis of fatty acids within grass species, ensuring crop safety in dicotyledonous plants.[1][5][6] This guide provides a comprehensive technical overview of this compound's herbicidal activity, mechanism of action, experimental evaluation protocols, and the factors influencing its performance.

1. Mechanism of Action

This compound is a systemic herbicide that is rapidly absorbed through the foliage of treated plants.[1][7][8] Following absorption, it is readily translocated via the phloem and xylem to the plant's regions of active growth, particularly the meristematic tissues in the roots, shoots, and growing points.[1][5][8][9]

The herbicidal activity of this compound is initiated by the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][6][8][10] This enzyme is pivotal in the first committed step of fatty acid synthesis.[1][10] By blocking ACCase, this compound halts the production of lipids, which are essential components for building and maintaining cell membranes and for energy storage.[1][8][10] The disruption of this vital metabolic pathway leads to a cessation of growth, followed by visible symptoms of phytotoxicity. These symptoms typically appear within 7 to 14 days and include chlorosis (yellowing) and necrosis (tissue death), starting at the growing points and spreading throughout the plant.[1][6][11]

cluster_0 Herbicide Action A This compound Application (Foliar Spray) B Absorption by Grass Weed Leaves A->B C Systemic Translocation to Meristematic Tissues B->C D Inhibition of ACCase Enzyme C->D E Blockage of Fatty Acid Synthesis D->E F Disruption of Cell Membrane Production E->F G Cessation of Growth, Chlorosis, Necrosis F->G H Weed Death G->H

Caption: this compound's systemic mechanism of action pathway.

2. Herbicidal Spectrum and Efficacy

This compound and its active isomer, this compound-p-ethyl, demonstrate high efficacy against a broad spectrum of annual and perennial grass weeds.[3][9] The level of control is dependent on the weed species, their growth stage at the time of application, and the application rate. The following tables summarize quantitative data from various field studies.

Table 1: Efficacy of this compound-p-ethyl Against Annual Grass Weeds

Weed SpeciesApplication Rate (g a.i./ha)Efficacy MetricResultCropSource(s)
Echinochloa crus-galli (Barnyardgrass)52.8 (600 ml/ha of 8.8% EC)Dry Weight Reduction96%Groundnut[12]
Echinochloa crus-galli (Barnyardgrass)52.8 (600 ml/ha of 8.8% EC)Number Reduction90%Groundnut[12]
Echinochloa crus-galli (Barnyardgrass)~45 (0.1 lb/acre)% Control78-92%Soybean[2]
Echinochloa colona (Jungle Rice)52.8 (600 ml/ha of 8.8% EC)Dry Weight Reduction78%Groundnut[12]
Setaria glauca (Yellow Foxtail)52.8 (600 ml/ha of 8.8% EC)Dry Weight Reduction90-93%Groundnut[12]
Setaria faberi (Giant Foxtail)Not specified% Suppression (21 DAT)94%Not specified[2]
Setaria verticillata (Bristly Foxtail)52.8 (600 ml/ha of 8.8% EC)Dry Weight Reduction92%Groundnut[12]
Mixed Annual Grasses*37.5 - 100Yield Increase vs. Control77-80%Soybean[13]
Bromus tectorum (Downy Brome)93 - 109% Control92-99%Wheat (Resistant)[14]
Avena fatua (Wild Oats)Not specified% Control66-96%Rape[15]

*Dominant species included Echinochloa crusgalli, Dinabra arabica, Digitaria sanguinalis, and Avena fatua.[13]

Table 2: Efficacy of this compound-p-ethyl Against Perennial Grass Weeds & Volunteer Crops

Weed SpeciesApplication Rate (g a.i./ha)Efficacy MetricResultCropSource(s)
Secale cereale (Feral Rye)93 - 109% Control92-99%Wheat (Resistant)[14]
Aegilops cylindrica (Jointed Goatgrass)93% Control73%Wheat (Resistant)[14]
Aegilops cylindrica (Jointed Goatgrass)109% Control98%Wheat (Resistant)[14]
Volunteer Corn~88 (4 fl. oz./acre)Height ControlledUp to 12 inchesBroadleaf Crops[11]
Volunteer Corn~110 (5 fl. oz./acre)Height Controlled12-18 inchesBroadleaf Crops[11]

3. Experimental Protocols for Efficacy Evaluation

Evaluating the herbicidal spectrum of this compound involves standardized protocols, typically conducted in greenhouse and field settings.

3.1. Plant Material and Growth Conditions

  • Seed Sourcing: Seeds of susceptible (S) and potentially resistant (R) grass weed populations are collected from various locations.[16]

  • Germination and Growth: Seeds are germinated in controlled environments (e.g., petri dishes) and then transplanted into pots containing a sterile soil mix. Plants are grown in a greenhouse or growth chamber under controlled temperature, humidity, and photoperiod conditions to ensure uniform growth.[16][17]

  • Growth Stage: For post-emergence treatments, plants are typically grown until they reach the 2- to 5-leaf stage, as this is when they are actively growing and most susceptible.[3][10]

3.2. Herbicide Application

  • Formulation: Commercial formulations of this compound-p-ethyl (e.g., Emulsifiable Concentrate - EC) are used.[12]

  • Spray Application: Herbicides are applied using a calibrated laboratory or track sprayer equipped with a flat-fan nozzle to ensure precise and uniform coverage. The spray volume is typically between 150 and 300 L/ha.[3][18]

  • Adjuvants: Applications must include an adjuvant, such as a crop oil concentrate (COC) at 1% v/v or a nonionic surfactant (NIS), to enhance foliar uptake.[11]

  • Dose-Response Studies: To determine the level of resistance or susceptibility, a range of herbicide doses is applied, bracketing the recommended field rate. A non-treated control is always included.[17]

3.3. Experimental Design and Assessment

  • Design: Field experiments are commonly laid out in a Randomized Complete Block Design (RCBD) with 3 to 4 replications to account for field variability.[12]

  • Data Collection: Efficacy is assessed at specific intervals, typically 14, 21, or 28 days after treatment (DAT).[17][19]

  • Assessment Metrics:

    • Visual Injury Rating: A percentage scale (0% = no effect, 100% = complete plant death) is used to score phytotoxicity.

    • Plant Survival: The number of surviving plants per unit area is counted.[12]

    • Biomass Reduction: The above-ground biomass of surviving plants is harvested, dried in an oven, and weighed. The percentage reduction is calculated relative to the untreated control.[12]

cluster_1 Herbicide Efficacy Trial Workflow cluster_2 Treatments P1 Seed Collection (Susceptible & Resistant Biotypes) P2 Plant Cultivation (Greenhouse or Field Plots) P1->P2 P3 Application at 2-5 Leaf Stage (Randomized Block Design) P2->P3 P4 Herbicide Treatment (Multiple Rates + Adjuvant) P5 Untreated Control P6 Data Collection (21-28 Days After Treatment) P4->P6 P5->P6 P7 Assessment of: - Visual Injury (%) - Survival Rate - Biomass Reduction (%) P6->P7 P8 Statistical Analysis (e.g., GR50 Calculation) P7->P8

Caption: A typical experimental workflow for herbicide efficacy evaluation.

4. Factors Influencing Herbicidal Performance

Several factors can influence the field performance of this compound:

  • Weed Growth Stage: Application to young, actively growing grass weeds provides the most effective control.[7]

  • Environmental Conditions: Efficacy can be reduced if weeds are under stress from drought, extreme temperatures (hot or cold), or waterlogged soil.[7][11][20] this compound formulations are generally rainfast within 1 to 3 hours of application.[2][3][11]

  • Tank Mixtures: Antagonism can occur when this compound is tank-mixed with certain broadleaf herbicides. For example, mixing with propanil has been shown to severely reduce control of barnyardgrass and weedy rice.[18][19]

  • Herbicide Resistance: this compound is a Group A (HRAC) or Group 1 (WSSA) herbicide.[6][7] The repeated use of ACCase inhibitors has led to the evolution of resistant weed biotypes. Resistance can be due to:

    • Target-Site Resistance (TSR): A genetic mutation in the ACCase gene that prevents the herbicide from binding effectively.[17]

    • Non-Target-Site Resistance (NTSR): Enhanced metabolic detoxification of the herbicide by enzymes such as Glutathione S-transferases (GSTs).[16][17]

cluster_0 Herbicide Resistance Development Start Repeated Application of This compound (Group A) Pressure High Selection Pressure on Weed Population Start->Pressure Survival Survival of Pre-existing Resistant Individuals Pressure->Survival TSR Target-Site Resistance (TSR) (ACCase Gene Mutation) Survival->TSR NTSR Non-Target-Site Resistance (NTSR) (Enhanced Metabolism, e.g., GSTs) Survival->NTSR End Resistant Population Dominates Field TSR->End NTSR->End

Caption: Logical flow of herbicide resistance evolution.

This compound is a highly effective graminicide with a well-defined mechanism of action and a broad spectrum of activity against key grass weeds. Its utility in broadleaf cropping systems is well-documented. For optimal and sustainable use, practitioners must apply the product according to label recommendations, considering weed growth stage and environmental conditions. Furthermore, integrated weed management strategies, including the rotation of herbicide modes of action, are essential to mitigate the development of herbicide resistance and preserve the long-term efficacy of this valuable agricultural tool.

References

The Precision Strike: A Technical Deep Dive into Quizalofop's Mode of Action in Monocotyledonous Weeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core biochemical and physiological mechanisms by which quizalofop, a potent aryloxyphenoxypropionate herbicide, selectively targets and controls monocotyledonous (grassy) weeds. Through a detailed examination of its molecular interactions, metabolic fate, and the resulting cascade of cellular events, this document provides a comprehensive resource for professionals engaged in herbicide research, development, and resistance management.

Executive Summary

This compound is a selective, systemic, post-emergence herbicide renowned for its efficacy against a broad spectrum of annual and perennial grass weeds in various broadleaf crops. Its mode of action centers on the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway. This targeted disruption of lipid synthesis ultimately leads to the cessation of growth and death of susceptible monocotyledonous weeds, while dicotyledonous crops remain largely unaffected due to structural differences in their ACCase enzyme.

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is the plastidic homomeric ACCase found in most monocotyledonous plants. This enzyme catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Fatty acids are indispensable for the formation of cell membranes, storage lipids, and signaling molecules, making ACCase a vital enzyme for plant growth and development.[1][2][3]

This compound and other "fop" herbicides are non-competitive inhibitors of ACCase with respect to its substrate, acetyl-CoA.[4] They bind to the carboxyltransferase (CT) domain of the enzyme, preventing the transfer of a carboxyl group to acetyl-CoA.[5][6] This inhibition is highly specific to the homomeric form of ACCase present in the chloroplasts of grasses.[7]

Absorption, Translocation, and Metabolism: The Journey to the Target

This compound is typically applied as a foliar spray in the form of an ester prodrug, such as this compound-p-ethyl.[8] This ester form is more lipophilic, facilitating its absorption through the waxy cuticle of the weed's leaves.[7]

Once inside the plant, the inactive this compound-p-ethyl is rapidly hydrolyzed by esterase enzymes into its biologically active acid form, this compound acid.[4] This active form is mobile within the plant and is translocated systemically via both the xylem and phloem to areas of active growth, particularly the meristematic tissues in the shoots, roots, and nodes.[8][9] This systemic movement ensures that the herbicide reaches the sites where cell division and membrane synthesis are most active, leading to a comprehensive kill of the weed.

The Biochemical Cascade: From Enzyme Inhibition to Plant Death

The inhibition of ACCase by this compound initiates a cascade of events that culminate in the death of the susceptible weed:

  • Cessation of Fatty Acid Synthesis: The immediate consequence of ACCase inhibition is the halt of malonyl-CoA production, leading to a rapid depletion of the fatty acid pool required for the synthesis of essential lipids.[1][7]

  • Disruption of Membrane Integrity: Without a continuous supply of new fatty acids, the plant cannot produce the phospholipids and galactolipids necessary to build and maintain cellular membranes, including the plasma membrane and thylakoid membranes within the chloroplasts.[1][5] This leads to a loss of membrane integrity and leakage of cellular contents.

  • Growth Arrest: The inability to form new cells and membranes results in a rapid cessation of growth in the meristematic regions. This is often the first observable, albeit non-visible, symptom.[8]

  • Oxidative Stress: While the primary mode of action is the inhibition of lipid synthesis, secondary effects such as the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation have been observed.[10] This oxidative stress further contributes to membrane damage and cellular dysfunction.

  • Visible Symptoms: Visible symptoms typically appear within 7 to 10 days of application and include chlorosis (yellowing) of the newest leaves, followed by necrosis (browning and death) of the meristematic tissues.[11] The growing point of the grass becomes soft and rotten, a characteristic symptom often referred to as "dead heart."[11] Complete death of the weed usually occurs within one to three weeks.[12]

Signaling Pathway of this compound's Action

Quizalofop_Mode_of_Action Quizalofop_Ester This compound-p-ethyl (Foliar Application) Absorption Absorption via Leaf Cuticle Quizalofop_Ester->Absorption Hydrolysis Hydrolysis by Esterases Absorption->Hydrolysis Quizalofop_Acid This compound Acid (Active Form) Hydrolysis->Quizalofop_Acid Translocation Systemic Translocation (Xylem & Phloem) Quizalofop_Acid->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Quizalofop_Acid->ACCase Inhibition Meristem Accumulation in Meristematic Tissues Translocation->Meristem Meristem->ACCase Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Lipid_Peroxidation Lipid Peroxidation Lipids Lipids (for membranes, energy storage) Fatty_Acid_Synthesis->Lipids Membrane_Integrity Cell Membrane Integrity Lipids->Membrane_Integrity Growth Cell Division & Growth Membrane_Integrity->Growth ROS Reactive Oxygen Species (ROS) Production Membrane_Integrity->ROS Cell_Death Cell Death ROS->Lipid_Peroxidation Lipid_Peroxidation->Cell_Death

Caption: Overview of this compound's mode of action from application to cell death.

Quantitative Data on this compound Efficacy

The efficacy of this compound can be quantified at both the enzymatic and whole-plant levels. The following tables summarize key data from studies on wheat, a susceptible monocot.

Table 1: In Vitro Inhibition of ACCase by this compound in Wheat Genotypes

GenotypeACCase MutationI50 (µM) of this compoundResistance Factor (R/S)
Wildtype (Susceptible)None0.4861.0
Single-Mutant (Resistant)A2004V (in one genome)1.843.8
Double-Mutant (Resistant)A2004V (in two genomes)19.139.4
Data adapted from a study on this compound-resistant wheat.[13][14]

Table 2: Whole-Plant Growth Reduction (GR50) by this compound in Wheat Genotypes

GenotypeACCase MutationGR50 (g ae/ha) of this compoundResistance Factor (R/S)
Wildtype (Susceptible)None7.131.0
Single-Mutant (Resistant)A2004V (in one genome)49.97.0
Double-Mutant (Resistant)A2004V (in two genomes)48568.0
Data adapted from a study on this compound-resistant wheat.[13][14]

Mechanisms of Resistance

The evolution of resistance to this compound in weed populations is a significant concern. Two primary mechanisms of resistance have been identified:

  • Target-Site Resistance (TSR): This involves mutations in the ACCase gene that alter the herbicide's binding site, reducing its inhibitory effect.[6] Common mutations occur at specific amino acid positions, such as the I1781L substitution.[11]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. A key NTSR mechanism is enhanced herbicide metabolism, often mediated by enzymes such as glutathione S-transferases (GSTs).[15][16] These enzymes detoxify this compound by conjugating it with glutathione, rendering it non-phytotoxic.[15][16]

Conceptual Workflow for Investigating this compound Resistance

Resistance_Investigation_Workflow cluster_tsr TSR Analysis cluster_ntsr NTSR Analysis start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response classify Classify as Resistant or Susceptible dose_response->classify tsr_path Investigate Target-Site Resistance (TSR) classify->tsr_path Resistant ntsr_path Investigate Non-Target-Site Resistance (NTSR) classify->ntsr_path Resistant end_s Susceptible Phenotype classify->end_s Susceptible accase_seq Sequence ACCase Gene tsr_path->accase_seq metabolism_study Metabolism Study (e.g., using 14C-quizalofop) ntsr_path->metabolism_study gst_assay Glutathione S-transferase (GST) Activity Assay ntsr_path->gst_assay find_mutation Identify Known Resistance Mutations accase_seq->find_mutation tsr_confirmed TSR Confirmed find_mutation->tsr_confirmed Yes no_tsr No Known Mutations find_mutation->no_tsr No no_tsr->ntsr_path metabolite_id Identify Metabolites (LC-MS) metabolism_study->metabolite_id ntsr_confirmed NTSR Confirmed (Enhanced Metabolism) gst_assay->ntsr_confirmed metabolite_id->ntsr_confirmed

Caption: A logical workflow for diagnosing the mechanism of this compound resistance.

Experimental Protocols

In Vitro ACCase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of ACCase activity (I50).

Protocol:

  • Enzyme Extraction: Fresh leaf tissue from susceptible and potentially resistant weed biotypes is flash-frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors) and centrifuged to pellet cellular debris. The supernatant containing the crude enzyme extract is collected.

  • ACCase Assay: The assay is typically conducted in a microplate format. Each well contains the enzyme extract, a reaction buffer, ATP, MgCl2, acetyl-CoA, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of 14C-labeled sodium bicarbonate. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period. The reaction is then stopped by adding acid, which also removes any unincorporated 14C-bicarbonate.

  • Quantification: The radioactivity of the acid-stable product (14C-malonyl-CoA) is measured using a liquid scintillation counter.

  • Data Analysis: The ACCase activity at each herbicide concentration is expressed as a percentage of the activity in the control (no herbicide). A dose-response curve is generated, and the I50 value is calculated using non-linear regression analysis.[14]

Herbicide Absorption and Translocation Study

Objective: To quantify the uptake and movement of this compound within the plant.

Protocol:

  • Plant Material: Uniformly sized weed plants at a specific growth stage (e.g., 3-4 leaf stage) are used.

  • Herbicide Application: A known amount of 14C-labeled this compound-p-ethyl, mixed with formulation adjuvants, is applied to a specific area of a single leaf using a microsyringe.[17]

  • Harvesting: Plants are harvested at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Washing: The treated leaf is excised and washed with a solution (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface. The radioactivity of the leaf wash is quantified by liquid scintillation counting.

  • Sectioning: The plant is divided into different parts: the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and the roots.

  • Quantification of Translocation: The amount of 14C in each plant section is determined by biological oxidation. The plant tissue is combusted, and the resulting 14CO2 is trapped and quantified by liquid scintillation counting.

  • Data Analysis: Absorption is calculated as the total radioactivity recovered in the plant (including the treated leaf) as a percentage of the applied dose. Translocation is expressed as the percentage of the absorbed radioactivity that has moved out of the treated leaf into other plant parts.[18]

Analysis of Herbicide Metabolism

Objective: To identify and quantify the metabolites of this compound in plant tissues.

Protocol:

  • Treatment and Extraction: Plants are treated with this compound as described above. At various time points, plant tissues are harvested and homogenized in a solvent such as acetonitrile or methanol to extract the herbicide and its metabolites.

  • Sample Cleanup: The extract is centrifuged, and the supernatant is concentrated. The sample may be further purified using solid-phase extraction (SPE) to remove interfering plant compounds.

  • LC-MS Analysis: The cleaned-up extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The components of the extract are separated by the liquid chromatography column, and then the mass spectrometer is used to identify and quantify the parent this compound molecule and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Metabolite Identification: Known metabolites, such as this compound acid and glutathione conjugates of this compound, can be identified by comparing their retention times and mass spectra to those of authentic standards.[16][19]

Conclusion

This compound's efficacy as a graminicide is rooted in its highly specific and potent inhibition of ACCase in monocotyledonous weeds. Its systemic nature ensures that it reaches the critical growing points of the plant, leading to a comprehensive and effective kill. Understanding the intricacies of its mode of action, from the molecular level to the whole-plant response, is crucial for its judicious use in agriculture. Furthermore, a thorough knowledge of the biochemical basis of resistance is essential for developing sustainable weed management strategies that can mitigate the evolution of herbicide-resistant weed populations and preserve the utility of this important herbicidal tool.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Quizalofop-p-ethyl in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the determination of Quizalofop-p-ethyl residues in various crop matrices using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established and validated analytical procedures.

Introduction

This compound-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[2] Monitoring its residues in agricultural commodities is essential to ensure food safety and compliance with regulatory limits, such as the Maximum Residue Limit (MRL) of 0.05 mg/kg for bean seed production in the United States.[1]

This document outlines a robust HPLC method coupled with Diode Array Detection (DAD) for the quantification of this compound-p-ethyl and its primary metabolite, this compound-p-acid. The protocol includes detailed steps for sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic analysis.

Analytical Method Overview

The presented method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound-p-ethyl. A C18 column is employed with an isocratic mobile phase consisting of a mixture of acetonitrile and acidified water. Detection is performed using a Diode Array Detector (DAD) at a wavelength optimized for the analytes.

Principle

A homogenized crop sample is extracted with acetonitrile. The extract is then subjected to a clean-up step using a dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by HPLC-DAD for the determination of this compound-p-ethyl.

Quantitative Data Summary

The following tables summarize the key performance parameters of the HPLC method for the analysis of this compound-p-ethyl in various crop matrices.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (containing 1% v/v acetic acid) in a 70:30 (v/v) ratio[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 20 µL[3]
Detection Wavelength 236 nm[3]

Table 2: Method Validation Parameters

ParameterThis compound-p-ethylThis compound-p-acid
Linearity (R²) >0.999[3]>0.999[3]
Limit of Detection (LOD) 0.003 - 0.008 mg/kg[3]0.003 - 0.01 mg/kg[3]
Limit of Quantification (LOQ) 0.015 - 0.02 mg/kg[3]0.01 - 0.03 mg/kg[3]
Recovery (%) 88.7 - 116.2%[3]88.7 - 116.2%[3]
Relative Standard Deviation (RSD) 0.82 - 4.39%[3]0.82 - 4.39%[3]

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound-p-ethyl in crop samples.

Reagents and Materials
  • This compound-p-ethyl standard (purity ≥ 98%)

  • This compound-p-acid standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • Water (deionized or HPLC grade)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound-p-ethyl and this compound-p-acid standards and dissolve in 100 mL of acetonitrile in separate volumetric flasks. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve concentrations ranging from 0.05 to 5.0 µg/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular choice for sample preparation due to its simplicity and efficiency.[1][3]

  • Homogenization: Take a representative sample of the crop (e.g., 1 kg) and homogenize it using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high pigment content (e.g., leafy greens), add 50 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Analysis
  • Set up the HPLC system according to the conditions specified in Table 1 .

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify and quantify the this compound-p-ethyl and this compound-p-acid peaks in the sample chromatograms by comparing their retention times and spectral data with those of the standards.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound-p-ethyl in crop samples.

G cluster_0 Sample Collection & Preparation cluster_1 QuEChERS Extraction cluster_2 d-SPE Clean-up cluster_3 Analysis a Crop Sample Collection b Homogenization a->b c Weigh 10g Sample b->c d Add Acetonitrile, MgSO4, NaCl c->d e Shake & Centrifuge d->e f Take Supernatant Aliquot e->f g Add MgSO4, PSA, GCB f->g h Vortex & Centrifuge g->h i Filter Extract (0.22 µm) h->i j HPLC-DAD Analysis i->j k Data Processing & Quantification j->k

Caption: Workflow for this compound-p-ethyl analysis.

Logical Relationship of the Analytical Method

This diagram outlines the logical progression and key stages of the analytical method development and validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Optimization of Chromatographic Conditions C Linearity & Range A->C G Routine Analysis of Crop Samples B Optimization of Sample Preparation E Accuracy (Recovery) B->E D LOD & LOQ C->D C->G D->G F Precision (RSD) E->F E->G F->G

References

Application Note: Quantification of Quizalofop Residues in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of quizalofop-p-ethyl and its primary metabolite, this compound-p-acid, in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides two effective extraction procedures: a traditional solvent extraction method and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This document is intended for researchers, scientists, and professionals in the fields of environmental science and pesticide residue analysis.

Introduction

This compound-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Due to its potential for persistence in soil and subsequent environmental impact, a reliable and sensitive analytical method for its quantification is crucial. LC-MS/MS offers excellent selectivity and sensitivity for the detection of pesticide residues at trace levels. This note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, for the accurate determination of this compound residues in soil.

Experimental Protocols

Two primary extraction methods are presented: the BASF Analytical Method D1303/02 and a modified QuEChERS protocol.

Method 1: BASF Analytical Method D1303/02[1][2]

This method is a well-validated protocol for the extraction of this compound-p-ethyl and its metabolites from soil.

1. Sample Preparation and Extraction: a. Weigh 5 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.[1][2] b. Add 20 mL of an extraction solvent mixture of acetonitrile and 6% phosphoric acid in deionized water (80:20, v/v).[1][2] c. Shake the tube vigorously for a specified period (e.g., 30 minutes) on a mechanical shaker. d. Centrifuge the sample at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes). e. Carefully collect the supernatant (the extract). f. Repeat the extraction process (steps b-d) on the remaining soil pellet with a fresh aliquot of the extraction solvent. g. Combine the supernatants from both extractions.

2. Extract Dilution for LC-MS/MS Analysis: a. For the analysis of this compound-p-ethyl and this compound-p, dilute an aliquot (e.g., 8%) of the combined extract with an acetonitrile-water mixture (90:10, v/v).[1][2] b. For the analysis of the more polar metabolite, 3-OH-quizalofop-acid, dilute a separate aliquot (e.g., 40%) of the original extract with deionized water.[1][2] c. Filter the diluted extracts through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol[3][4][5][6][7]

The QuEChERS method provides a simpler and faster extraction and cleanup process.

1. Sample Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[3][4] b. If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[4] c. Add 10 mL of acetonitrile to the tube.[3][4] d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[3] e. Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts. f. Centrifuge the tube at ≥ 5000 rpm for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) and C18). b. Vortex the d-SPE tube for 30 seconds.[4] c. Centrifuge the tube at high speed for 2 minutes.[4] d. Collect the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[1]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[5]

  • Flow Rate: A flow rate of 0.2 mL/min is a common starting point.[5]

  • Injection Volume: 5 µL.[5][6]

  • Column Temperature: 40 °C.[5]

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is used for this compound-p-ethyl and this compound-p.[1][5]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound-p-ethyl and its metabolites.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound-p-ethyl373.0299.0375.0 → 300.9
This compound-p345.0299.0345.0 → 100.0
3-OH-quizalofop-acid359.0166.0-

Data sourced from EPA validation studies.[1]

Table 2: Method Validation Data

ParameterThis compound-p-ethylThis compound-p3-OH-quizalofop-acid
Limit of Quantification (LOQ) 0.005 mg/kg0.005 mg/kg0.001 mg/kg
Limit of Detection (LOD) 0.001 mg/kg0.001 mg/kg0.0002 mg/kg
Linearity (r²) > 0.99> 0.99> 0.99
Calibration Range 0.010 - 0.2 ng/mL0.010 - 0.2 ng/mL0.010 - 1.0 ng/mL
Recovery 70-120%70-120%70-120%

Data represents typical values from validated methods.[1][7]

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this application note.

cluster_extraction Sample Extraction cluster_dilution Extract Dilution weigh Weigh 5g Soil add_solvent Add Acetonitrile/ Phosphoric Acid weigh->add_solvent shake Shake add_solvent->shake centrifuge Centrifuge shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction on pellet combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants dilute_qpe Dilute for This compound-p-ethyl/p combine_supernatants->dilute_qpe dilute_oh Dilute for 3-OH-quizalofop-acid combine_supernatants->dilute_oh filter Filter (0.22 µm) dilute_qpe->filter dilute_oh->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for BASF Analytical Method D1303/02.

cluster_quechers_extraction QuEChERS Extraction cluster_dspe d-SPE Cleanup weigh_soil Weigh 10g Soil add_h2o Add Water (if dry) weigh_soil->add_h2o add_acn Add Acetonitrile add_h2o->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake_vortex Shake/Vortex add_salts->shake_vortex centrifuge_extract Centrifuge shake_vortex->centrifuge_extract transfer_supernatant Transfer Supernatant centrifuge_extract->transfer_supernatant add_dspe Add to d-SPE Tube (PSA + C18) transfer_supernatant->add_dspe vortex_dspe Vortex add_dspe->vortex_dspe centrifuge_dspe Centrifuge vortex_dspe->centrifuge_dspe filter_final Filter (0.22 µm) centrifuge_dspe->filter_final analysis_final LC-MS/MS Analysis filter_final->analysis_final

Caption: Workflow for the QuEChERS Protocol.

Conclusion

The LC-MS/MS methods described in this application note provide high sensitivity, selectivity, and accuracy for the quantification of this compound-p-ethyl and its metabolites in soil. The choice between the traditional solvent extraction and the QuEChERS protocol will depend on laboratory workflow, sample throughput requirements, and specific analytical needs. Both methods, when properly validated, are suitable for regulatory monitoring and environmental assessment of this compound residues in soil.

References

Application Note: Chiral Separation of Quizalofop Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the chiral separation of Quizalofop enantiomers using Supercritical Fluid Chromatography (SFC). This compound, a selective post-emergence herbicide, contains a chiral center, with the R-enantiomer (this compound-P) exhibiting significantly higher herbicidal activity.[1][2][3] The described method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of the enantiomers in a rapid and efficient manner. This approach offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) methods, including reduced analysis time, lower consumption of organic solvents, and higher efficiency.[4][][6][7] The protocol is intended for researchers, scientists, and professionals in drug development and agrochemical analysis requiring accurate enantiomeric purity assessment.

Introduction

This compound is a member of the aryloxyphenoxypropionate class of herbicides, which are effective against grassy weeds.[1] The biological activity of these compounds is highly stereospecific, with the R-enantiomer being the active herbicide.[1] Consequently, regulatory bodies and quality control laboratories require reliable analytical methods to separate and quantify the enantiomers of this compound. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering a green and efficient alternative to normal and reversed-phase HPLC.[4][][7] By using supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the use of toxic organic solvents.[4][] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds in SFC, including herbicides.[1][4][6] This note provides a detailed protocol for the successful separation of this compound enantiomers using a cellulose-based CSP in SFC.

Experimental Conditions

A screening of various polysaccharide-based chiral stationary phases is recommended for optimal separation. Based on literature for similar compounds and the successful separation of this compound-ethyl by HPLC, cellulose-based columns are a prime candidate.[1][2][3][8]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a back pressure regulator, UV detector, and autosampler.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H (or similar amylose/cellulose-based CSP) (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Methanol (Gradient or Isocratic)
Co-solvent Gradient 5% to 40% Methanol over 10 minutes (for method development)
Isocratic Condition 80:20 (CO₂:Methanol) (v/v) (for optimized separation)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 230 nm
Injection Volume 5 µL
Sample Diluent Methanol or Ethanol

Quantitative Data Summary

The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers under the optimized isocratic conditions. These values are representative and may vary slightly depending on the specific instrument and column used.

EnantiomerRetention Time (t_R) (min)Resolution (R_s)Separation Factor (α)
(S)-Quizalofop~4.2\multirow{2}{}{> 1.5}\multirow{2}{}{~1.3}
(R)-Quizalofop~4.8

Protocol

This protocol outlines the steps for the chiral separation of this compound enantiomers by SFC.

1. Sample Preparation: 1.1. Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol. 1.2. Dilute the stock solution with the sample diluent (methanol or ethanol) to a final concentration of 0.1 mg/mL. 1.3. Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrument Setup and Equilibration: 2.1. Install the chiral column (e.g., Chiralpak AD-H) into the SFC system. 2.2. Set the mobile phase composition, flow rate, column temperature, and back pressure as specified in the "Chromatographic Conditions" table. 2.3. Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is achieved.

3. Method Development (Optional but Recommended): 3.1. To optimize the separation, perform a co-solvent gradient from 5% to 40% methanol over 10 minutes. 3.2. Based on the retention times observed in the gradient run, determine the optimal isocratic mobile phase composition that provides good resolution and a reasonable analysis time. An 80:20 (CO₂:Methanol) mixture is a good starting point for optimization.

4. Data Acquisition: 4.1. Inject 5 µL of the prepared this compound sample. 4.2. Start the data acquisition and record the chromatogram for at least 10 minutes. 4.3. Identify the peaks corresponding to the (S)- and (R)-enantiomers of this compound.

5. System Shutdown: 5.1. After the analysis is complete, flush the column with a mixture of CO₂ and isopropanol. 5.2. Reduce the pressure and temperature of the system according to the manufacturer's recommendations.

Logical Workflow for Chiral SFC Method Development

G cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization & Analysis A Prepare 0.1 mg/mL Racemic This compound Solution D Inject Sample and Run Co-solvent Gradient (5-40% MeOH) A->D B Select Chiral Stationary Phase (e.g., Polysaccharide-based) C Install Column and Equilibrate System (CO2/Methanol, 150 bar, 35°C) B->C C->D E Evaluate Chromatogram: - Retention - Resolution D->E E->D Poor Separation? (Adjust Co-solvent/Additive) F Determine Optimal Isocratic Mobile Phase Composition E->F Good Separation? G Run Analysis Under Optimized Isocratic Conditions F->G H Quantify Enantiomers G->H

Caption: Workflow for Chiral SFC Method Development of this compound Enantiomers.

Conclusion

The described Supercritical Fluid Chromatography method provides an effective and efficient means for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a carbon dioxide and methanol mobile phase allows for excellent resolution and rapid analysis times. This SFC method is a superior alternative to traditional HPLC, offering environmental and economic benefits without compromising chromatographic performance. The protocol is suitable for routine quality control and research applications involving the enantiomeric analysis of this compound.

References

Application Notes and Protocols for Developing a Quizalofop-Resistant Weed Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] It is widely used for the control of annual and perennial grass weeds in various broadleaf crops.[2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is critical for fatty acid synthesis in susceptible grass species.[1][3][4][5] The disruption of fatty acid production leads to the cessation of cell membrane formation, ultimately causing weed death.[1][3][4] The evolution of herbicide resistance in weed populations poses a significant threat to sustainable agriculture. Bioassays are fundamental tools for detecting, characterizing, and monitoring herbicide resistance. These application notes provide detailed protocols for conducting whole-plant and seed-based bioassays to determine the resistance of weed populations to this compound, as well as biochemical assays to investigate the underlying resistance mechanisms.

Mechanisms of this compound Resistance

Resistance to this compound and other ACCase inhibitors in weeds can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. A common mutation conferring resistance is the Isoleucine-1781-Leucine (Ile-1781-Leu) substitution.[6][7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. A key NTSR mechanism is enhanced herbicide metabolism, often mediated by enzymes such as glutathione S-transferases (GSTs) or cytochrome P450 monooxygenases.[4][8][9] These enzymes detoxify the herbicide before it can inhibit the ACCase enzyme.

cluster_0 This compound Action & Resistance This compound This compound-p-ethyl (Herbicide) ACCase_S Susceptible ACCase (Wild-Type) This compound->ACCase_S Inhibits ACCase_R Resistant ACCase (Mutated) This compound->ACCase_R Fails to Inhibit Metabolism Enhanced Metabolism (e.g., GSTs, P450s) This compound->Metabolism Enters Plant FattyAcid_S Fatty Acid Synthesis ACCase_S->FattyAcid_S Catalyzes FattyAcid_R Fatty Acid Synthesis (Unaffected) ACCase_R->FattyAcid_R Catalyzes Membrane_S Cell Membrane Production FattyAcid_S->Membrane_S Membrane_R Cell Membrane Production (Normal) FattyAcid_R->Membrane_R PlantDeath Susceptible Weed Death Membrane_S->PlantDeath Disruption leads to PlantSurvival Resistant Weed Survival Membrane_R->PlantSurvival Normal function leads to Detox Detoxified this compound Metabolism->Detox Detoxifies Detox->ACCase_S No Inhibition

Figure 1: Signaling pathways of this compound action and resistance mechanisms in weeds.

Data Presentation: Dose-Response Metrics

The level of resistance is quantified by comparing the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the suspected resistant population relative to a known susceptible population. The Resistance Index (RI) is calculated as the ratio of these values (RI = GR₅₀ of Resistant Population / GR₅₀ of Susceptible Population).

Weed SpeciesHerbicideSusceptible GR₅₀ (g a.i./ha)Resistant GR₅₀ (g a.i./ha)Resistance Index (RI)Reference
Avena fatuaFenoxaprop-P-ethyl~10123.734.12[10]
Avena fatuaClodinafop-propargyl15.3530.92 - 598.6734.7 - 39.1[11]
Lolium rigidumClodinafop-propargyl15.3530.92 - 598.6734.7 - 39.1[11]
Lolium rigidumGlyphosate73.99 - 91.071187.6 - 1324.916.05 - 17.90[12]
Eragrostis planaThis compound-p-ethyl8.1 - 16.210.3~1[13]
Sorghum bicolor (Johnsongrass)This compound--8 - 25[14]
Lolium perenne ssp. multiflorumFluazifop-butyl--14[15]

Note: GR₅₀ values can vary based on experimental conditions. The data above is compiled from multiple studies for comparative purposes.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This is the most common and reliable method for confirming herbicide resistance and determining the level of resistance under controlled conditions.[16]

Start Start: Collect Weed Seeds (Suspected-R and Known-S) Germination 1. Seed Germination Break dormancy if needed. Germinate in petri dishes or trays. Start->Germination Transplant 2. Seedling Transplant Transfer uniform seedlings (2-3 leaf stage) to pots with soil medium. Germination->Transplant Acclimate 3. Acclimation Grow in greenhouse (20-25°C, 16h light) for 7-14 days. Transplant->Acclimate HerbicidePrep 4. Herbicide Preparation Prepare serial dilutions of this compound. Include a '0' dose control. Acclimate->HerbicidePrep Application 5. Herbicide Application Spray plants using a calibrated cabinet sprayer. HerbicidePrep->Application Incubation 6. Post-Treatment Incubation Return plants to greenhouse. Water as needed. Application->Incubation Evaluation 7. Data Collection (21 DAT) - Visual injury rating (0-100%) - Plant survival count - Harvest above-ground biomass (fresh/dry weight). Incubation->Evaluation Analysis 8. Data Analysis Calculate GR50/LD50 using a log-logistic model. Determine Resistance Index (RI). Evaluation->Analysis End End: Resistance Confirmed Analysis->End

Figure 2: Experimental workflow for the whole-plant dose-response bioassay.

Methodology:

  • Seed Collection and Preparation:

    • Collect mature seeds from the suspected resistant (R) weed population and a known susceptible (S) population.

    • Clean and store seeds in a cool, dry place until use.

    • Conduct a preliminary germination test to ensure seed viability. If dormancy is an issue, appropriate stratification or scarification methods should be applied.

  • Plant Growth:

    • Sow seeds in trays containing a standard potting mix.

    • Once seedlings reach the 2-3 leaf stage, transplant uniform, healthy seedlings into individual pots (e.g., 10 cm diameter). Typically, 3-5 plants per pot are used.

    • Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • Prepare a stock solution of a commercial formulation of this compound-p-ethyl (e.g., 5% EC).[17]

    • Create a series of herbicide doses. A typical range for a dose-response assay would include 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate (a typical recommended rate is ~50-60 g a.i./ha).[17][18]

    • Apply the herbicide treatments to plants at the 3-4 leaf stage using a calibrated cabinet sprayer to ensure uniform coverage.[19]

  • Data Collection and Analysis:

    • Evaluate plants 21 days after treatment (DAT).

    • Assess plant mortality (for LD₅₀ calculation) and visual injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass from each pot, and measure the fresh weight. Dry the biomass at 60-80°C for 72 hours to determine the dry weight (for GR₅₀ calculation).[20]

    • Analyze the data using a statistical software package. Fit a log-logistic dose-response curve to the survival or biomass data to calculate the LD₅₀ or GR₅₀ values.[20][21]

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ (or LD₅₀) of the R population by that of the S population.[20] An RI greater than 2.0 typically indicates resistance.[22]

Protocol 2: Seed-Based Agar Bioassay

This is a rapid, space-efficient method for screening large numbers of samples for resistance, though it may not always correlate perfectly with whole-plant assays.[1][23]

Methodology:

  • Preparation of Media:

    • Prepare a 1.4% (w/v) agar solution in water and autoclave.[23]

    • Cool the agar to approximately 45-50°C.

    • Prepare a stock solution of this compound and add it to the molten agar to achieve the desired final concentrations. A discriminating dose that kills susceptible seeds but allows resistant seeds to grow should be determined empirically. For other ACCase inhibitors, concentrations around 1-10 µM have been effective.[1][5] For example, a starting point could be a range from 0.1 to 20 µM.

    • Pour approximately 20 mL of the herbicide-containing agar into sterile petri dishes (9 cm).

  • Seed Plating and Incubation:

    • Surface-sterilize weed seeds (e.g., with a 1% sodium hypochlorite solution for 1-2 minutes) and rinse with sterile water.

    • Place a set number of seeds (e.g., 10-20) onto the surface of the agar in each petri dish. Include both R and S populations.

    • Seal the petri dishes with paraffin film and place them in a growth chamber at ~20-25°C with a 16-hour photoperiod.

  • Data Collection and Analysis:

    • Evaluate the seeds after 7-14 days.

    • Measure germination percentage, root length, and coleoptile length.

    • In susceptible seedlings, root and shoot development will be severely inhibited. Resistant seedlings will show significantly more growth.[1]

    • The results are often qualitative (resistant vs. susceptible), but quantitative data can be used to calculate a GR₅₀ for root or shoot growth inhibition.

Protocol 3: Biochemical Assays for Resistance Mechanism

This assay directly measures the activity of the ACCase enzyme in the presence of the herbicide, allowing for the confirmation of target-site resistance.[6]

Methodology:

  • Enzyme Extraction:

    • Harvest 1-2 g of fresh, young leaf tissue from both R and S plants.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors).[24]

    • Centrifuge the homogenate at high speed (e.g., 25,000 x g) for 20 minutes at 4°C.[24]

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • The assay measures the conversion of acetyl-CoA to malonyl-CoA. A malachite green colorimetric assay can be used to quantify the inorganic phosphate released from ATP during the reaction.[6][25]

    • Prepare a reaction mixture containing the enzyme extract, an assay buffer (containing ATP, NaHCO₃, MgCl₂), and various concentrations of this compound (e.g., 0 to 50 µM).[6][25]

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-30 minutes).

    • Stop the reaction and add the malachite green reagent to measure the phosphate produced. Read the absorbance at ~620 nm.

  • Data Analysis:

    • Calculate the enzyme activity as a percentage of the control (no herbicide).

    • Plot the enzyme activity against the logarithm of the herbicide concentration.

    • Calculate the IC₅₀ value (the herbicide concentration required to inhibit 50% of the enzyme activity) for both R and S extracts.

    • A significantly higher IC₅₀ value for the R population indicates target-site resistance.[6]

This assay measures the activity of GST enzymes, which can be involved in the metabolic detoxification of herbicides (NTSR).

Start Start: Harvest Leaf Tissue (Suspected-R and Known-S) Extraction 1. Protein Extraction Grind tissue in liquid N2. Homogenize in extraction buffer. Start->Extraction Centrifuge 2. Centrifugation Separate soluble proteins from cell debris. Extraction->Centrifuge Supernatant 3. Collect Supernatant (Crude Enzyme Extract) Determine protein concentration. Centrifuge->Supernatant Reaction 5. Initiate Reaction Add enzyme extract to assay mix in a 96-well plate. Supernatant->Reaction AssayPrep 4. Prepare Assay Mix - Phosphate buffer - Reduced Glutathione (GSH) - 1-chloro-2,4-dinitrobenzene (CDNB) AssayPrep->Reaction Measurement 6. Spectrophotometric Reading Measure absorbance increase at 340 nm over time. Reaction->Measurement Analysis 7. Data Analysis Calculate specific activity (nmol/min/mg protein). Compare R vs. S populations. Measurement->Analysis End End: NTSR Indicated Analysis->End

Figure 3: Workflow for the Glutathione S-Transferase (GST) activity assay.

Methodology:

  • Enzyme Extraction:

    • Extract soluble proteins from R and S leaf tissue as described in the ACCase assay protocol.

  • Enzyme Assay:

    • The most common substrate for measuring general GST activity is 1-chloro-2,4-dinitrobenzene (CDNB).[26]

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, reduced glutathione (GSH), CDNB, and the enzyme extract.

    • The GST-catalyzed conjugation of GSH to CDNB results in a product that can be measured spectrophotometrically by an increase in absorbance at 340 nm.

    • Monitor the change in absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein).

    • Compare the GST activity between the R and S populations. Significantly higher GST activity in the R population suggests that enhanced metabolism may be a mechanism of resistance.[26][27]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for developing a this compound-resistant weed bioassay. By employing a combination of whole-plant, seed-based, and biochemical assays, researchers can effectively detect resistance, quantify its magnitude, and elucidate the underlying mechanisms. This information is critical for developing sustainable weed management strategies and for the discovery and development of new herbicides.

References

Application Notes and Protocols for Developing Quizalofop-Resistant Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for developing herbicide-resistant crops, specifically focusing on resistance to Quizalofop. The protocols outlined below are intended to serve as a guide for researchers in the fields of agricultural biotechnology, weed science, and crop improvement.

Introduction to this compound and its Mode of Action

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is highly effective for controlling annual and perennial grass weeds in a variety of broadleaf crops.[1][2] The herbicidal activity of this compound stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By blocking ACCase, this compound disrupts the production of lipids, leading to the cessation of growth and eventual death of susceptible grass species.[4] Symptoms of this compound application on susceptible plants, such as chlorosis and necrosis, typically appear within 7 to 10 days, with the growing points of the plant being the first to be affected.[1][3]

Signaling Pathway of this compound Action and Resistance

The mechanism of action for this compound is direct inhibition of the ACCase enzyme. In resistant plants, a mutation in the ACCase gene can alter the enzyme's structure, preventing the herbicide from binding effectively. This target-site resistance is the most common mechanism for this compound resistance.

Caption: this compound's mode of action and the mechanism of target-site resistance.

Development of this compound-Resistant Crops via Induced Mutagenesis

A primary method for developing non-transgenic herbicide-resistant crops is through induced mutagenesis, followed by selection.[5][6] Chemical mutagens like ethyl methanesulfonate (EMS) are commonly used to induce random point mutations in the plant's genome.[5]

Experimental Workflow for Developing this compound-Resistant Crops

experimental_workflow start Start: Wild-Type Crop Seeds ems_mutagenesis Step 1: EMS Mutagenesis of Seeds start->ems_mutagenesis m1_generation Step 2: Grow M1 Generation ems_mutagenesis->m1_generation m2_generation Step 3: Grow M2 Generation m1_generation->m2_generation quizalofop_screening Step 4: Greenhouse Screening with this compound m2_generation->quizalofop_screening selection Step 5: Select Surviving Plants quizalofop_screening->selection resistance_confirmation Step 6: Resistance Confirmation (Dose-Response Assay) selection->resistance_confirmation molecular_analysis Step 7: Molecular Analysis (ACCase Sequencing) resistance_confirmation->molecular_analysis breeding_program Step 8: Integration into Breeding Program molecular_analysis->breeding_program end End: Herbicide-Resistant Variety breeding_program->end

Caption: Workflow for developing this compound-resistant crops via mutagenesis.

Experimental Protocols

Protocol 3.1: Induced Mutagenesis of Wheat Seeds with Ethyl Methanesulfonate (EMS)

This protocol is adapted from methodologies used for creating mutant populations in wheat.[2][5]

Materials:

  • High-quality certified seeds of the desired wheat cultivar

  • Ethyl methanesulfonate (EMS)

  • 0.1 M sodium phosphate buffer (pH 7.0)

  • Distilled water

  • Glass flasks

  • Shaking incubator

  • Fume hood

  • Personal protective equipment (gloves, goggles, lab coat)

Procedure:

  • Seed Preparation: Pre-soak approximately 10,000 seeds in distilled water for 8-12 hours at room temperature to initiate metabolic activity.

  • EMS Treatment (Perform in a fume hood):

    • Prepare a fresh 0.3% to 0.8% (v/v) EMS solution in 0.1 M sodium phosphate buffer. The optimal concentration should be determined empirically for each cultivar by creating a dose-response curve to achieve a 50% germination reduction (LD50).

    • Decant the water from the pre-soaked seeds.

    • Immerse the seeds in the EMS solution in a glass flask. Ensure the solution completely covers the seeds.

    • Incubate the seeds in the EMS solution for 4-6 hours at room temperature on a shaker (100 rpm).

  • Post-Treatment Washing:

    • Carefully decant the EMS solution into a designated waste container for hazardous chemicals.

    • Wash the treated seeds under running tap water for at least 4 hours to remove any residual EMS.

  • Drying and Sowing:

    • Air-dry the seeds on paper towels for approximately 30-60 minutes.

    • Sow the M1 (first-generation mutant) seeds in a field or in large trays in a greenhouse.

Protocol 3.2: Greenhouse Screening for Herbicide Resistance

Materials:

  • M2 seeds (harvested from self-pollinated M1 plants)

  • Pots or trays filled with sterile potting mix

  • This compound-p-ethyl herbicide formulation

  • Pressurized sprayer calibrated to deliver a consistent volume

  • Greenhouse with controlled temperature and lighting

Procedure:

  • Planting:

    • Sow the M2 seeds in pots or trays. Include a non-mutagenized wild-type control.

    • Grow the plants to the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a discriminating dose of this compound-p-ethyl. This is a dose that is lethal to the wild-type plants but that resistant mutants are expected to survive. A typical starting dose is the recommended field application rate.

    • Spray the seedlings uniformly with the herbicide solution. Leave some wild-type plants unsprayed as a negative control.

  • Evaluation:

    • Observe the plants for 21-28 days after treatment.

    • Record plant survival, visual injury (on a scale of 0-100%, where 0 is no injury and 100 is plant death), and any phenotypic differences.

    • Select the surviving, healthy plants for further analysis.

Protocol 3.3: Whole-Plant Dose-Response Bioassay

This assay is used to quantify the level of resistance in the selected plants.

Procedure:

  • Propagation: Propagate the selected resistant plants and grow them to the 2-3 leaf stage alongside wild-type control plants.

  • Herbicide Application:

    • Prepare a range of this compound-p-ethyl concentrations. A typical range would be 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate.

    • Apply the different herbicide doses to separate groups of resistant and wild-type plants.

  • Data Collection: After 21 days, record plant survival and measure plant biomass (e.g., shoot dry weight).

  • Data Analysis:

    • Calculate the herbicide dose required to cause 50% growth reduction (GR50) or 50% mortality (LD50) for both the resistant and wild-type populations.

    • The Resistance Index (RI) is calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population).

Protocol 3.4: Molecular Analysis of the ACCase Gene

Materials:

  • Leaf tissue from resistant and susceptible plants

  • DNA extraction kit

  • PCR primers designed to amplify the carboxyl-transferase (CT) domain of the ACCase gene

  • Taq DNA polymerase and PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of putative resistant and wild-type plants using a commercial kit or a CTAB-based method.

  • PCR Amplification:

    • Amplify the CT domain of the ACCase gene using PCR. Primers should be designed based on known ACCase sequences from related species.

    • A typical PCR program would be: initial denaturation at 94°C for 4 min, followed by 30-35 cycles of 94°C for 45s, 60°C for 30s, and 72°C for 60s, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a fragment of the expected size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution. For example, an alanine to valine substitution at position 2004 (A2004V) has been shown to confer resistance to this compound in wheat.[5][7]

Protocol 3.5: In Vitro ACCase Activity Assay

This assay directly measures the sensitivity of the ACCase enzyme to this compound.

Materials:

  • Fresh leaf tissue

  • Enzyme extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors)

  • This compound-p-ethyl in a range of concentrations

  • Assay buffer (e.g., 100 mM Tricine-KOH pH 8.2, 50 mM KCl, 6 mM MgCl2, 5 mM DTT)

  • Substrates: ATP, acetyl-CoA, and [¹⁴C]NaHCO₃ (for radiometric assay) or reagents for a colorimetric assay (e.g., malachite green-based phosphate detection).

  • Scintillation counter or spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris.

    • Partially purify the ACCase from the supernatant, for example, by ammonium sulfate precipitation.

  • Enzyme Activity Assay:

    • Set up reaction mixtures containing the assay buffer, enzyme extract, and a range of this compound concentrations.

    • Initiate the reaction by adding the substrates (ATP, acetyl-CoA, and [¹⁴C]NaHCO₃).

    • Incubate at 30°C for a set time (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding HCl).

  • Quantification:

    • For the radiometric assay, measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a scintillation counter.

    • For a colorimetric assay, measure the release of inorganic phosphate from ATP hydrolysis.

  • Data Analysis:

    • Calculate the herbicide concentration required to inhibit 50% of the enzyme activity (I50).

    • Compare the I50 values for the enzyme from resistant and susceptible plants to determine the level of target-site resistance.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-resistant wheat developed through mutagenesis.

Table 1: Whole-Plant Resistance to this compound in Mutant Wheat Lines

GenotypeMutationResistance Level (Fold Increase vs. Wild Type)Reference
Mutant Line 1 (Homozygous)Single ACC1 Homoeolog7[7]
Mutant Line 2 (Homozygous)Two ACC1 Homoeologs68[7]

Table 2: In Vitro ACCase Activity in the Presence of this compound

GenotypeMutationI₅₀ Fold-Resistance vs. Wild TypeReference
Mutant Line 1 (Homozygous)Single ACC1 Homoeolog3.8[7]
Mutant Line 2 (Homozygous)Two ACC1 Homoeologs39.4[7]
Resistant Wheat AccessionsA2004V4 to 10[6]

Table 3: Agronomic Performance of this compound-Resistant Wheat Under Field Conditions

CultivarNumber of MutationsThis compound-p-ethyl Rate (g a.i. ha⁻¹)Crop Injury (%)Weed Control (%)Reference
Hatcher (Susceptible)0>21100N/A[6]
Incline AX293 - 185Low to None92-99 (Downy Brome, Feral Rye)[6]
LCS Fusion AX293 - 185Low to None73-98 (Jointed Goatgrass)[6]

Non-Target-Site Resistance Mechanisms

While target-site mutations are the primary mechanism of resistance to this compound, non-target-site resistance (NTSR) can also occur. NTSR often involves enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This can be mediated by enzymes such as glutathione S-transferases (GSTs).[8][9] The presence of NTSR can be investigated by using metabolic inhibitors in conjunction with herbicide treatments. For example, a GST inhibitor may reverse resistance in plants with metabolism-based resistance.[8][9]

Conclusion

The development of this compound-resistant crops offers an effective tool for managing problematic grass weeds. The protocols detailed in these application notes provide a framework for inducing, identifying, and characterizing this compound resistance in various crop species. A thorough understanding of both the genetic and biochemical basis of resistance is crucial for the successful deployment and stewardship of this valuable agricultural technology.

References

Methodology for Studying Quizalofop Metabolism in Planta: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its efficacy and selectivity are largely determined by its metabolic fate within the plant. Understanding the metabolic pathways of this compound-p-ethyl in different plant species is crucial for optimizing its use, developing herbicide-resistant crops, and assessing its environmental impact. This document provides detailed application notes and protocols for studying the metabolism of this compound in planta, from sample preparation to advanced analytical techniques.

This compound-p-ethyl acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses[1][2][3][4]. The active form of the herbicide is its metabolite, this compound acid[1]. The metabolic processes within the plant, including hydrolysis, conjugation, and further degradation, play a key role in the herbicide's selectivity and persistence[1][5].

Metabolic Pathway of this compound-p-ethyl in Planta

The metabolism of this compound-p-ethyl in plants generally follows a multi-phase detoxification pathway common for xenobiotics. The primary metabolic steps involve the rapid hydrolysis of the ethyl ester to its biologically active form, this compound acid. This is followed by conjugation with endogenous plant molecules, such as glucose, or further degradation into smaller phenolic metabolites.

Quizalofop_Metabolism cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Further Metabolism & Sequestration This compound-p-ethyl This compound-p-ethyl Quizalofop_Acid This compound Acid (Active Form) This compound-p-ethyl->Quizalofop_Acid Hydrolysis (Esterases) Glucose_Conjugate Glucose Conjugate Quizalofop_Acid->Glucose_Conjugate Conjugation (Glucosyltransferases) Phenol_Metabolites Phenol Metabolites (e.g., 6-chloroquinoxaline-2-ol) Quizalofop_Acid->Phenol_Metabolites Cleavage Insoluble_Residues Insoluble Residues Glucose_Conjugate->Insoluble_Residues Sequestration Experimental_Workflow Start Plant Tissue Sampling Homogenization Tissue Homogenization Start->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Analysis Analysis->Data

References

Analytical Standards for Quizalalofop-p-ethyl and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Quizalofop-p-ethyl and its primary metabolites. The information compiled herein is intended to support researchers, scientists, and professionals in drug development and environmental monitoring in establishing robust analytical methods for these compounds.

This compound-p-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[1][2] It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting lipid synthesis in target plants.[1] Following application, this compound-p-ethyl can be metabolized in plants and the environment to form several degradation products, with this compound-p-acid and 3-OH-quizalofop-acid being two of the most significant metabolites of interest.[3] Accurate and sensitive analytical methods are crucial for monitoring residue levels in food, soil, and water to ensure food safety and environmental compliance.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods developed for the determination of this compound-p-ethyl and its metabolites in different matrices. These tables are designed to facilitate a comparative assessment of the performance of each method.

Table 1: Method Performance for this compound-p-ethyl Analysis

MatrixAnalytical MethodLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Adzuki Bean (Seeds, Plants) & SoilHPLC-DAD0.005–0.0080.015–0.0288.7–116.20.82–4.39[5][6]
SoilLC-MS/MS0.0010.005Not ReportedNot Reported[3][7]
WaterLC-MS/MS0.00020.001Not ReportedNot Reported[8]
OnionHPLCNot Reported0.0494.4–99.90.1–3.0[4]
Groundnut & SoilGC-MS / LC-MS/MSNot ReportedNot Reported85.6–95.5Not Reported[9]
Pome Fruit, Stone Fruit, GrapeLC-MS/MSNot Reported0.050 (each analyte)Not ReportedNot Reported[10]

Table 2: Method Performance for this compound-p-acid Analysis

MatrixAnalytical MethodLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Adzuki Bean (Seeds, Plants) & SoilHPLC-DAD0.003–0.010.01–0.0388.7–116.20.82–4.39[5][6]
SoilLC-MS/MS0.0010.005Not ReportedNot Reported[3][7]
WaterLC-MS/MS0.00020.001Not ReportedNot Reported[8]

Table 3: Method Performance for 3-OH-quizalofop-acid Analysis

MatrixAnalytical MethodLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SoilLC-MS/MS0.00020.001Not ReportedNot Reported[3][7]
WaterLC-MS/MS0.00020.001Not ReportedNot Reported[8]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound-p-ethyl and its metabolites in various matrices.

Protocol 1: Analysis of this compound-p-ethyl and this compound-p-acid in Adzuki Bean and Soil by HPLC-DAD

This method is suitable for the simultaneous determination of this compound-p-ethyl and its metabolite this compound-p-acid in adzuki bean seeds, plants, and soil.[5][6]

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC-DAD Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 column.

  • Mobile Phase: Acetonitrile and water (gradient elution may be required).

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 20 µL.[5][11]

  • Detection Wavelength: 236 nm.[5]

3. Standard Preparation

  • Prepare stock solutions of this compound-p-ethyl and this compound-p-acid in acetonitrile at a concentration of 100 µg/mL.[5]

  • Prepare working standard solutions by diluting the stock solutions with acetonitrile to obtain a series of concentrations (e.g., 0.1, 0.5, 1, 3, 5, 10 µg/mL) for constructing the calibration curve.[5]

Protocol 2: Analysis of this compound-p-ethyl and its Metabolites in Soil by LC-MS/MS

This method provides high sensitivity and selectivity for the determination of this compound-p-ethyl, this compound-p, and 3-OH-quizalofop-acid in soil.[3][7]

1. Sample Extraction

  • Weigh 5 g of the soil sample into a centrifuge tube.

  • Add 15 mL of an extraction solvent consisting of acetonitrile and 6% phosphoric acid in water (80:20, v/v).

  • Shake vigorously.

  • Centrifuge to separate the phases.

  • Collect the supernatant.

  • Repeat the extraction step with a fresh portion of the extraction solvent.

  • Combine the supernatants.

2. Sample Clean-up and Dilution

  • For the analysis of this compound-p-ethyl and this compound-p, take an aliquot (e.g., 8%) of the extract and dilute it with an acetonitrile-water mixture (90:10, v/v).[3][7]

  • For the analysis of 3-OH-quizalofop-acid, take a separate aliquot (e.g., 40%) of the extract and dilute it with water.[3][7]

3. LC-MS/MS Conditions

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).[12]

  • Mobile Phase: A gradient of (A) 4mM ammonium formate with 0.1% formic acid in water and (B) 4mM ammonium formate with 0.1% formic acid in methanol.[12]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions:

    • This compound-p-ethyl: m/z 373.0 → 299.0 (quantification), m/z 375.0 → 300.9 (confirmation).[7]

    • This compound-p: m/z 345.0 → 299.0 (quantification), m/z 345.0 → 100.0 (confirmation).[7]

    • 3-OH-quizalofop-acid: m/z 359 → 166.[7]

4. Standard Preparation

  • Prepare individual stock solutions of this compound-p-ethyl, this compound-p, and 3-OH-quizalofop-acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[3][7]

  • Prepare mixed working standard solutions by diluting the stock solutions for the construction of calibration curves.[7]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (Soil, Water, Crop) extraction Extraction (e.g., QuEChERS, Solvent Extraction) sample->extraction cleanup Clean-up / Dilution (e.g., SPE, Filtration) extraction->cleanup hplc HPLC / LC-MS/MS cleanup->hplc detection Detection (DAD, MS/MS) hplc->detection quantification Quantification (Calibration Curve) detection->quantification results Results (Concentration, Recovery) quantification->results

Caption: General analytical workflow for the determination of this compound-p-ethyl and its metabolites.

quechers_workflow start Homogenized Sample (10g) acetonitrile Add Acetonitrile (10mL) Vortex start->acetonitrile salts Add MgSO4 (4g) & NaCl (1g) Vortex acetonitrile->salts centrifuge1 Centrifuge (4000 rpm, 5 min) salts->centrifuge1 supernatant Take Supernatant Aliquot (1mL) centrifuge1->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (1mL) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_analysis Inject into HPLC-DAD filter->hplc_analysis

Caption: QuEChERS sample preparation workflow for HPLC-DAD analysis.

lcmsms_workflow cluster_dilution Aliquot Dilution start Soil Sample (5g) extraction Extract with Acetonitrile/ Phosphoric Acid Solution start->extraction centrifuge Centrifuge and Collect Supernatant extraction->centrifuge dilution1 Dilute for this compound-p-ethyl & this compound-p Analysis centrifuge->dilution1 dilution2 Dilute for 3-OH-quizalofop-acid Analysis centrifuge->dilution2 lcmsms_analysis Analyze by LC-MS/MS dilution1->lcmsms_analysis dilution2->lcmsms_analysis

Caption: LC-MS/MS sample preparation workflow for soil analysis.

References

Application Notes and Protocols for Using Quizalofop in Targeted Gene Knockout Studies in Grasses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted gene knockout is an essential tool for functional genomics, enabling the elucidation of gene function and the identification of novel targets for crop improvement and drug development. In grasses, which include major staple crops such as rice, wheat, and maize, efficient methods for generating and selecting knockout mutants are of paramount importance. Quizalofop, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, offers a potent and selective means of controlling grass species. Its mechanism of action, the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, provides a basis for its use as a powerful selectable marker in targeted gene knockout studies. By introducing a this compound-resistant version of the ACCase gene or by editing the endogenous ACCase gene to confer resistance, researchers can effectively select for successfully transformed cells that have undergone simultaneous targeted gene editing events.

This document provides detailed application notes and protocols for the use of this compound as a selectable marker in conjunction with CRISPR/Cas9 technology for targeted gene knockout in grasses.

Mechanism of Action of this compound

This compound is a systemic herbicide that is readily absorbed by the foliage and translocated to the meristematic tissues of grasses[1]. Its herbicidal activity stems from the specific inhibition of the plastidic acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids[2][3][4]. Fatty acids are essential components of cell membranes, and their inhibition leads to a cessation of growth and eventual death of the plant[3].

Dicots are naturally tolerant to this compound because their plastidic ACCase has a different structure that is not recognized by the herbicide[2][5]. This inherent selectivity makes this compound an ideal tool for targeting grass species.

Resistance to this compound in grasses is primarily conferred by point mutations in the gene encoding the carboxy-terminal (CT) domain of the plastidic ACCase[6]. These mutations alter the herbicide-binding site, reducing its inhibitory effect. It is this principle of a modified, resistant ACCase that is harnessed for use as a selectable marker.

Data Presentation: Quantitative Data for this compound Application

The following tables summarize key quantitative data for the application of this compound in both field and laboratory settings. These values can serve as a guide for designing selection experiments.

ParameterGrass SpeciesApplication Rate (g ai/ha)Efficacy/ObservationReference
Weed Control Weedy Rice35 - 84Substantial reduction in infestations[7]
Annual/Perennial Grasses84 - 112Effective control in non-crop areas[7]
Weedy Rice50100% control[8]
Downy Brome, Feral Rye93 - 10973% - 99% control
Crop Injury (Susceptible) Winter Wheat92100% crop injury
Resistance Index Weedy Rice (acc7)-42-fold
Weedy Rice (acc8)-58-fold
In Vitro Enzyme Inhibition (IC50) Johnsongrass (Susceptible)-Statistically similar to resistant biotype
In Vitro Selection (Seed Soak) Winter Wheat (Susceptible)3.0 - 5.0 µM96% - 100% classified as non-trait

Table 1: Field Application Rates and Efficacy of this compound.

ParameterHerbicideGrass SpeciesConcentrationObservationReference
Callus Selection SethoxydimCreeping Bentgrass10 µMSelection of resistant calli
Callus Growth Inhibition ChlorsulfuronSugarcane3.6 µg/LMost effective inhibition
Plantlet Selection BialaphosNapier Grass5.0 mg/LSelection of transgenic plants
Seedling Screening This compoundWinter Wheat5.0 µMSuitable for identifying trait vs. non-trait seeds

Table 2: Herbicide Concentrations for In Vitro Selection and Screening. (Note: Data for this compound in callus selection is limited; Sethoxydim, another ACCase inhibitor, is provided as a reference for concentration range.)

Signaling Pathway and Experimental Workflow Diagrams

ACCase Inhibition by this compound

ACCase_Inhibition cluster_cytoplasm Cytoplasm cluster_plastid Plastid Acetyl_CoA_cyto Acetyl-CoA ACCase_cyto Cytosolic ACCase (Heteromeric - Insensitive) Acetyl_CoA_cyto->ACCase_cyto Malonyl_CoA_cyto Malonyl-CoA Fatty_Acid_Syn_cyto Fatty Acid Synthesis (Elongation) Malonyl_CoA_cyto->Fatty_Acid_Syn_cyto Membrane_Lipids Membrane Lipids Fatty_Acid_Syn_cyto->Membrane_Lipids ACCase_cyto->Malonyl_CoA_cyto Acetyl_CoA_plast Acetyl-CoA ACCase_plast Plastidic ACCase (Homomeric - Sensitive) Acetyl_CoA_plast->ACCase_plast Malonyl_CoA_plast Malonyl-CoA Fatty_Acid_Syn_plast De Novo Fatty Acid Synthesis Malonyl_CoA_plast->Fatty_Acid_Syn_plast Fatty_Acid_Syn_plast->Membrane_Lipids Cell_Growth Cell Growth & Meristematic Activity Membrane_Lipids->Cell_Growth Essential for ACCase_plast->Malonyl_CoA_plast This compound This compound This compound->ACCase_plast Inhibits

Caption: ACCase inhibition pathway by this compound in grasses.

Experimental Workflow for Targeted Gene Knockout

Gene_Knockout_Workflow cluster_design 1. Construct Design cluster_transformation 2. Transformation & Selection cluster_analysis 3. Molecular Analysis cluster_characterization 4. Plant Characterization sgRNA_design sgRNA Design for Target Gene Vector_construction Vector Construction (CRISPR/Cas9 + ACCase) sgRNA_design->Vector_construction ACCase_cassette This compound Resistance (Mutated ACCase) Cassette ACCase_cassette->Vector_construction Agro_transformation Agrobacterium-mediated Transformation of Grass Explants Vector_construction->Agro_transformation Co_cultivation Co-cultivation Agro_transformation->Co_cultivation Callus_selection Callus Selection on This compound-containing Medium Co_cultivation->Callus_selection Regeneration Regeneration of Putative Transformants Callus_selection->Regeneration DNA_extraction Genomic DNA Extraction Regeneration->DNA_extraction PCR_screening PCR Screening for Cas9 and ACCase Genes DNA_extraction->PCR_screening Mutation_detection Mutation Detection at Target Locus (Sequencing) PCR_screening->Mutation_detection Off_target Off-target Analysis (Optional) Mutation_detection->Off_target T0_analysis T0 Plant Analysis (Phenotyping, Expression) Mutation_detection->T0_analysis Seed_collection T1 Seed Collection T0_analysis->Seed_collection Segregation_analysis Segregation Analysis (Transgene-free Knockouts) Seed_collection->Segregation_analysis

Caption: Workflow for targeted gene knockout using this compound selection.

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Grasses and In Vitro Selection with this compound

This protocol is a generalized procedure and may require optimization for specific grass species and genotypes.

1. Preparation of Explants (e.g., Immature Embryos, Callus)

  • For Immature Embryos:

    • Collect immature caryopses from donor plants (e.g., 10-14 days post-anthesis).

    • Surface sterilize the caryopses using 70% (v/v) ethanol for 1-2 minutes, followed by a 20-30 minute treatment with a 2.5% (v/v) sodium hypochlorite solution containing a few drops of Tween-20.

    • Rinse the caryopses 3-5 times with sterile distilled water.

    • Aseptically isolate immature embryos (1.5-2.0 mm) and place them scutellum-side up on a callus induction medium.

  • For Embryogenic Callus:

    • Initiate embryogenic callus from mature seeds or other suitable explants on a callus induction medium.

    • Subculture the embryogenic callus every 2-3 weeks. Use healthy, friable embryogenic callus for transformation.

2. Agrobacterium Preparation and Infection

  • Culture Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) carrying the binary vector with the CRISPR/Cas9 construct and the this compound resistance cassette in liquid LB medium with appropriate antibiotics overnight at 28°C with shaking.

  • Pellet the Agrobacterium cells by centrifugation and resuspend them in a liquid infection medium to an OD600 of 0.5-1.0. Add acetosyringone (e.g., 200 µM) to the infection medium.

  • Immerse the explants in the Agrobacterium suspension for 15-30 minutes.

  • Blot the explants on sterile filter paper to remove excess bacteria.

3. Co-cultivation and Selection

  • Place the infected explants on a co-cultivation medium and incubate in the dark at 22-25°C for 2-3 days.

  • Transfer the explants to a resting medium (callus induction medium with antibiotics like cefotaxime or timentin to inhibit Agrobacterium growth) for 5-7 days in the dark.

  • Transfer the calli to the selection medium. This will be the callus induction medium supplemented with the appropriate antibiotics and a selective concentration of this compound.

    • Note on this compound Concentration: The optimal concentration of this compound for callus selection needs to be determined empirically for each grass species. Based on studies with other ACCase inhibitors like sethoxydim, a starting concentration range of 1-10 µM this compound-p-ethyl is recommended for initial experiments. A kill curve with non-transformed callus should be performed to determine the minimum inhibitory concentration.

  • Subculture the calli on fresh selection medium every 2-3 weeks. Non-transformed calli will turn brown and die, while resistant calli will continue to proliferate.

4. Regeneration of Transgenic Plants

  • Once resistant calli have proliferated, transfer them to a regeneration medium containing a lower concentration of this compound or no this compound, along with appropriate plant growth regulators to induce shoot formation.

  • Incubate the cultures under a 16/8 hour light/dark photoperiod.

  • Once shoots have developed, transfer them to a rooting medium.

  • Acclimatize the rooted plantlets and transfer them to soil.

Protocol 2: Molecular Analysis of Gene Knockout Events

1. Genomic DNA Extraction

  • Extract genomic DNA from the putative transgenic plants (T0 generation) and non-transformed control plants using a suitable plant DNA extraction kit or a CTAB-based method.

2. PCR Screening for Transgene Integration

  • Perform PCR to confirm the presence of the Cas9 gene and the this compound resistance (mutated ACCase) gene in the genomic DNA of the regenerated plants. Use primers specific to these transgenes.

3. Detection of On-Target Mutations

  • Design PCR primers to amplify the target region of the gene of interest. The amplified region should span the sgRNA target site(s).

  • Amplify the target region from the genomic DNA of the PCR-positive transgenic plants.

  • Sequence the PCR products (Sanger sequencing).

  • Align the sequences from the transgenic plants with the wild-type sequence to identify insertions, deletions (indels), or substitutions at the target site. Analysis of sequencing chromatograms can reveal heterozygous or biallelic mutations.

4. Off-Target Analysis (Recommended)

  • Use bioinformatics tools to predict potential off-target sites in the grass genome with high similarity to the sgRNA sequence.

  • Amplify and sequence these potential off-target regions from the confirmed knockout lines to ensure the specificity of the gene editing event.

5. Analysis of Progeny for Transgene-Free Knockouts

  • Collect seeds (T1 generation) from the confirmed T0 knockout plants.

  • Germinate the T1 seeds and screen the seedlings by PCR for the presence of the Cas9 and selectable marker genes.

  • Identify plants that have inherited the desired gene knockout but have segregated away the T-DNA insert (transgene-free).

  • Sequence the target gene in these transgene-free plants to confirm the homozygous or heterozygous nature of the knockout allele.

Conclusion

The use of this compound as a selectable marker provides a highly efficient system for the generation of targeted gene knockouts in grasses. The protocols and data presented here offer a comprehensive guide for researchers to implement this technology in their studies. While optimization for specific grass species and experimental goals is necessary, the principles outlined will facilitate the successful application of this compound-based selection in combination with CRISPR/Cas9 for advancing our understanding of grass biology and for the genetic improvement of these vital crops.

References

Application Notes and Protocols for Assessing Quizalofop Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework and detailed protocols for evaluating the effects of the herbicide Quizalofop on the structure and function of soil microbial communities. The methodologies outlined here are essential for understanding the ecotoxicological impact of this agrochemical on non-target soil microorganisms, which are critical for maintaining soil health and ecosystem stability.

Introduction

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses. While effective for its intended purpose, the application of this compound can lead to its accumulation in the soil, potentially impacting the diverse communities of microorganisms that drive essential soil processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance.[1][2][3] Assessing these impacts is crucial for a complete environmental risk assessment and for developing strategies to mitigate any adverse effects.

This document provides a suite of standardized protocols, from experimental design and soil sampling to cutting-edge molecular and biochemical analyses, enabling researchers to generate robust and reproducible data on the effects of this compound on soil microbial ecology.

Data Presentation: Summary of Expected Quantitative Impacts

The following tables summarize potential quantitative changes in soil microbial parameters following exposure to this compound. The data presented are hypothetical and serve as an example of how to structure experimental findings. Actual results will vary depending on soil type, dosage, and environmental conditions.

Table 1: Impact of this compound on Soil Microbial Population (CFU/g of dry soil)

TreatmentTime PointBacteria (x 10^6 CFU/g)Fungi (x 10^4 CFU/g)Actinomycetes (x 10^5 CFU/g)
Control (No this compound) Day 08.5 ± 0.75.2 ± 0.46.1 ± 0.5
Day 158.7 ± 0.65.4 ± 0.56.3 ± 0.4
Day 308.6 ± 0.85.3 ± 0.36.2 ± 0.6
This compound (Recommended Dose) Day 08.5 ± 0.75.2 ± 0.46.1 ± 0.5
Day 157.1 ± 0.94.8 ± 0.65.5 ± 0.7
Day 307.9 ± 0.55.0 ± 0.45.9 ± 0.5
This compound (10x Recommended Dose) Day 08.5 ± 0.75.2 ± 0.46.1 ± 0.5
Day 155.2 ± 1.1**3.9 ± 0.84.1 ± 0.9**
Day 306.5 ± 0.94.5 ± 0.75.2 ± 0.8

*Statistically significant difference from control (p < 0.05). **(p < 0.01). Data is presented as mean ± standard deviation. CFU = Colony Forming Units.

Table 2: Effect of this compound on Soil Enzyme Activities

TreatmentTime PointDehydrogenase (µg TPF/g/24h)Urease (µg NH4-N/g/2h)Alkaline Phosphatase (µg pNP/g/h)
Control (No this compound) Day 1515.2 ± 1.345.8 ± 3.1120.5 ± 9.8
This compound (Recommended Dose) Day 1512.8 ± 1.541.2 ± 2.9115.1 ± 10.2
This compound (10x Recommended Dose) Day 159.5 ± 1.8 35.7 ± 3.5101.3 ± 8.7

*Statistically significant difference from control (p < 0.05). **(p < 0.01). TPF = Triphenylformazan; pNP = p-nitrophenol.

Table 3: Changes in Bacterial Diversity Indices (16S rRNA Gene Sequencing)

TreatmentTime PointShannon IndexSimpson IndexChao1 (Richness)
Control (No this compound) Day 306.8 ± 0.30.95 ± 0.022500 ± 150
This compound (Recommended Dose) Day 306.5 ± 0.40.93 ± 0.032350 ± 180
This compound (10x Recommended Dose) Day 305.9 ± 0.50.89 ± 0.042100 ± 210*

*Statistically significant difference from control (p < 0.05).

Experimental Protocols

Master Protocol: Overall Experimental Workflow

This master protocol provides a comprehensive overview of the steps required to assess the impact of this compound on soil microbial communities.

experimental_workflow cluster_setup 1. Experimental Setup cluster_sampling 2. Sampling cluster_analysis 3. Laboratory Analysis cluster_sequencing 4. Sequencing & Bioformatics cluster_interpretation 5. Data Interpretation exp_design Experimental Design (Concentrations, Timepoints, Replicates) soil_collection Soil Collection and Sieving exp_design->soil_collection microcosm_setup Microcosm Setup soil_collection->microcosm_setup quizalofop_app This compound Application microcosm_setup->quizalofop_app soil_sampling Soil Sampling at Predetermined Timepoints quizalofop_app->soil_sampling dna_extraction Soil DNA Extraction soil_sampling->dna_extraction enzyme_assays Soil Enzyme Activity Assays soil_sampling->enzyme_assays amplicon_seq 16S rRNA & ITS Amplicon Sequencing dna_extraction->amplicon_seq stat_analysis Statistical Analysis enzyme_assays->stat_analysis bioinformatics Bioinformatics Analysis (QIIME 2 / DADA2) amplicon_seq->bioinformatics bioinformatics->stat_analysis data_vis Data Visualization stat_analysis->data_vis conclusion Conclusion data_vis->conclusion

Caption: Experimental workflow for assessing this compound's impact.

Detailed Sub-protocol: Soil Sampling and Microcosm Setup
  • Soil Collection: Collect soil from the top 15 cm of a field with no recent history of herbicide application.

  • Sieving and Homogenization: Air-dry the soil and pass it through a 2 mm sieve to remove stones and large organic debris. Homogenize the sieved soil thoroughly.

  • Microcosm Preparation: Place 500 g of the homogenized soil into individual microcosms (e.g., 1 L glass jars).

  • Moisture Adjustment: Adjust the soil moisture to 60% of its water-holding capacity and pre-incubate the microcosms for 7 days at 25°C in the dark to stabilize the microbial communities.

  • This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone, followed by dilution in water). Apply the herbicide solution evenly to the soil surface of the treatment microcosms to achieve the desired final concentrations (e.g., recommended field rate and 10x the recommended rate). Apply an equivalent amount of the solvent-water mixture to the control microcosms.

  • Incubation: Incubate all microcosms at 25°C in the dark. Maintain soil moisture by periodic addition of sterile deionized water.

  • Sampling: At each designated time point (e.g., 0, 7, 15, 30, and 60 days), collect soil samples from each replicate microcosm. For each microcosm, collect approximately 10 g of soil. One portion of the sample should be stored at -80°C for DNA extraction, and the other portion at 4°C for enzyme activity assays (to be performed within 48 hours).

Detailed Sub-protocol: Soil DNA Extraction

This protocol is based on a modified bead-beating method, which is effective for a wide range of soil types.[4][5] Commercial kits such as the DNeasy PowerSoil Pro Kit (Qiagen) are also highly recommended for their consistency and ability to remove PCR inhibitors.[6]

  • Lysis: Add 0.5 g of soil to a 2 mL tube containing lysis buffer and ceramic beads. The lysis buffer typically contains SDS and a phosphate buffer.[5][7]

  • Homogenization: Secure the tubes on a bead beater (e.g., TissueLyser) and homogenize at high speed for 2-5 minutes to mechanically lyse the microbial cells.[6]

  • Incubation: Incubate the tubes at 70°C for 15 minutes to further aid in cell lysis.

  • Precipitation of Inhibitors: Add a solution containing potassium acetate to precipitate non-DNA organic and inorganic materials, including humic substances.[5]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the soil particles and precipitated inhibitors.

  • DNA Precipitation: Transfer the supernatant to a clean tube and add isopropanol to precipitate the DNA.

  • Washing: Centrifuge to pellet the DNA, discard the supernatant, and wash the DNA pellet with 70% ethanol to remove residual salts and inhibitors.

  • Elution: Air-dry the DNA pellet and resuspend it in a sterile elution buffer (e.g., TE buffer).

  • Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios, and by electrophoresis on a 1% agarose gel.[7]

Detailed Sub-protocol: 16S rRNA and ITS Amplicon Sequencing
  • PCR Amplification:

    • For Bacteria: Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R.[8]

    • For Fungi: Amplify the ITS1 or ITS2 region of the internal transcribed spacer (ITS) using primers such as ITS1F and ITS2.[9][10]

    • The PCR reaction mixture (25 µL) should contain: 2.5 µL of 10x PCR buffer, 1 µL of each primer (10 µM), 0.5 µL of Taq polymerase, 5 µL of template DNA (10-15 ng), and nuclease-free water to a final volume of 25 µL.[11]

    • Perform PCR in triplicate for each sample to minimize PCR bias.[8]

  • PCR Product Purification: Pool the triplicate PCR products and purify them using a PCR purification kit or magnetic beads to remove primers, dNTPs, and other contaminants.[11]

  • Library Preparation: Attach sequencing adapters and barcodes to the purified amplicons using a library preparation kit (e.g., Illumina Nextera XT).

  • Sequencing: Sequence the prepared libraries on an Illumina MiSeq or NovaSeq platform to generate paired-end reads.[10]

Detailed Sub-protocol: Soil Enzyme Activity Assays

Dehydrogenase Activity: [12][13]

  • Incubate 1 g of fresh soil with 1 mL of 3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution for 24 hours at 37°C in the dark.

  • Extract the triphenylformazan (TPF) produced with 10 mL of methanol by shaking for 1 hour.

  • Centrifuge and measure the absorbance of the supernatant at 485 nm.

  • Calculate the amount of TPF formed based on a standard curve.

Urease Activity: [12][14]

  • Incubate 5 g of fresh soil with 2.5 mL of 10% (w/v) urea solution and 20 mL of borate buffer (pH 10) for 2 hours at 37°C.

  • Extract the ammonium produced with 50 mL of 2 M KCl solution.

  • Determine the ammonium concentration in the extract colorimetrically using the indophenol blue method at 690 nm.[14]

Alkaline Phosphatase Activity: [12][13]

  • Incubate 1 g of fresh soil with 4 mL of modified universal buffer (pH 11) and 1 mL of p-nitrophenyl phosphate (pNP) solution for 1 hour at 37°C.

  • Stop the reaction by adding 1 mL of 0.5 M CaCl2 and 4 mL of 0.5 M NaOH.

  • Centrifuge and measure the absorbance of the supernatant at 410 nm to quantify the released p-nitrophenol.

Detailed Sub-protocol: Bioinformatics and Statistical Analysis
  • Data Preprocessing: Use tools like QIIME 2 or DADA2 to perform quality filtering of raw sequencing reads, denoising, merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs).[9]

  • Taxonomic Classification: Assign taxonomy to the ASVs by aligning them against a reference database such as SILVA or Greengenes for 16S rRNA and UNITE for ITS.[9]

  • Diversity Analysis:

    • Alpha diversity: Calculate indices such as Shannon, Simpson, and Chao1 to assess within-sample diversity.

    • Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial community composition between different treatments. Visualize beta diversity using Principal Coordinate Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS).

  • Statistical Analysis: Perform statistical tests (e.g., ANOVA, PERMANOVA) to determine if the observed differences in microbial community structure, diversity, and enzyme activities between treatments are statistically significant.

Mandatory Visualizations

quizalofop_impact cluster_direct Direct Impacts cluster_indirect Indirect Impacts cluster_community Community-Level Effects This compound This compound in Soil inhibition Inhibition of Sensitive Microbes This compound->inhibition utilization Utilization by Tolerant Microbes This compound->utilization altered_root_exudates Altered Root Exudates from Affected Plants This compound->altered_root_exudates reduced_competition Reduced Competition for Resources inhibition->reduced_competition diversity_change Shift in Microbial Diversity inhibition->diversity_change composition_change Change in Community Composition utilization->composition_change reduced_competition->composition_change altered_root_exudates->composition_change function_change Alteration of Soil Functions (e.g., Enzyme Activities) diversity_change->function_change composition_change->function_change

Caption: Potential impacts of this compound on soil microbial communities.

signaling_pathway herbicide Herbicide Stress ros Reactive Oxygen Species (ROS) herbicide->ros dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage stress_response Stress Response Genes (e.g., sodA, katG) dna_damage->stress_response protein_damage->stress_response cell_death Cell Death / Growth Inhibition stress_response->cell_death insufficient response

Caption: Simplified microbial stress response to herbicide exposure.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Quizalofop Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to manage and reduce Quizalofop phytotoxicity in non-target crops during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause phytotoxicity in non-target crops?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") group.[1][2] It is primarily used to control annual and perennial grass weeds in broadleaf crops like soybeans, cotton, and sunflowers.[3][4] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[3][5] Dicotyledonous (broadleaf) crops are generally tolerant because their ACCase enzyme has a different structure that is not affected by the herbicide.[2][6] However, phytotoxicity can occur in sensitive non-target crops or under specific environmental conditions due to factors like off-target drift, incorrect application rates, or environmental stress.[1][7][8]

Q2: What are the typical symptoms of this compound phytotoxicity?

Symptoms of this compound phytotoxicity in sensitive plants include stunting, yellowing of new leaves (chlorosis), and eventual tissue death (necrosis).[9][10] In some cases, affected plants may show a reddish or purplish discoloration.[9] Morphological and anatomical studies on affected plants have shown a significant reduction in root and seedling length and changes to the internal anatomy of the seedlings.[10]

Q3: What are herbicide safeners and can they reduce this compound phytotoxicity?

Herbicide safeners are chemical compounds used to protect crops from herbicide injury without reducing the herbicide's effectiveness on target weeds.[11][12][13] They work by accelerating the herbicide's metabolism and detoxification within the crop plant.[12][13] Safeners like Mefenpyr-diethyl and Cloquintocet-mexyl are known to enhance the activity of detoxification enzymes, such as glutathione S-transferases (GSTs), in cereals.[12][13] While many commercial formulations for grass weed control in cereals contain safeners, their use and efficacy are highly specific to the crop and the herbicide class.[12][13] Research into specific safeners for this compound in sensitive dicot crops is an ongoing area of study.

Q4: How do plants naturally detoxify herbicides like this compound?

Plants utilize a three-phase detoxification pathway to metabolize herbicides and other xenobiotics.[14][15]

  • Phase I: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (CYPs) are key enzymes in this phase.[15]

  • Phase II: The modified herbicide is conjugated (bound) to endogenous molecules like glutathione or glucose. This reaction is catalyzed by glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs), making the compound less toxic and more water-soluble.[14][15]

  • Phase III: The conjugated herbicide is transported and sequestered into vacuoles or the cell wall, effectively removing it from metabolically active parts of the cell. This process is mediated by transporters like ATP-binding cassette (ABC) transporters.[15]

Enhancing these natural detoxification pathways is a key mechanism by which safeners protect crops.[13]

Q5: Can biological agents help reduce this compound phytotoxicity?

Yes, certain soil microbes can help mitigate herbicide toxicity. Studies have shown that inoculating greengram (Vigna radiata) with beneficial bacteria such as Bradyrhizobium sp. and Pseudomonas sp. can significantly reduce the phytotoxic effects of this compound.[16][17] These plant growth-promoting rhizobacteria (PGPR) can help improve plant health and may contribute to the degradation of the herbicide in the soil, thereby reducing its uptake by the crop.[16]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly high phytotoxicity in a tolerant crop. 1. Incorrect Dosage: Over-application due to miscalculation or sprayer error.[1]2. Environmental Stress: Plants under stress from drought, cold temperatures, or nutrient deficiency may be more susceptible.[7]3. Adjuvant Interaction: Some adjuvants can increase herbicide absorption and phytotoxicity in crops.[4][9]1. Verify Calculations & Calibrate Equipment: Double-check all calculations for concentration and application volume. Ensure spray equipment is properly calibrated.[18]2. Optimize Growing Conditions: Ensure plants are healthy and not under stress before herbicide application. Provide adequate water and nutrients.[19]3. Review Adjuvant Use: Consult the herbicide label and literature for compatible adjuvants. Conduct a small-scale test if unsure.[9]
Phytotoxicity from spray drift onto adjacent non-target plants. 1. Wind Conditions: Applying herbicide in windy conditions can cause it to drift.[1]2. Nozzle Type/Pressure: Incorrect nozzle type or high spray pressure can create fine droplets that are prone to drifting.[1]1. Monitor Weather: Apply herbicides only when wind speeds are low.[1]2. Use Drift-Reduction Technology: Employ low-drift nozzles and appropriate spray pressure. Consider using anti-drift additives.[8]3. Protective Barriers: Use physical barriers (e.g., plastic sheeting) to shield non-target plants during application in controlled environments.[20]
Inconsistent results or poor control of target weeds. 1. Weed Growth Stage: Herbicide efficacy is often dependent on the growth stage of the target weed.[1]2. Rainfast Period: Rainfall shortly after application can wash the herbicide off before it is fully absorbed.[3]3. Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors.[5]1. Target Young, Actively Growing Weeds: Apply this compound when weeds are at the recommended growth stage for optimal control.[1]2. Check Rainfastness: Adhere to the specified rain-free period after application (this compound-p-ethyl often has a 24-hour rainfastness).[3]3. Confirm Resistance: If resistance is suspected, test the weed population's sensitivity and consider rotating to a herbicide with a different mode of action.
Herbicide residue in soil affecting subsequent crops (carryover). 1. Slow Degradation: this compound hydrolyzes rapidly in soil, but its persistence can be influenced by soil type, moisture, and temperature.[2][21]2. Sensitive Rotational Crop: Planting a highly sensitive crop (like a cereal) too soon after application.1. Respect Plant-Back Intervals: Adhere to the recommended waiting period before planting rotational crops. A typical interval for cereals after this compound application is 18 weeks.[1]2. Bioassay: If carryover is suspected, conduct a soil bioassay by planting a sensitive indicator species in the soil to check for phytotoxic residues.[19]

Quantitative Data on Phytotoxicity and Mitigation

The following tables summarize quantitative data from studies on this compound phytotoxicity and its reduction.

Table 1: Effect of this compound-p-ethyl and Bioinoculants on Greengram (Vigna radiata) Growth

TreatmentRoot Length Reduction (%)Shoot Length Reduction (%)Root Dry Biomass Reduction (%)Shoot Dry Biomass Reduction (%)
This compound (3X Normal Rate)¹44323740
This compound (1X) + Bradyrhizobium-+8²--
This compound (1X) + Pseudomonas----

¹ 3X rate corresponds to 120 µg/kg soil. ² A positive value indicates an increase in shoot length relative to the untreated control. (Data sourced from Ahmed et al., 2017)[16]

Table 2: Estimated Safe Drift Deposition Rates of this compound-p-ethyl on Corn

Spray Volume (L/ha)Drift Rate for 10% Plant Height Inhibition (R₁₀)Drift Rate for No Inhibition (R₀)
1505.70%5.05%
3004.56%1.23%
4503.31%1.86%

(Data sourced from Xiang et al., 2023)[8]

Experimental Protocols

Protocol 1: Assessing Herbicide Safeners in a Lab-Based Bioassay

This protocol outlines a method for testing the efficacy of a chemical safener in protecting a non-target crop from this compound phytotoxicity.

1. Materials:

  • This compound-p-ethyl stock solution
  • Candidate safener compound
  • Seeds of a sensitive non-target crop (e.g., corn, wheat)
  • Petri dishes (90 mm)
  • Filter paper (Whatman No. 3 or equivalent)
  • Nutrient solution (e.g., Hoagland's solution)
  • Growth chamber with controlled light and temperature
  • Acetone (for dissolving compounds if necessary)

2. Experimental Design:

  • Use a randomized complete block design with at least four replicates per treatment.
  • Treatments should include:
  • Negative Control (Nutrient solution only)
  • This compound only (at a concentration known to cause moderate phytotoxicity, e.g., EC₅₀)
  • Safener only (at various concentrations)
  • This compound + Safener (at various concentrations of the safener)

3. Procedure:

  • Prepare Treatment Solutions: Create a log series of doses for both the herbicide and the safener in the nutrient solution.[20] If compounds are not water-soluble, dissolve in a minimal amount of acetone first and add to the nutrient solution (ensure the final acetone concentration is non-toxic and consistent across all treatments, including controls).
  • Seed Plating: Place two layers of filter paper into each petri dish. Pipette a standard volume (e.g., 5-7 mL) of the corresponding treatment solution to moisten the paper.[22] Place a set number of seeds (e.g., 25-50) evenly onto the filter paper in each dish.[20]
  • Incubation: Seal the petri dishes (e.g., with parafilm or place in polyethylene bags) to prevent drying and place them in a growth chamber.[22] Maintain controlled conditions (e.g., 25°C/20°C day/night cycle with a 16-hour photoperiod).
  • Data Collection: Assess the plates at regular intervals (e.g., 7, 14, and 21 days after treatment). Record the following:
  • Germination percentage.
  • Root and shoot length of seedlings.
  • Visual phytotoxicity score (using a 0-10 scale, where 0 is no injury and 10 is plant death).[23][24]
  • Seedling fresh and dry weight at the end of the experiment.

4. Data Analysis:

  • Analyze the data using ANOVA to determine significant differences between treatments.
  • Fit dose-response curves to the mortality or growth inhibition data to calculate LD₅₀ (lethal dose, 50%) or GR₅₀ (growth reduction, 50%) values.[20] This will allow for quantitative comparison of the safener's protective effect.

Visualizations: Pathways and Workflows

Herbicide Stress and Detoxification

The following diagrams illustrate key biological processes and troubleshooting logic related to herbicide phytotoxicity.

Herbicide_Detoxification_Pathway cluster_Phase1 Phase I: Activation/Modification cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration Herbicide This compound P450 Cytochrome P450s (CYPs) Herbicide->P450 Oxidation, Hydrolysis Modified_Herbicide Modified Herbicide P450->Modified_Herbicide Conjugation GSTs, UGTs Modified_Herbicide->Conjugation Conjugated_Herbicide Conjugated Herbicide (Water-soluble, less toxic) Conjugation->Conjugated_Herbicide Transporters ABC Transporters Conjugated_Herbicide->Transporters Vacuole Vacuole / Cell Wall Transporters->Vacuole Sequestration

Caption: The three-phase herbicide detoxification pathway in plants.[14][15]

Herbicide_Stress_Signaling Herbicide Herbicide Stress (e.g., this compound) ROS Reactive Oxygen Species (ROS) Production Herbicide->ROS Ca_Signal ↑ Cytosolic Ca²⁺ (Calcium Signaling) ROS->Ca_Signal Hormone_Signal Hormone Signaling (ABA, SA, JA) ROS->Hormone_Signal Sensor_Kinase Sensor Kinases (e.g., CDPKs) Ca_Signal->Sensor_Kinase TF Activation of Transcription Factors Hormone_Signal->TF Sensor_Kinase->TF Phosphorylation Gene_Expression Expression of Stress-Responsive & Detoxification Genes (CYPs, GSTs, etc.) TF->Gene_Expression Troubleshooting_Workflow Start Phytotoxicity Observed in Non-Target Crop Check_Dose Was Application Rate & Method Correct? Start->Check_Dose Check_Conditions Were Plants Under Environmental Stress? Check_Dose->Check_Conditions Yes Action_Calibrate Solution: Recalibrate Equipment, Review Protocol Check_Dose->Action_Calibrate No Check_Drift Was Off-Target Drift Possible? Check_Conditions->Check_Drift No Action_Optimize Solution: Optimize Growing Conditions, Postpone Application Check_Conditions->Action_Optimize Yes Action_Shield Solution: Use Shielding, Low-Drift Nozzles, Apply in Calm Conditions Check_Drift->Action_Shield Yes Action_Safener Consider Mitigation Strategy: Test Safeners or Bio-inoculants Check_Drift->Action_Safener No

References

Technical Support Center: Detecting Low-Level Quizalofop Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of methods to detect low-level Quizalofop resistance.

Frequently Asked Questions (FAQs)

Q1: What is the first step if I suspect low-level this compound resistance in my weed population?

A1: The first step is to confirm that other factors are not causing poor herbicide performance. Before initiating resistance testing, rule out issues such as incorrect herbicide application rates, poor spray coverage, unfavorable weather conditions at the time of application, and sprayer malfunctions.[1][2] If these factors are eliminated, the next step is to collect representative seed or plant samples from the surviving weeds for controlled testing.[3][4]

Q2: What is the most reliable method for confirming low-level this compound resistance?

A2: Whole-plant pot assays, also known as dose-response tests, are considered the most reliable method for confirming herbicide resistance.[5][6] These assays involve growing suspected resistant and known susceptible plant populations in a controlled environment, like a greenhouse, and treating them with a range of herbicide doses.[5][7] This allows for the determination of the resistance level by comparing the herbicide dose required to cause a 50% reduction in growth (GR50) between the populations.[8]

Q3: Can I use a quicker test than a whole-plant bioassay?

A3: Yes, several rapid diagnostic tests are available, though they may provide qualitative rather than quantitative results.[4] These include:

  • Petri Dish Assays: Seeds are germinated in petri dishes containing a discriminating dose of this compound.[3][6]

  • Molecular Tests: Leaf samples can be used in molecular assays like PCR or sequencing to detect known genetic mutations that confer target-site resistance, such as mutations in the ACCase gene.[7][9]

  • Resistance In-Season Quick (RISQ) Test: Young plants are placed in an agar solution with a specific herbicide dose, and root growth is monitored.[3]

Q4: How do I differentiate between low-level resistance and natural tolerance?

A4: Differentiating between low-level resistance and natural tolerance can be challenging.[5] A key distinction is that resistance is a heritable trait that develops in a population after repeated exposure to an herbicide.[5] Dose-response assays are crucial here. A weed population is considered resistant if it is not controlled by the recommended field application rate of the herbicide, whereas tolerance may allow survival at lower doses but not typically at the full recommended rate.[5]

Q5: What are the common mechanisms of this compound resistance?

A5: The primary mechanisms of this compound resistance are:

  • Target-Site Resistance (TSR): This involves a mutation in the gene encoding the acetyl-CoA carboxylase (ACCase) enzyme, which is the target of this compound.[9][10] This mutation prevents the herbicide from binding effectively to the enzyme.[8]

  • Non-Target-Site Resistance (NTSR): This can involve enhanced metabolism of the herbicide, where the plant breaks down the chemical more rapidly before it can reach its target site.[10][11] This is often mediated by enzymes like cytochrome P450 monooxygenases and glutathione-S-transferases.[9][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in results from whole-plant assays. Inconsistent growth stages of plants at the time of spraying.Ensure all plants (both susceptible and potentially resistant) are at a similar growth stage (e.g., 2-3 leaf stage) when the herbicide is applied.[3][4][12]
Environmental fluctuations in the greenhouse (temperature, light, moisture).Maintain controlled and consistent environmental conditions throughout the experiment.[13] Wet, cold, and cloudy conditions can exacerbate injury to even resistant plants.[13]
Seeds from suspected resistant plants fail to germinate. Seed dormancy.Break dormancy by storing seeds in dry, low-temperature conditions. Some species may require vernalization (a period of cold treatment).[4][12]
Immature seeds collected.Collect seeds when they are mature, typically when 10-20% have naturally shed from the parent plant.[3]
Petri dish assay shows no difference between susceptible and suspected resistant seeds. Incorrect discriminating dose of this compound.Conduct a preliminary dose-response experiment on the susceptible population to determine the optimal discriminating concentration that inhibits germination or growth.
The resistance mechanism is not active at the seed germination stage.Use a whole-plant assay, as some resistance mechanisms are more pronounced in developed plants.
Molecular test does not detect a known ACCase mutation, but the plant shows resistance in bioassays. The resistance is likely due to a non-target-site mechanism, such as enhanced metabolism.Consider conducting experiments with metabolic inhibitors (e.g., malathion or NBD-Cl) to see if this increases this compound efficacy.[9] Also, consider sequencing a larger portion of the ACCase gene for novel mutations.
Control (susceptible) plants show some survival at the recommended field rate. The susceptible population may have some inherent tolerance.Ensure the use of a well-characterized and confirmed susceptible biotype as a control. If one is not available, document the response of the control population carefully.
Issues with herbicide solution preparation or application.Double-check calculations for herbicide concentrations and ensure the sprayer is calibrated correctly.[4]

Data Presentation

Table 1: Example Dose-Response Data for Whole-Plant Bioassay

Herbicide Concentration (g ai/ha)Susceptible Population (% Biomass Reduction)Suspected Resistant Population (% Biomass Reduction)
000
105515
208530
409852
8010075
16010092
GR50 (g ai/ha) ~12 ~45
Resistance Index (RI = GR50 Res / GR50 Sus) -3.75
Grams of active ingredient per hectare.

Table 2: Comparison of Seed Bioassay Methods for this compound Tolerance [11]

MethodThis compound Conc. (µM)Susceptible Control (% Injury)Resistant Genotype 1 (% Injury)Resistant Genotype 2 (% Injury)
Seed Soaking (SS)3.096%Not specifiedNot specified
Seed Soaking (SS)4.0100%Not specifiedNot specified
Seed Soaking (SS)5.0100%1%26%
Substrate Imbibition (SI)3.0 - 5.01-6%Not specifiedNot specified

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from procedures for robust herbicide resistance testing.[4]

  • Seed Preparation and Germination:

    • Collect mature seeds from at least 10-15 surviving plants in the field.[4]

    • Air-dry the seeds and store them in paper bags at low temperatures to break any dormancy.[3][4]

    • Germinate seeds in petri dishes on a suitable medium (e.g., agar with potassium nitrate) in a germination cabinet with optimal conditions for the specific weed species.[12]

  • Plant Cultivation:

    • Once seedlings have emerged, transplant them individually into pots (e.g., 10 cm diameter) filled with a standard potting mix.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Grow a known this compound-susceptible population of the same weed species under identical conditions to serve as a control.

  • Herbicide Application:

    • When plants reach the 2-3 leaf stage, prepare a range of this compound concentrations.[12] The range should span from sub-lethal to lethal doses for the susceptible population (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field rate).

    • Apply the herbicide solutions using a precision bench sprayer to ensure uniform coverage.[12] Include a non-treated control for each population.

  • Data Collection and Analysis:

    • Assess plant survival and visual injury 21-28 days after treatment.[1]

    • Harvest the above-ground biomass for each plant, and determine the fresh or dry weight.

    • Calculate the percent biomass reduction relative to the untreated control for each dose.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 value for both the susceptible and suspected resistant populations.

    • Calculate the Resistance Index (RI) by dividing the GR50 of the suspected resistant population by the GR50 of the susceptible population.

Protocol 2: Seed-Based Petri Dish Assay

This protocol is a rapid screening method to detect resistance.

  • Preparation:

    • Prepare a stock solution of this compound. From this, create a series of dilutions in an agar medium to determine a discriminating dose. This is the concentration that inhibits the germination or growth of the susceptible population but allows the resistant population to grow.

    • Pour the agar medium containing the various this compound concentrations into sterile petri dishes.

  • Seeding:

    • Place a set number of seeds (e.g., 20-30) from both the susceptible and suspected resistant populations onto the surface of the solidified agar in each petri dish.

    • Include a control dish with no herbicide for each population.

  • Incubation and Assessment:

    • Seal the petri dishes and place them in a germination cabinet with appropriate light and temperature conditions.

    • After 7-14 days, assess the germination rate and measure the root and/or shoot length of the seedlings.[6]

    • Resistant seeds should show significantly more growth at the discriminating dose compared to the susceptible seeds.

Mandatory Visualizations

G cluster_field Field Observation cluster_lab Laboratory/Greenhouse Testing cluster_analysis Data Analysis & Confirmation cluster_output Outcome observe Suspected Resistance (Poor Herbicide Efficacy) collect Collect Weed Seeds/ Plants from Survivors observe->collect germinate Germinate Seeds & Grow Plants collect->germinate molecular Molecular Testing (e.g., PCR, Sequencing) collect->molecular bioassay Whole-Plant Dose-Response Assay germinate->bioassay analyze Calculate GR50 & Resistance Index (RI) bioassay->analyze confirm Confirm Resistance Status (S, R?, RR, RRR) molecular->confirm analyze->confirm report Management Recommendation confirm->report

Caption: Workflow for Herbicide Resistance Confirmation.

G cluster_pathway Normal ACCase Function & Inhibition cluster_resistance Target-Site Resistance Mechanism acetyl_coa Acetyl-CoA accase ACCase Enzyme (Wild Type) acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids accase->malonyl_coa inhibition Inhibition accase->inhibition This compound This compound This compound->inhibition mutated_accase Mutated ACCase (e.g., Ile1781Leu) no_binding Binding Prevented mutated_accase->no_binding malonyl_coa2 Malonyl-CoA mutated_accase->malonyl_coa2 quizalofop2 This compound quizalofop2->no_binding acetyl_coa2 Acetyl-CoA acetyl_coa2->mutated_accase fatty_acids2 Fatty Acid Synthesis (Continues) malonyl_coa2->fatty_acids2

Caption: this compound Action and Target-Site Resistance.

G start Poor weed control observed after this compound application check_application Were application rate, timing, and conditions optimal? start->check_application app_issue Address application issues. Re-evaluate control. check_application->app_issue No resistance_suspected Resistance is possible. Proceed with testing. check_application->resistance_suspected Yes app_issue->start collect_samples Collect representative seed/plant samples. resistance_suspected->collect_samples rapid_test Perform rapid assay? (e.g., Petri dish, RISQ) collect_samples->rapid_test whole_plant_assay Conduct whole-plant dose-response bioassay. rapid_test->whole_plant_assay No / Inconclusive interpret Interpret results and develop management plan. rapid_test->interpret Yes / Clear Result molecular_analysis Optional: Molecular analysis for known mutations. whole_plant_assay->molecular_analysis molecular_analysis->interpret

Caption: Decision Tree for Investigating Resistance.

References

Technical Support Center: Optimizing Spray Adjuvants for Enhanced Quizalofop Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the use of spray adjuvants with the herbicide quizalofop.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced this compound efficacy when tank-mixed with other herbicides (e.g., broadleaf herbicides). Herbicide antagonism can occur, reducing the effectiveness of this compound.The addition of an appropriate adjuvant, such as a crop oil concentrate (COC), high-concentrate COC (HCOC), or a silicon-based surfactant with a nitrogen source (SNS), can help overcome this antagonism.[1][2][3] HCOC has been shown to be particularly effective in mixtures with bispyribac-Na.[2][3] Increasing the ratio of this compound in the mixture can also help mitigate antagonism.[1]
Inconsistent weed control despite using this compound with an adjuvant. Environmental factors such as low humidity, high temperature, or rainfall shortly after application can negatively impact herbicide uptake. Plant stress can also be a limiting factor.[4][5]Using an oil-based adjuvant can decrease the rate of droplet drying in low humidity, increasing the potential for absorption.[6] Some adjuvants can also improve rainfastness.[5] Avoid applying herbicides to stressed plants.
Poor spray coverage on weed foliage. High surface tension of the spray solution can lead to beading of droplets on the leaf surface, especially on waxy leaves.Activator adjuvants, particularly surfactants, reduce the surface tension of spray droplets, leading to better spreading and adhesion on the leaf surface.[1][3][7][8]
Clogging of spray nozzles or product separation in the spray tank. Physical or chemical incompatibility between this compound, other pesticides, and/or liquid fertilizers in the tank mix.Use a compatibility agent to prevent product separation and clump formation.[7][9] A "jar test" can be performed beforehand to check the stability of the mixture.[9]
Increased crop injury after adjuvant use. Some adjuvants, particularly methylated seed oils (MSOs), are more aggressive in dissolving the leaf cuticle, which can lead to greater herbicide absorption by the crop as well as the weed.[6]Always follow the herbicide and adjuvant labels for recommended rates and application instructions.[7][8] Consider using a less aggressive adjuvant like a crop oil concentrate (COC) if crop sensitivity is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the main types of spray adjuvants and how do they work?

A1: Spray adjuvants are broadly categorized into activator adjuvants and utility adjuvants.[1]

  • Activator adjuvants directly enhance the efficacy of the herbicide.[7] They include:

    • Surfactants (Wetting Agents): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[8]

    • Oils (Crop Oil Concentrates - COC, Methylated Seed Oils - MSO): Help to dissolve the waxy cuticle of the leaf, which enhances herbicide penetration.[6][8] MSOs are generally more aggressive than COCs.[6]

    • Nitrogen-Based Fertilizers (e.g., Ammonium Sulfate - AMS): Can condition hard water and may increase herbicide uptake and translocation.[6][10]

  • Utility adjuvants (Special-Purpose Adjuvants) modify the physical properties of the spray solution.[1][7] They include:

    • Compatibility agents: Help to mix different pesticides and fertilizers without physical separation.[7]

    • Buffering and Conditioning agents: Stabilize the pH of the spray solution and reduce issues caused by hard water.[7][9]

    • Drift control agents: Reduce the number of fine spray droplets that are prone to drifting.

    • Antifoaming agents: Prevent the formation of foam in the spray tank.

Q2: How do I choose the right adjuvant for my this compound application?

A2: The choice of adjuvant depends on several factors, including the target weed species, environmental conditions, and any tank-mix partners. Always consult the this compound product label for specific adjuvant recommendations.[9] Generally, oil-based adjuvants like petroleum oil concentrate have been shown to significantly increase this compound absorption.[10] When tank-mixing this compound with other herbicides that may cause antagonism, a high-concentrate crop oil concentrate (HCOC) may be the most effective option.[2][3]

Q3: Can adding an adjuvant overcome herbicide resistance?

A3: While adjuvants cannot reverse genetic resistance to herbicides, they can play a role in managing it. By maximizing the amount of herbicide taken up by the plant, correctly applied adjuvants can help control weeds with low-level resistance.[4] However, once a weed population is highly resistant, the impact of adjuvants is reduced.[4]

Q4: What is the effect of environmental conditions on this compound uptake with adjuvants?

A4: Environmental conditions can significantly influence herbicide performance. Low relative humidity can cause spray droplets to evaporate quickly, reducing absorption. Oil-based adjuvants can slow this drying process.[6] High humidity can sometimes enhance uptake.[5] Wet, cold, and cloudy conditions have been observed to exacerbate injury to this compound-resistant rice from this compound applications.[11]

Quantitative Data Summary

Table 1: Effect of Adjuvants on 14C-Quizalofop Absorption in Corn (8 hours after treatment)

Adjuvant 14C-Quizalofop Absorption (%)
Petroleum Oil Concentrate (2.5% v/v)80%[10]
Nonionic Surfactant (0.25% v/v)18%[10]
No Adjuvant8 - 13%[10]
Urea Ammonium Nitrate8 - 13%[10]
Ammonium Polyphosphate8 - 13%[10]
Ammonium Sulfate8 - 13%[10]

Table 2: Influence of Adjuvants on Overcoming this compound-p-ethyl + Bispyribac-Na Antagonism for Barnyardgrass Control (Observed vs. Expected Control)

Treatment 14 Days After Treatment (Observed/Expected %) 28 Days After Treatment (Observed/Expected %)
This compound + Bispyribac (No Adjuvant)Antagonistic Interaction Observed[2]40% / 97%[2][3]
This compound + Bispyribac + COC43% / 95%[2]58% / 97%[2][3]
This compound + Bispyribac + SNS63% / 95%[2]76% / 97%[2][3]
This compound + Bispyribac + HCOC86% / 95%[2]91% / 97% (Neutral Interaction)[2][3]

Experimental Protocols

Protocol 1: Measuring this compound Foliar Uptake Using Radiolabeled Herbicide

This protocol outlines a method for quantifying the absorption of this compound into plant leaves using a radiolabeled active ingredient (e.g., 14C-quizalofop).

Materials:

  • 14C-quizalofop of known specific activity

  • This compound formulation

  • Selected adjuvants

  • Microsyringe

  • Test plants (e.g., volunteer corn, giant foxtail) grown under controlled conditions

  • Distilled water or an aqueous organic solvent solution (e.g., 10-50% methanol)

  • Liquid scintillation counter and vials

  • Biological oxidizer

Methodology:

  • Plant Preparation: Grow test plants to a specified growth stage (e.g., 3-4 leaf stage) in a controlled environment.

  • Treatment Solution Preparation: Prepare the spray solutions by mixing the this compound formulation and the selected adjuvant in water. Add a known amount of 14C-quizalofop to each solution.

  • Application: Apply a small, precise droplet (e.g., 1-10 µL) of the radiolabeled treatment solution to a specific location on a leaf of each plant using a microsyringe.[12]

  • Harvesting: At predetermined time intervals after application (e.g., 2, 8, 24, 48 hours), harvest the treated plants.

  • Leaf Wash: To determine the amount of herbicide that was not absorbed, carefully wash the surface of the treated leaf with distilled water or an aqueous solvent solution. Collect the wash solution in a scintillation vial.

  • Quantification of Unabsorbed Herbicide: Add a scintillation cocktail to the vial containing the leaf wash and measure the radioactivity using a liquid scintillation counter.

  • Quantification of Absorbed Herbicide:

    • The treated leaf is separated from the rest of the plant.

    • The plant can be sectioned into parts (e.g., treated leaf, shoot above treated leaf, shoot below treated leaf, roots).

    • Combust each plant section in a biological oxidizer to capture the evolved 14CO2.

    • Measure the radioactivity of the captured 14CO2 using a liquid scintillation counter.

  • Calculation:

    • Total Applied Radioactivity: The radioactivity in the initial droplet.

    • Unabsorbed Radioactivity: Radioactivity measured in the leaf wash.

    • Absorbed Radioactivity: (Total Applied Radioactivity) - (Unabsorbed Radioactivity).

    • Percent Absorption: (Absorbed Radioactivity / Total Applied Radioactivity) x 100.

    • Translocation: The amount of radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the absorbed radioactivity.

Visualizations

Experimental_Workflow_Quizalofop_Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Grow Test Plants E1 Apply Solution to Leaf P1->E1 P2 Prepare Radiolabeled This compound + Adjuvant Solution P2->E1 E2 Harvest at Time Intervals E1->E2 E3 Wash Treated Leaf (Collect Unabsorbed) E2->E3 E4 Section Plant E2->E4 A1 Scintillation Counting (Leaf Wash) E3->A1 A2 Biological Oxidation (Plant Sections) E4->A2 A4 Calculate % Absorption & Translocation A1->A4 A3 Scintillation Counting (Oxidized Samples) A2->A3 A3->A4

Caption: Workflow for measuring this compound uptake using radiolabeling.

Adjuvant_Action_Pathway cluster_spray Spray Droplet cluster_leaf Leaf Surface cluster_plant Plant Interior Spray This compound + Adjuvant in Spray Droplet Cuticle Waxy Cuticle Spray->Cuticle 1. Reduced Surface Tension (Surfactants) Epidermis Epidermal Cells Cuticle->Epidermis 2. Cuticle Disruption (Oils - COC, MSO) Phloem Phloem Epidermis->Phloem 3. Absorption & Translocation Target Target Site (ACCase Enzyme) Phloem->Target 4. Inhibition of Fatty Acid Synthesis

Caption: Adjuvant mechanisms for enhancing this compound uptake and action.

References

Technical Support Center: Mitigating Quizalofop Runoff in Agricultural Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on mitigating Quizalofop runoff.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its runoff a concern?

This compound is a selective post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops.[1] Its active isomer is this compound-p-ethyl.[2] Like other agricultural chemicals, this compound can be transported from treated fields via surface runoff, potentially contaminating nearby water bodies. This is a concern due to its potential impact on non-target aquatic organisms and overall water quality.

Q2: What are the primary factors influencing the amount of this compound runoff?

Several factors contribute to the potential for this compound runoff, including:

  • Rainfall Intensity and Timing: Heavy rainfall shortly after application can significantly increase runoff.

  • Soil Type: Soils with low permeability, such as clay soils, have higher runoff potential compared to sandy soils with high infiltration rates.

  • Slope of the Land: Steeper slopes lead to faster water movement and less time for infiltration, increasing runoff.

  • Tillage System: Conventional tillage can lead to higher sediment and associated herbicide runoff compared to no-till or conservation tillage practices.[3][4][5][6][7]

  • Vegetative Cover: The presence of vegetation can slow down runoff, increase infiltration, and trap sediment-bound herbicides.

Q3: What are the most effective mitigation strategies for reducing this compound runoff?

The most common and effective strategies for mitigating herbicide runoff, including this compound, are:

  • Vegetative Filter Strips (VFS): These are areas of permanent vegetation established between a treated field and a water body to intercept runoff.[8][9][10][11][12][13][14][15][16][17][18]

  • Conservation Tillage (including No-Till): These practices minimize soil disturbance, which increases water infiltration and reduces soil erosion and runoff.[3][4][5][6][7]

  • Grassed Waterways: These are natural or constructed channels planted with grass to safely convey runoff without causing erosion.

  • Integrated Pest Management (IPM): This approach involves using a combination of methods to control pests, which can reduce the overall reliance on herbicides.

Q4: How effective are vegetative filter strips (VFS) at reducing herbicide runoff?

Vegetative filter strips have been shown to be highly effective in reducing herbicide runoff. Studies on various herbicides have demonstrated that VFS can reduce runoff by 80-88%.[14] The effectiveness depends on factors like the width of the strip, the type of vegetation, and the characteristics of the runoff event.[8] For herbicides in general, a 10-meter wide vegetative filter strip is considered necessary to significantly lower pesticide levels in runoff.[16]

Troubleshooting Guides

Issue 1: High variability in this compound concentrations in runoff samples from replicate plots.

  • Possible Cause 1: Uneven application of this compound.

    • Troubleshooting: Ensure that the application equipment is properly calibrated and that the herbicide is applied uniformly across all plots.

  • Possible Cause 2: Variations in soil characteristics within the experimental area.

    • Troubleshooting: Conduct a thorough soil analysis of each plot to identify and account for differences in soil texture, organic matter content, and permeability.

  • Possible Cause 3: Channeling of runoff water.

    • Troubleshooting: Observe the flow of water during a rainfall event (or simulated rainfall) to identify any preferential flow paths. Install barriers or level the soil surface to ensure even flow across the plot and into the collection system.

Issue 2: Lower than expected reduction in this compound runoff after implementing a mitigation strategy.

  • Possible Cause 1: Improper design or maintenance of the mitigation measure.

    • Troubleshooting (for VFS): Verify that the VFS is appropriately sized for the contributing area and that the vegetation is dense and healthy.[8] Regular maintenance, such as mowing and removal of accumulated sediment, is crucial for optimal performance.

    • Troubleshooting (for No-Till): Ensure that the no-till system has been established for a sufficient period to improve soil structure and infiltration. In the initial years of transition to no-till, runoff can sometimes be higher.

  • Possible Cause 2: Extreme weather event.

    • Troubleshooting: Analyze the rainfall data for the period of the experiment. An unusually intense or prolonged storm may overwhelm the capacity of the mitigation measure. Note this in the experimental report.

Issue 3: Difficulty in detecting or quantifying this compound in water samples.

  • Possible Cause 1: Inadequate sample preservation.

    • Troubleshooting: Ensure that water samples are collected in appropriate containers, stored at a low temperature (e.g., 4°C), and extracted and analyzed within the recommended holding time to prevent degradation of the analyte.

  • Possible Cause 2: Matrix interference.

    • Troubleshooting: Utilize a robust analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity.[19] Employ matrix-matched standards for calibration to compensate for any signal suppression or enhancement caused by the sample matrix.

Quantitative Data on this compound Runoff and Mitigation

The following tables summarize available quantitative data on this compound runoff.

Table 1: this compound-p-ethyl Concentration in Runoff and Sediment

Days After ApplicationRunoff Water Concentration (μg L⁻¹)Sediment Concentration (μg g⁻¹)
31.70 - 2.04Detected
25Not DetectedDetected (up to 0.126)

Data from a field study on sunflower cultivation. The total loss of the applied active ingredient was less than 0.021% in water and 0.005% in sediment.[20]

Table 2: General Effectiveness of Vegetative Filter Strips (VFS) for Herbicide Runoff Reduction

VFS Width (meters)Estimated Herbicide Runoff Reduction (%)
3~50
6~75
9>95

These are general estimates for herbicides and assume that soil and pesticide losses are proportional.[16] Specific effectiveness for this compound may vary.

Table 3: Impact of Tillage Systems on Runoff and Sediment Loss (General)

Tillage SystemImpact on Surface RunoffImpact on Sediment Loss
No-TillDecreaseSignificant Decrease
Conventional TillageIncreaseSignificant Increase

No-till systems generally reduce surface runoff and significantly decrease sediment loss compared to conventional tillage, which in turn reduces the transport of sediment-bound herbicides.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Determination of this compound and its Metabolites in Water by LC-MS/MS

This protocol is based on established analytical methods for the detection of this compound-p-ethyl and its primary metabolites, this compound-acid and 3-OH-quizalofop-acid.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.
  • Immediately after collection, place the samples on ice and transport them to the laboratory.
  • Store the samples at ≤ 6°C until analysis.

2. Sample Preparation:

  • For the analysis of this compound-p-ethyl and this compound-acid, take a 10 g aliquot of the water sample.
  • Dilute a portion of the sample with an acetonitrile:water (90:10, v/v) solution.
  • For the analysis of 3-OH-quizalofop-acid, dilute a separate aliquot with an acetonitrile:water (55:45, v/v) solution.

3. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
  • Chromatographic Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid and ammonium formate.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

4. Quality Control:

  • Analyze laboratory blanks to check for contamination.
  • Prepare and analyze matrix-spiked samples at different concentration levels to assess method accuracy and precision.
  • Use a labeled internal standard to correct for matrix effects and variations in instrument response.

Visualizations

Experimental_Workflow cluster_Field_Phase Field Phase cluster_Lab_Phase Laboratory Phase cluster_Data_Analysis Data Analysis A Site Selection and Plot Establishment B This compound Application A->B C Rainfall Simulation / Natural Rainfall Event B->C D Runoff Sample Collection C->D E Sample Preservation and Storage D->E F Sample Preparation (Extraction/Dilution) E->F G LC-MS/MS Analysis F->G H Quantification of this compound Residues G->H I Statistical Analysis H->I J Evaluation of Mitigation Strategy Effectiveness I->J Quizalofop_Signaling_Pathway This compound This compound-p-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Membrane Cell Membrane Formation FattyAcid->Membrane Growth Plant Growth Inhibition FattyAcid->Growth Leads to Mitigation_Decision_Tree Start High Risk of this compound Runoff? Slope Field Slope > 2%? Start->Slope Yes LowRisk Low Risk: Standard Practices Sufficient Start->LowRisk No Soil Low Permeability Soil? Slope->Soil Yes NoTill Adopt No-Till or Conservation Tillage Slope->NoTill No VFS Implement Vegetative Filter Strips (VFS) Soil->VFS Yes Soil->NoTill No GrassedWaterway Consider Grassed Waterways VFS->GrassedWaterway Monitor Monitor Runoff NoTill->Monitor GrassedWaterway->Monitor

References

Technical Support Center: Enhancing Quizalofop Selectivity in Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the selectivity of Quizalofop in cereal crops. This resource is designed for researchers, scientists, and professionals in drug development to address specific challenges encountered during experimentation. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of this compound in cereal crop experiments.

Question/Issue Possible Causes Troubleshooting/Recommendations
1. Unexpected crop injury in this compound-resistant wheat (e.g., CoAXium™ varieties). - Environmental Stress: Cool temperatures (around 4.5°C) can delay this compound metabolism in resistant wheat, potentially leading to transient injury.[1][2][3] - Application Timing: Application at later growth stages (e.g., jointing) may result in greater injury, especially in lines with single-gene resistance.[4] - Off-Target Drift/Contamination: Contamination of the spray tank with other herbicides or spray drift from adjacent non-resistant fields.[5][6] - Adjuvant Choice: Incorrect adjuvant or rate can affect crop safety.- Monitor Weather Conditions: Avoid spraying immediately before a significant drop in temperature. Be aware that visual injury symptoms under cold conditions may not always translate to yield loss.[1] - Optimal Application Timing: Apply this compound at earlier growth stages (e.g., tillering) for better crop safety.[4] - Thoroughly Clean Equipment: Ensure spray tanks are properly cleaned to avoid contamination. - Follow Label Recommendations: Use recommended adjuvants and rates for the specific crop and environmental conditions.
2. Poor control of grassy weeds in cereal crops. - Weed Growth Stage: Weeds are too large or are not actively growing at the time of application.[7][8] - Environmental Conditions: Drought, extreme heat, or cold can reduce herbicide efficacy. Optimal temperatures for this compound activity are generally between 12°C and 24°C.[7] - Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors. - Antagonism from Tank-Mix Partners: Certain broadleaf herbicides (e.g., those containing MCPA) can antagonize the activity of this compound.[7][9] - Incorrect Application: Poor coverage of weeds due to low water volume, incorrect nozzle selection, or high boom height.- Scout Fields Regularly: Apply this compound when grassy weeds are small and actively growing (e.g., 2-leaf to early tillering stage).[8][10] - Optimize Application Conditions: Apply during periods of active weed growth with adequate soil moisture. - Herbicide Rotation: Rotate herbicides with different modes of action to manage and prevent resistance. - Check Tank-Mix Compatibility: Refer to the product label for compatible tank-mix partners. Consider sequential applications if antagonism is a concern, applying the graminicide first.[9] - Proper Application Technique: Use appropriate water volumes and application equipment to ensure thorough weed coverage.
3. How can the selectivity of this compound be improved in non-resistant cereal crops like barley? - Metabolic Rate: Barley may have a slower rate of this compound metabolism compared to tolerant crops. - Application Rate and Timing: Higher rates or application at sensitive growth stages can lead to injury.- Use of Safeners: While not always commercially available in all formulations, safeners like mefenpyr-diethyl can enhance herbicide metabolism in cereals.[11] Research into the use of safeners with this compound in barley could be a viable strategy. - Reduced Rates: In some cases, lower rates of this compound may provide sufficient weed control with acceptable crop safety in barley, particularly for susceptible weed species. - Variety Selection: Different barley cultivars may exhibit varying levels of tolerance to this compound. Screening of different varieties is recommended.
4. What is the primary mechanism of this compound selectivity in resistant wheat? The primary mechanism is a target-site mutation in the acetyl-CoA carboxylase (ACCase) enzyme.[4][5][6]The AXigen™ trait in CoAXium™ wheat involves an alanine to valine substitution at position 2004 of the ACCase enzyme, which reduces the binding affinity of this compound to the enzyme.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on various cereal crops and weeds.

Table 1: Response of Non-Resistant Winter Wheat to Different Rates of this compound-P-ethyl (QPE)

QPE Rate (g ai/ha)Application TimingVisible Injury (%)Grain Yield Loss (%)
92 (1X)Fall or Spring~100~100
9.2 (1/10X)Fall7 - 820 - 41
9.2 (1/10X)Spring89 - 10080 - 100
1.84 (1/50X)Fall or Spring< 6Infrequent significant reductions
0.92 (1/100X)Fall or Spring< 6Infrequent significant reductions
0.46 (1/200X)Fall or Spring< 6Infrequent significant reductions
Data compiled from studies on non-AXigen® wheat.[5]

Table 2: Efficacy of this compound-P-ethyl (QPE) on Winter Annual Grass Weeds in Resistant Wheat

Weed SpeciesQPE Rate (g ai/ha)Control (%)
Downy Brome93 - 10992 - 99
Feral Rye93 - 10992 - 99
Jointed Goatgrass9373
Jointed Goatgrass10998
Data from field trials with two-mutation QPE-resistant wheat cultivars.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Dose-Response Assay for Whole-Plant Herbicide Resistance

Objective: To determine the level of resistance of a plant population to this compound.

Materials:

  • This compound-p-ethyl herbicide formulation

  • Non-ionic surfactant or crop oil concentrate

  • Resistant and susceptible plant biotypes

  • Pots with appropriate soil mix

  • Greenhouse or controlled environment chamber

  • Spray chamber

  • Analytical balance

Procedure:

  • Plant Growth: Grow resistant and susceptible seedlings in pots to the 2-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound. Create a dilution series to achieve a range of doses that will cause between 0% and 100% injury to both resistant and susceptible plants. Include a non-ionic surfactant or crop oil concentrate as recommended by the herbicide label.

  • Herbicide Application: Apply the different herbicide doses to the plants using a calibrated spray chamber to ensure uniform application. Include a non-treated control for comparison.

  • Evaluation: After a set period (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) for both resistant and susceptible populations. The resistance index (RI) can be calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

In Vitro ACCase Activity Assay

Objective: To determine the effect of this compound on the activity of the ACCase enzyme extracted from plant tissue.

Materials:

  • Fresh or frozen leaf tissue (1 g) from resistant and susceptible plants

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM benzamidine hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM DTT, 1 mM PMSF)

  • Assay buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP)

  • Acetyl-CoA

  • ¹⁴C-labeled sodium bicarbonate (¹⁴C-NaHCO₃) or a colorimetric assay kit (e.g., Malachite Green assay)

  • This compound-acid (the active form of the herbicide)

  • Scintillation vials and scintillation cocktail (for radiolabeled assay)

  • Spectrophotometer (for colorimetric assay)

  • Centrifuge

Procedure:

  • Enzyme Extraction: Grind leaf tissue in liquid nitrogen to a fine powder. Homogenize the powder in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 25,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • ACCase Assay (Radiolabeled Method):

    • Prepare reaction mixtures containing assay buffer, a known amount of enzyme extract, and varying concentrations of this compound-acid.

    • Initiate the reaction by adding acetyl-CoA and ¹⁴C-NaHCO₃.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding acid (e.g., HCl).

    • Dry the samples to remove unreacted ¹⁴C-NaHCO₃.

    • Add scintillation cocktail and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • ACCase Assay (Colorimetric Method - Malachite Green): This method measures the release of inorganic phosphate from ATP during the ACCase reaction.

    • Follow a similar reaction setup as the radiolabeled method, but without the radiolabel.

    • After the incubation period, add the Malachite Green reagent, which forms a colored complex with the released phosphate.

    • Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a spectrophotometer.

  • Data Analysis: Calculate the ACCase activity as a percentage of the untreated control for each herbicide concentration. Determine the I50 value (the herbicide concentration required to inhibit 50% of the enzyme activity) by plotting the data and using a non-linear regression model.

Visualizations

The following diagrams illustrate key concepts related to this compound selectivity.

experimental_workflow cluster_whole_plant Whole-Plant Assay cluster_enzyme Enzyme Assay plant_growth 1. Grow Resistant & Susceptible Plants herbicide_app 2. Apply this compound Dose Range plant_growth->herbicide_app evaluation 3. Assess Injury & Biomass herbicide_app->evaluation gr50 4. Calculate GR50 & Resistance Index evaluation->gr50 extraction 1. Extract ACCase from Plant Tissue assay 2. Incubate with This compound & Substrates extraction->assay measurement 3. Measure Enzyme Activity assay->measurement i50 4. Calculate I50 measurement->i50 start Start start->plant_growth start->extraction

Caption: Experimental workflow for assessing this compound resistance.

safener_pathway cluster_enzymes Detoxification Enzymes safener Safener (e.g., Mefenpyr-diethyl) signaling Signal Transduction Pathway (largely unknown) safener->signaling gene_induction Induction of Detoxification Genes signaling->gene_induction p450 Cytochrome P450s (Phase I: Oxidation) gene_induction->p450 Upregulates gst Glutathione S-Transferases (Phase II: Conjugation) gene_induction->gst Upregulates metabolite1 Oxidized Metabolite p450->metabolite1 metabolite2 Conjugated Metabolite (Non-toxic) gst->metabolite2 herbicide This compound (Active form) herbicide->p450 Metabolized by metabolite1->gst Conjugated by

Caption: Safener-induced herbicide detoxification pathway in cereals.

References

Validation & Comparative

A Comparative Analysis of Quizalofop and Haloxyfop for the Management of Perennial Grasses

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy, mechanism of action, and experimental considerations for two leading post-emergence graminicides in controlling persistent perennial grass weeds.

Introduction

The effective management of perennial grasses is a critical challenge in agricultural and turf management systems. These invasive species, characterized by their resilient root systems and ability to propagate vegetatively, can significantly impact crop yields and landscape aesthetics. Among the chemical control options, the aryloxyphenoxypropionate herbicides, commonly known as "fops," have proven to be highly effective. This guide provides a detailed comparative study of two prominent fop herbicides: Quizalofop and Haloxyfop. Both are selective, post-emergence herbicides that target the enzyme Acetyl-CoA Carboxylase (ACCase), a key component in fatty acid synthesis in grasses.[1][2][3] This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering a comprehensive overview supported by experimental data to aid in informed decision-making for perennial grass control strategies.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Both this compound and Haloxyfop share a common mechanism of action, which is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][2][3] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] By blocking ACCase, these herbicides disrupt the production of lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of the susceptible grass plant.[1] The selective action of these herbicides is due to the difference in the structure of the ACCase enzyme between grasses and broadleaf plants; the latter possess a resistant form of the enzyme.[1]

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition_Pathway cluster_0 Herbicide Application and Uptake cluster_1 Cellular and Biochemical Effects cluster_2 Visible Symptoms Herbicide This compound or Haloxyfop (Foliar Application) Uptake Absorption through Leaf Cuticle Herbicide->Uptake Translocation Translocation via Phloem to Meristematic Tissues Uptake->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) in Chloroplasts Translocation->ACCase Inhibition Inhibition of ACCase ACCase->Inhibition FattyAcid Fatty Acid Synthesis Blocked Inhibition->FattyAcid Membrane Disruption of Cell Membrane Formation FattyAcid->Membrane Growth Cessation of Cell Division and Elongation Membrane->Growth Death Necrosis of Meristematic Tissues (Growing Points) Growth->Death Chlorosis Chlorosis (Yellowing) of New Leaves Death->Chlorosis Necrosis Necrosis and Decay of Growing Points Chlorosis->Necrosis PlantDeath Plant Death Necrosis->PlantDeath

Caption: A diagram illustrating the mechanism of action of this compound and Haloxyfop, from application to plant death.

Comparative Efficacy on Perennial Grasses

The following tables summarize the available experimental data on the efficacy of this compound and Haloxyfop on various perennial grass species. It is important to note that the direct comparison of data from different studies can be challenging due to variations in experimental conditions, application rates, and assessment methods.

Table 1: Efficacy of this compound on Perennial Grasses
Perennial Grass SpeciesActive IngredientApplication Rate (g a.i./ha)% Control / EffectReference
Bermudagrass (Cynodon dactylon)This compoundNot Specified≥50% necrosis at 30 days post-application[4]
Quackgrass (Agropyron repens)This compound-p-ethyl50Effective control[5]
Chewings fescue (Festuca rubra)This compoundNot SpecifiedSensitive[6]
Fountain Grass (Pennisetum alopecuroides)This compoundNot SpecifiedSevere (>70%) phytotoxicity[6]
Ravenna Grass (Saccharum ravennae)This compoundNot Specified96% mortality[6]
Switchgrass (Panicum virgatum)This compoundNot SpecifiedSensitive[6]
Table 2: Efficacy of Haloxyfop on Perennial Grasses
Perennial Grass SpeciesActive IngredientApplication Rate (g a.i./ha)% Control / EffectReference
Chewings fescue (Festuca rubra)HaloxyfopNot SpecifiedHigh tolerance[7]
Browntop (Agrostis capillaris)HaloxyfopNot SpecifiedSensitive[7]
Perennial ryegrass (Lolium perenne)HaloxyfopNot SpecifiedSensitive[7]
Couch grass (Elymus repens)Haloxyfop400 - 800 mL/ha (product)Control[8]
Rhodes grass (Chloris gayana)Haloxyfop150 mL/ha (product) x 2 applicationsControl[8]

Experimental Protocols

The following outlines a general experimental protocol for conducting field trials to evaluate the efficacy of post-emergence herbicides like this compound and Haloxyfop on perennial grasses. This protocol is based on established guidelines for herbicide registration trials.[9][10]

Experimental Workflow

Experimental_Workflow cluster_0 1. Trial Design and Setup cluster_1 2. Herbicide Application cluster_2 3. Data Collection and Assessment cluster_3 4. Results and Conclusion SiteSelection Site Selection with Uniform Perennial Grass Infestation PlotDesign Randomized Complete Block Design (e.g., 4 replications) SiteSelection->PlotDesign Treatments Treatments: - Untreated Control - this compound (multiple rates) - Haloxyfop (multiple rates) PlotDesign->Treatments Application Post-emergence application at active growth stage of grasses Treatments->Application Calibration Calibrated spray equipment for uniform coverage Application->Calibration VisualRating Visual assessment of % weed control and crop phytotoxicity at set intervals (e.g., 7, 14, 28, 56 DAT) Calibration->VisualRating Biomass Biomass sampling (above-ground) from quadrats within plots VisualRating->Biomass DataAnalysis Statistical analysis of data (e.g., ANOVA, mean separation) Biomass->DataAnalysis Efficacy Determination of herbicide efficacy (% control, biomass reduction) DataAnalysis->Efficacy Conclusion Comparative analysis and recommendations Efficacy->Conclusion

Caption: A generalized workflow for conducting herbicide efficacy trials on perennial grasses.

1. Site Selection and Plot Establishment:

  • Select a site with a uniform and well-established population of the target perennial grass species.

  • Design the experiment using a randomized complete block design with a minimum of three to four replications.[10]

  • Individual plot sizes should be adequate to minimize spray drift between plots (e.g., 2m x 5m).

2. Treatments and Application:

  • Include an untreated control, and multiple rates of both this compound and Haloxyfop. It is also recommended to include a standard herbicide treatment for comparison.

  • Apply herbicides post-emergence when the perennial grasses are actively growing and at the recommended growth stage for optimal control.

  • Use a calibrated sprayer to ensure accurate and uniform application of the herbicides. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection:

  • Conduct visual assessments of percent weed control (efficacy) and crop/turf phytotoxicity at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment - DAT).

  • Collect biomass samples from a designated area (e.g., 0.25 m² quadrat) within each plot at a specified time point to determine the reduction in weed biomass.

  • Dry the biomass samples to a constant weight to determine the dry matter reduction.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • Use mean separation tests (e.g., Tukey's HSD) to compare the efficacy of different herbicide treatments.

Conclusion

Both this compound and Haloxyfop are effective post-emergence herbicides for the control of a range of perennial grasses, operating through the same mechanism of ACCase inhibition. The choice between the two may depend on the specific perennial grass species to be controlled, the desired level of control, and the tolerance of the desirable turf or crop species. The experimental data presented in this guide, while not exhaustive, provides a basis for comparison. For instance, Haloxyfop has demonstrated high tolerance in Chewings fescue, making it a potentially suitable option for selective control in turf containing this species.[7] Conversely, this compound has shown high efficacy against several other perennial grasses, including difficult-to-control species like Bermudagrass.[4]

It is crucial for researchers and professionals to conduct their own site-specific trials to determine the most effective herbicide and application rate for their particular conditions. The provided experimental protocol offers a standardized framework for such evaluations. Further research directly comparing the efficacy of modern formulations of this compound and Haloxyfop on a wider array of perennial grasses under varied environmental conditions is warranted to provide more definitive recommendations.

References

A Comparative Guide to the Validation of Analytical Methods for Quizalofop Residue in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of Quizalofop residues in various food matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs. The methods compared primarily utilize the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method Performance Comparison

The selection of an analytical method for pesticide residue analysis is a critical step that influences the accuracy, sensitivity, and reliability of the results. The following table summarizes the key performance parameters of different validated methods for this compound analysis, offering a clear comparison to facilitate an informed decision.

MethodMatrixLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (RSD %)Reference
QuEChERS - HPLC-DAD Adzuki Bean (Seeds, Plants), Soil>0.9990.003–0.010.01–0.0388.7–116.20.82–4.39[1]
QuEChERS - HPLC-DAD Beans0.99990.003-92.4–117.80.35–4.36[2]
QuEChERS - LC-MS/MS Brown Rice, Soybean, Potato, Pepper, Mandarin≥0.9990.00750.0170–120<20[3][4]
GC-MS/MS Six food types-0.000250.0180–93 (Trueness)1–7[5]
QuEChERS - UPLC-MS/MS Cabbage, Chives, Pear, Wheat Flour, Soybean Oil>0.9930.0001–0.008-69.8–1200.6–19.5[6]

Note:

  • LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably detected.

  • LOQ (Limit of Quantification): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The percentage of the known amount of analyte that is recovered during the analytical process.

  • RSD (Relative Standard Deviation): A measure of the precision of the analytical method.

Detailed Experimental Protocol: QuEChERS Extraction and HPLC-DAD Analysis

This protocol provides a detailed methodology for the determination of this compound residues in adzuki beans and soil, adapted from a validated study.[1] This method is highlighted for its cost-effectiveness and accessibility in standard laboratories.[2]

1. Sample Preparation and Extraction:

  • Weigh 5 g of the homogenized sample (adzuki bean seeds, plants, or soil) into a 50 mL centrifuge tube.

  • For adzuki bean plants and seeds, add 25 mL of acetonitrile (containing 1% v/v acetic acid). For soil samples, add 25 mL of dichloromethane (containing 1% v/v acetic acid).

  • Vortex the mixture for 2 minutes.

  • Add 0.1 g of NaCl and 2.5 g of MgSO₄ to the centrifuge tube.

  • Immediately shake the tube for 1 minute.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • The resulting supernatant is the raw extract.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents to remove interfering matrix components.

  • Vortex the tube for a short period.

  • Centrifuge to pellet the sorbent.

  • The cleaned-up supernatant is ready for analysis.

3. HPLC-DAD Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • Column: A suitable C18 column.

  • Mobile Phase: A mixture of acetonitrile and acidified water. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Optimized for this compound and its metabolites.

  • Quantification: Based on the peak area of the analyte in the sample compared to a calibration curve prepared from standard solutions of known concentrations.

Alternative and Confirmatory Methods

While HPLC-DAD offers a reliable and cost-effective solution, other techniques provide enhanced sensitivity and selectivity, which may be crucial for certain applications or regulatory requirements.

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This is a powerful tool for analyzing pesticide residues in complex matrices due to its high precision and sensitivity, often requiring less extensive extraction procedures than other methods.[3] It is particularly useful for confirming the identity of residues detected by other methods.

  • GC-MS/MS (Gas Chromatography with Tandem Mass Spectrometry): This method is also highly selective and sensitive and has been successfully used for the quantitative analysis of this compound and its metabolites in various food products.[5]

The choice between these methods often depends on the specific requirements of the analysis, including the regulatory limits, the complexity of the food matrix, and the available instrumentation. For routine monitoring, HPLC-DAD can be a suitable option, while LC-MS/MS or GC-MS/MS are preferred for confirmatory analysis and when lower detection limits are necessary.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for this compound residue analysis and the logical relationship between the different analytical choices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC_DAD HPLC-DAD Cleanup->HPLC_DAD Screening & Quantification LC_MSMS LC-MS/MS Cleanup->LC_MSMS Confirmation & Quantification GC_MSMS GC-MS/MS Cleanup->GC_MSMS Alternative Confirmation Quantification Quantification HPLC_DAD->Quantification LC_MSMS->Quantification GC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound residue analysis.

logical_relationship Start Need for this compound Residue Analysis Method_Selection Method Selection Start->Method_Selection QuEChERS QuEChERS Extraction Method_Selection->QuEChERS HPLC_DAD HPLC-DAD Analysis QuEChERS->HPLC_DAD Cost-Effective Screening LC_MSMS LC-MS/MS Analysis QuEChERS->LC_MSMS High Sensitivity Confirmation HPLC_DAD->LC_MSMS Confirmation Needed Result Result Interpretation & Reporting HPLC_DAD->Result LC_MSMS->Result

Caption: Logical decision-making for method selection.

References

comparing the metabolic pathways of Quizalofop in resistant and susceptible weeds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the metabolic pathways of the herbicide Quizalofop in resistant and susceptible weed populations, supported by experimental data and detailed protocols.

The evolution of herbicide resistance in weed populations poses a significant threat to global agricultural productivity. Understanding the biochemical mechanisms conferring this resistance is paramount for the development of effective and sustainable weed management strategies. One of the key mechanisms of resistance to the aryloxyphenoxypropionate (APP) herbicide this compound is enhanced metabolism within the weed itself. This guide provides a comparative analysis of the metabolic pathways of this compound in resistant and susceptible weed biotypes, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Enhanced Metabolism: The Core of Resistance

In susceptible weeds, this compound-p-ethyl, the commercial form of the herbicide, is rapidly hydrolyzed to its phytotoxic form, this compound acid. This active compound inhibits the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis, leading to weed death. However, resistant weed populations have evolved sophisticated detoxification mechanisms that rapidly metabolize this compound acid into non-toxic compounds, preventing it from reaching its target site at lethal concentrations.

The primary metabolic routes responsible for this compound detoxification in resistant weeds are hydroxylation, mediated by cytochrome P450 monooxygenases (P450s), and subsequent conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). This results in the formation of polar, inactive metabolites that can be sequestered into the vacuole or further degraded.

Quantitative Comparison of this compound Metabolism

Studies across various grass weed species have consistently demonstrated a significant difference in the rate and profile of this compound metabolism between resistant (R) and susceptible (S) biotypes. Resistant populations exhibit a faster depletion of the active this compound acid and a corresponding increase in the accumulation of its metabolites.

Weed SpeciesBiotypeCompoundConcentration (µg/g fresh weight)Time PointReference
Polypogon fugax RThis compound acid~2.548 h[1]
SThis compound acid~5.048 h[1]
RCHQ-GS (Glutathione conjugate)~0.848 h[1]
SCHQ-GS (Glutathione conjugate)~0.1548 h[1]
RPPA (Propanoic acid derivative)~0.648 h[1]
SPPA (Propanoic acid derivative)~0.148 h[1]
Lolium rigidum RDiclofop acid (structurally similar)Lower levels4 days[2]
SDiclofop acid (structurally similar)Higher levels4 days[2]
RPolar metabolitesUp to 2-fold higher4 days[2]
SPolar metabolitesLower levels4 days[2]
Alopecurus myosuroides R (Metabolism-based)Fenoxaprop acid (structurally similar)Significantly lower24 h[3]
SFenoxaprop acid (structurally similar)Significantly higher24 h[3]
R (Metabolism-based)Fenoxaprop metaboliteSignificantly higher24 h[3]
SFenoxaprop metaboliteSignificantly lower24 h[3]

Table 1: Quantitative Comparison of this compound and Related Herbicide Metabolites in Resistant (R) and Susceptible (S) Weed Biotypes. Note: Data for Lolium rigidum and Alopecurus myosuroides are for structurally similar APP herbicides, demonstrating the commonality of the metabolic resistance mechanism.

Visualizing the Metabolic Pathways

The metabolic fate of this compound in resistant and susceptible weeds can be visualized as a series of enzymatic reactions. The following diagrams, generated using the DOT language, illustrate the key differences in these pathways.

Quizalofop_Metabolism cluster_Susceptible Susceptible Weed cluster_Resistant Resistant Weed This compound-p-ethyl_S This compound-p-ethyl Quizalofop_acid_S This compound acid (Active) This compound-p-ethyl_S->Quizalofop_acid_S Esterase ACCase_Inhibition_S ACCase Inhibition Quizalofop_acid_S->ACCase_Inhibition_S Slow_Metabolism_S Slow Metabolism Quizalofop_acid_S->Slow_Metabolism_S Cell_Death_S Cell Death ACCase_Inhibition_S->Cell_Death_S This compound-p-ethyl_R This compound-p-ethyl Quizalofop_acid_R This compound acid (Active) This compound-p-ethyl_R->Quizalofop_acid_R Esterase Hydroxylated_Metabolite Hydroxylated Metabolite Quizalofop_acid_R->Hydroxylated_Metabolite Cytochrome P450s ACCase_Inhibition_R Reduced ACCase Inhibition Quizalofop_acid_R->ACCase_Inhibition_R Glutathione_Conjugate Glutathione Conjugate Hydroxylated_Metabolite->Glutathione_Conjugate GSTs Sequestration Sequestration / Further Degradation Glutathione_Conjugate->Sequestration Survival_R Weed Survival ACCase_Inhibition_R->Survival_R

Figure 1: Comparative metabolic pathways of this compound in susceptible and resistant weeds.

Experimental Protocols

Reproducible and robust experimental methods are crucial for studying herbicide metabolism. The following sections detail the key protocols used to generate the comparative data.

Plant Material and Herbicide Treatment
  • Plant Growth: Seeds of confirmed resistant and susceptible weed biotypes are sown in pots containing a standard potting mix and grown under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Plants at the 3-4 leaf stage are treated with a sublethal dose of this compound-p-ethyl to allow for metabolism studies without causing rapid plant death. Application is typically performed using a laboratory spray chamber to ensure uniform coverage.

Extraction of this compound and its Metabolites
  • Sample Collection: At designated time points after treatment (e.g., 24, 48, 72 hours), shoot material is harvested, weighed, and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Extraction Procedure:

    • Homogenize the frozen plant tissue in a suitable solvent, such as acetonitrile/water/acetic acid (80:19:1, v/v/v).

    • Centrifuge the homogenate to pellet plant debris.

    • Collect the supernatant containing the herbicide and its metabolites.

    • The extract may be further concentrated under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis.[4]

LC-MS/MS Analysis for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically employed.[5]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for this compound and its metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound-p-ethyl373.1299.1
This compound acid345.1299.1
Hydroxylated this compound acid361.1315.1
This compound-glutathione conjugate650.2344.1

Table 2: Example MRM transitions for the analysis of this compound and its metabolites. Note: These values may vary slightly depending on the instrument and specific metabolite structure.[4]

Experimental_Workflow Plant_Growth 1. Plant Growth (Resistant & Susceptible Biotypes) Herbicide_Treatment 2. Herbicide Treatment (Sublethal Dose) Plant_Growth->Herbicide_Treatment Sample_Harvest 3. Sample Harvest (Time Course) Herbicide_Treatment->Sample_Harvest Extraction 4. Extraction of Metabolites Sample_Harvest->Extraction LCMS_Analysis 5. LC-MS/MS Analysis (Quantification) Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis (Comparison of R vs. S) LCMS_Analysis->Data_Analysis

Figure 2: General experimental workflow for studying this compound metabolism in weeds.

In Vitro Enzyme Assays

To confirm the role of specific enzyme families in this compound metabolism, in vitro assays using isolated enzymes or microsomal fractions can be performed.

  • Microsome Isolation: Microsomal fractions containing P450 enzymes are isolated from fresh or frozen plant tissue by differential centrifugation.

  • Assay Conditions:

    • Incubate the microsomal preparation with this compound acid in a reaction buffer containing an NADPH-generating system (as P450s require NADPH as a cofactor).

    • After a specific incubation time, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the reaction mixture by LC-MS/MS to measure the depletion of the parent compound (this compound acid) and the formation of hydroxylated metabolites.

  • Enzyme Extraction: Crude protein extracts containing GSTs are prepared by homogenizing plant tissue in an extraction buffer.

  • Assay Conditions:

    • A common method involves a spectrophotometric assay using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of CDNB with glutathione, catalyzed by GSTs, results in a product that absorbs light at 340 nm.

    • The reaction mixture contains the plant extract, reduced glutathione (GSH), and CDNB in a suitable buffer.

    • The increase in absorbance at 340 nm over time is monitored to determine GST activity. While not specific to this compound, this assay provides a measure of the overall GST detoxification capacity, which is often elevated in resistant weeds.[6]

Conclusion

The enhanced metabolism of this compound, primarily through the action of cytochrome P450s and glutathione S-transferases, is a well-documented mechanism of resistance in numerous weed species. This guide provides a framework for researchers to compare the metabolic pathways in resistant and susceptible populations, offering quantitative data, detailed experimental protocols, and clear visual representations of the underlying biochemical processes. A thorough understanding of these resistance mechanisms is essential for the development of novel herbicides and integrated weed management strategies to combat the growing challenge of herbicide resistance in agriculture.

References

A Comparative Analysis of Quizalofop and Other "Fop" Herbicides for the Control of Echinochloa crus-galli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Quizalofop and other aryloxyphenoxypropionate ("fop") herbicides against Echinochloa crus-galli (barnyardgrass), a problematic weed in various crops. The information presented is collated from multiple research studies to aid in the selection and application of these herbicides.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

"Fop" herbicides, including this compound, Fluazifop-p-butyl, and Fenoxaprop-p-ethyl, are classified as ACCase inhibitors. They selectively target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, which is a critical enzyme in the biosynthesis of fatty acids. The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes. This disruption ultimately leads to the death of the susceptible grass weed. Dicotyledonous plants are generally tolerant to these herbicides due to a different form of the ACCase enzyme that is not sensitive to the "fop" chemical structure.[1][2][3]

Below is a diagram illustrating the mechanism of action of "fop" herbicides.

ACCase_Inhibition cluster_plant_cell Grass Plant Cell cluster_herbicide_action Herbicide Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Enzyme Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant_Growth Cell_Membranes->Plant_Growth Fop_Herbicide "Fop" Herbicide (e.g., this compound) Inhibition Inhibition Fop_Herbicide->Inhibition ACCase_Enzyme ACCase Enzyme ACCase_Enzyme->Inhibition Inhibition->Malonyl-CoA Blocks Conversion Herbicide_Efficacy_Workflow A 1. Experimental Design - Select Herbicides & Doses - Choose Weed Species & Growth Stage - Determine Experimental Layout B 2. Plant Cultivation - Sow Weed Seeds - Maintain Optimal Growth Conditions A->B C 3. Herbicide Application - Calibrate Sprayer - Apply Herbicides at a Specific Growth Stage B->C D 4. Data Collection - Visual Assessment of Control (%) - Biomass Measurement (Fresh/Dry Weight) - Plant Mortality Count C->D E 5. Statistical Analysis - ANOVA - Regression Analysis (Dose-Response) - Mean Separation Tests D->E F 6. Results Interpretation - Determine Herbicide Efficacy - Compare Different Treatments E->F

References

Unveiling the Hidden Costs: A Comparative Guide to the Non-Target Effects of Quizalofop on Soil Fauna

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of agricultural chemicals is paramount. This guide provides an objective comparison of the non-target effects of the herbicide Quizalofop on vital soil fauna, juxtaposed with data from commonly used alternative herbicides. By presenting a comprehensive analysis of existing experimental data, this document aims to facilitate informed decisions in the development and application of sustainable agricultural practices.

This compound, a selective post-emergence herbicide from the aryloxyphenoxypropionate group, is widely used to control grass weeds in broadleaf crops. While effective in its primary function, concerns regarding its impact on non-target organisms, particularly the diverse and crucial soil fauna, are growing. This guide synthesizes the available scientific literature to evaluate these effects and compare them with other herbicides such as Glyphosate, Glufosinate, 2,4-D, Atrazine, Paraquat, Fluazifop-p-butyl, and Sethoxydim.

Comparative Analysis of Herbicide Effects on Soil Fauna

The following tables summarize the reported effects of this compound and its alternatives on key groups of soil fauna: earthworms, collembolans (springtails), mites, and nematodes. It is important to note that direct research on the non-target effects of this compound on a broad range of soil invertebrates is limited. In such cases, findings from studies on other aryloxyphenoxypropionate herbicides are included to provide potential insights, which should be interpreted with caution.

Table 1: Effects on Earthworms (Oligochaeta)

HerbicideSpeciesObserved EffectsReference
This compound (Aryloxyphenoxypropionates) Eisenia fetida(On Cyhalofop-butyl) Induced significant oxidative stress, altered antioxidant enzyme activity, and increased lipid peroxidation.[1][2][1][2]
GlyphosateEisenia fetida, Aporrectodea caliginosa, Lumbricus terrestrisReduced body weight, decreased reproduction (cocoon and juvenile production), altered burrowing activity, and increased soil nutrient concentrations due to reduced earthworm activity.[3][4][5][6][7][8][9][10] Co-exposure with urea fertilizer can intensify toxicity.[5][3][4][5][6][7][8][9][10]
GlufosinateEisenia fetidaLow concentrations can significantly reduce weight, and the production of cocoons and larvae.[11] Considered highly toxic to natural enemies in general.[12][11][12]
2,4-DEisenia fetida, Eudrilus eugeniaeSevere effects on development and reproduction; high mortality at concentrations of 500 and 1,000 mg/kg.[3][13][14][15] Can reduce earthworm populations in agroecosystems.[16][3][13][14][15][16]
AtrazineEisenia fetidaVery low toxicity to earthworms.[17][17]
ParaquatGeneralNot significantly accumulated by earthworms and other soil invertebrates.[18] Considered practically non-toxic when bound to soil particles.[19][18][19]
Fluazifop-p-butyl-No direct studies on earthworms found.
Sethoxydim-No direct studies on earthworms found, but generally has low toxicity to wildlife.[20][20]

Table 2: Effects on Collembola (Springtails)

HerbicideSpeciesObserved EffectsReference
This compound -No direct studies found.
Glyphosate-Limited direct studies found.
Glufosinate-Limited direct studies found, but considered acutely toxic to natural enemies in general.[12][12]
2,4-D-No direct studies found.
Atrazine-No direct studies found.
ParaquatFolsomia candidaToxic, with an LC50 of about 80 µM. Survivors showed irreversible effects on molting and oviposition.[21][21]
Fluazifop-p-butyl-No direct studies found.
Sethoxydim-Reported to have little noticeable impact on soil microbe populations, suggesting low impact on microarthropods.[22][22]

Table 3: Effects on Soil Mites (Acari)

HerbicideSpeciesObserved EffectsReference
This compound -No direct studies found. A meta-analysis indicated this compound-ethyl was harmless to two predatory beetles, suggesting potential selectivity.[12][12]
Glyphosate-Limited direct studies found.
GlufosinatePredatory mitesAcutely toxic to various natural enemies, including predatory mites.[12][12]
2,4-D-No direct studies found.
Atrazine-No direct studies found.
ParaquatPredatory mitesCan cause substantial mortality in a variety of natural enemies.[12][12]
Fluazifop-p-butyl-No direct studies found.
Sethoxydim-No direct studies found.

Table 4: Effects on Soil Nematodes

HerbicideSpeciesObserved EffectsReference
This compound -No direct studies found.
Glyphosate-Limited direct studies found.
Glufosinate-No direct studies found.
2,4-D-No direct studies found.
AtrazineMicrobial communitiesCan decrease soil microbial diversity and enzyme activity, which can indirectly affect nematode populations that feed on microbes.[23][23]
Paraquat-No direct studies found.
Fluazifop-p-butylBacterial communitiesCan affect the richness and structure of soil bacterial communities, potentially impacting bacterivorous nematodes.[24][24]
Sethoxydim-No direct studies found.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Protocol 1: Earthworm Acute and Chronic Toxicity Test (based on OECD Guideline 207 and 222)

  • Test Organism: Eisenia fetida (or other relevant species like Aporrectodea caliginosa).

  • Test Substance: Technical grade this compound or its formulated product, and alternative herbicides.

  • Test System: Artificial soil prepared according to OECD guidelines (sphagnum peat, kaolin clay, and industrial sand).

  • Procedure:

    • The test substance is thoroughly mixed into the artificial soil at a range of concentrations.

    • Adult earthworms with a well-developed clitellum are selected, weighed, and introduced into the test containers (10 worms per container).

    • For acute toxicity (14 days), mortality is assessed at 7 and 14 days.

    • For chronic toxicity (56 days), adult mortality and changes in body weight are recorded weekly. After 28 days, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.

    • The number of juveniles and cocoons produced is then counted.

  • Endpoints Measured: LC50 (Lethal Concentration for 50% of the population), changes in adult biomass, and reproductive output (number of cocoons and juveniles).

Protocol 2: Collembola Reproduction Test (based on ISO 11267)

  • Test Organism: Folsomia candida or Folsomia fimetaria.

  • Test Substance: this compound and alternative herbicides.

  • Test System: Artificial soil as described in Protocol 1.

  • Procedure:

    • The test substance is incorporated into the soil at various concentrations.

    • Synchronized, 10-12 day old collembolans are introduced into the test vessels (10 individuals per vessel).

    • The vessels are incubated for 28 days at 20°C with a 12:12 hour light:dark cycle. Food (e.g., dried baker's yeast) is provided.

    • At the end of the test period, the soil is flooded with water, and the surviving adults and juveniles are floated to the surface and counted after staining (e.g., with ink).

  • Endpoints Measured: Adult mortality and the number of juveniles produced.

Visualizing the Process and Comparisons

To better illustrate the experimental workflow and the comparative nature of this guide, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis soil Artificial Soil (OECD Guideline) mixing Mixing Herbicide into Soil soil->mixing herbicide Test Herbicides (this compound & Alternatives) herbicide->mixing organisms Test Organisms (Earthworms, Collembola, etc.) incubation Incubation (Controlled Conditions) organisms->incubation mixing->incubation mortality Mortality Assessment incubation->mortality reproduction Reproduction Assessment (Cocoons, Juveniles) incubation->reproduction biomass Biomass Measurement incubation->biomass endpoints Calculate Endpoints (LC50, EC50) mortality->endpoints reproduction->endpoints biomass->endpoints

Caption: A generalized workflow for ecotoxicological testing of herbicides on soil fauna.

Signaling_Pathway_Comparison cluster_this compound This compound (Aryloxyphenoxypropionate) cluster_glyphosate Glyphosate cluster_glufosinate Glufosinate cluster_atrazine Atrazine This compound This compound accase Inhibition of Acetyl-CoA Carboxylase (ACCase) This compound->accase stress Oxidative Stress (in Earthworms) This compound->stress lipid Disruption of Lipid Synthesis accase->lipid glyphosate Glyphosate shikimate Inhibition of Shikimate Pathway (in plants & microbes) glyphosate->shikimate direct_earthworm Direct Toxic Effects (Weight loss, reduced reproduction) glyphosate->direct_earthworm indirect Indirect Effects on Soil Fauna (e.g., food source reduction) shikimate->indirect glufosinate Glufosinate glutamine Inhibition of Glutamine Synthetase glufosinate->glutamine direct_fauna Direct Toxicity to Soil Fauna glufosinate->direct_fauna ammonia Ammonia Accumulation (in plants) glutamine->ammonia atrazine Atrazine photosynthesis Inhibition of Photosynthesis (in plants) atrazine->photosynthesis microbial_impact Impact on Soil Microbial Diversity atrazine->microbial_impact

Caption: Simplified modes of action and non-target impacts of selected herbicides.

Conclusion

The available evidence suggests that while direct data on this compound's impact on a wide array of soil fauna is scarce, studies on other aryloxyphenoxypropionate herbicides indicate a potential for negative effects, particularly oxidative stress in earthworms. In comparison, herbicides like Glyphosate and 2,4-D have been more extensively studied and show clear detrimental effects on earthworm populations. Glufosinate and Paraquat also pose a significant risk to a broad range of non-target invertebrates. Atrazine and Sethoxydim appear to have a lower direct toxicity to soil macrofauna, although Atrazine can impact microbial communities.

This comparative guide highlights a critical need for further research into the non-target effects of this compound to fully assess its environmental risk profile. For researchers and professionals in drug and pesticide development, these findings underscore the importance of comprehensive ecotoxicological testing that extends beyond the target organisms to ensure the sustainability of agricultural systems and the health of our soil ecosystems.

References

The Synergistic Dance of Herbicides: A Comparative Guide to Quizalofop Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of agricultural biotechnology and crop protection, the quest for enhanced weed management strategies is perpetual. Quizalofop, a potent acetyl-CoA carboxylase (ACCase) inhibitor, is a widely utilized herbicide for controlling grass weeds. However, the complexity of weed populations often necessitates the use of herbicide mixtures to broaden the spectrum of control. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of this compound when combined with other herbicides, supported by experimental data and detailed protocols to aid in research and development.

Understanding Herbicide Interactions

When herbicides are combined, their interaction can be synergistic, antagonistic, or additive. A synergistic interaction occurs when the combined effect of the two herbicides is greater than the sum of their individual effects. Conversely, an antagonistic interaction results in a combined effect that is less than the sum of their individual effects. An additive effect is where the combined effect is equal to the sum of the individual effects. The most common method for quantifying these interactions is the Colby method.

Experimental Protocol: The Colby Method

The Colby method is a widely accepted mathematical approach to determine the nature of herbicide interactions. The expected effect of a herbicide combination is calculated based on the efficacy of each herbicide applied alone.

Formula for Expected Efficacy (E):

E = X + Y - (XY/100)

Where:

  • X is the percentage of weed control from herbicide A.

  • Y is the percentage of weed control from herbicide B.

If the observed weed control from the herbicide mixture is significantly higher than the calculated expected value (E), the interaction is synergistic. If it is significantly lower, the interaction is antagonistic. If the observed value is similar to the expected value, the interaction is additive.

Key Experimental Findings: this compound in Combination

Numerous studies have investigated the efficacy of this compound in tank-mixes with other herbicides. The results often vary depending on the partner herbicide, target weed species, application rates, and environmental conditions. Below is a summary of key findings from various studies.

This compound and ALS Inhibitors (e.g., Halosulfuron)

Antagonism is frequently reported when this compound is mixed with acetolactate synthase (ALS) inhibiting herbicides.

Experimental Data Summary: this compound + Halosulfuron for Barnyardgrass Control [1]

TreatmentApplication Rate (g ai/ha)Observed Control (%)Expected Control (%)Interaction
This compound12098--
Halosulfuron + Thifensulfuron530--
This compound + Halosulfuron + Thifensulfuron120 + 538998Antagonistic
Halosulfuron + Thifensulfuron340--
This compound + Halosulfuron + Thifensulfuron120 + 349698Neutral

Data adapted from a field study conducted in 2017 and 2018. Control was visually assessed 28 days after treatment.

Experimental Protocol: A field study was conducted to evaluate the impact of reduced rates of halosulfuron on this compound activity. The experiment was laid out in a randomized complete block design. Herbicide treatments were applied to barnyardgrass at the 3- to 4-leaf stage. Visual weed control was assessed at 14 and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control). The expected response was calculated using the Colby method.

This compound and Photosystem II Inhibitors (e.g., Propanil)

The combination of this compound with photosystem II inhibitors like propanil has also been shown to result in antagonism.

Experimental Data Summary: this compound + Propanil for Weedy Rice and Barnyardgrass Control [2]

Weed SpeciesThis compound (g ai/ha)Propanil (g ai/ha)Observed Control (%)Expected Control (%)Interaction
Weedy Rice120095--
Weedy Rice033600--
Weedy Rice120 + 33607595Antagonistic
Barnyardgrass120098--
Barnyardgrass033600--
Barnyardgrass120 + 33603898Antagonistic

Data from a study observing the interactions of contact herbicides mixed with this compound. Visual control was assessed 14 days after initial treatment.

Experimental Protocol: Field studies were conducted to evaluate the interaction of this compound mixed with propanil. Treatments were applied to weedy rice and barnyardgrass at the 3- to 4-leaf stage. Visual assessments of weed control were made at various intervals after treatment. The Colby method was used to determine the nature of the interaction.

This compound and Synthetic Auxins (e.g., Florpyrauxifen-benzyl)

In contrast to the antagonism often seen with ALS and photosystem II inhibitors, some combinations have shown neutral or even synergistic effects. A study evaluating this compound-p-ethyl with florpyrauxifen-benzyl demonstrated effective broad-spectrum weed control.[3]

Experimental Data Summary: this compound-p-ethyl + Florpyrauxifen-benzyl [3]

Weed SpeciesThis compound-p-ethyl (g ai/ha)Florpyrauxifen-benzyl (g ai/ha)Observed Control (%)Interaction
Aeschynomene denticulata12030≥ 90Neutral
Cyperus iria12030≥ 90Neutral
Echinochloa crus-galli12030≥ 90Neutral
Weedy Rice (Oryza spp.)12030≥ 90Neutral

Results from greenhouse experiments evaluated at 42 days after initial treatment. The study concluded a neutral effect, with the combination providing excellent control across multiple weed species.

Experimental Protocol: Greenhouse experiments were conducted using a two-factor factorial design. Herbicides were applied to various weed species at the 2-3 leaf stage. Weed control and shoot dry weight were evaluated 42 days after the initial treatment. The Colby method was used to compare the observed results with the expected additive effect.

Visualizing Herbicide Interactions and Mechanisms

To better understand the complex processes involved in herbicide synergy and antagonism, the following diagrams illustrate the experimental workflow for assessing these interactions and the signaling pathways affected by the herbicides.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_data Data Collection cluster_analysis Analysis A Weed Species Selection (e.g., Barnyardgrass, Weedy Rice) C Experimental Design (Randomized Complete Block) A->C B Herbicide Preparation (this compound & Partner Herbicides) B->C D Herbicide Application (Individual & Tank-Mix) C->D E Visual Weed Control Assessment (% Control) D->E F Biomass Measurement (Shoot Dry Weight) D->F G Colby's Method Calculation (Expected vs. Observed) E->G F->G I Interaction Determination (Synergistic, Antagonistic, Additive) G->I H Statistical Analysis (ANOVA, Tukey's HSD) H->I

Experimental workflow for assessing herbicide synergy.

Herbicide_Signaling_Pathways cluster_this compound This compound (ACCase Inhibitor) cluster_halosulfuron Halosulfuron (ALS Inhibitor) cluster_propanil Propanil (Photosystem II Inhibitor) cluster_florpyrauxifen Florpyrauxifen-benzyl (Synthetic Auxin) This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes WeedGrowth Weed Growth Membranes->WeedGrowth Disruption leads to death Halosulfuron Halosulfuron ALS Acetolactate Synthase (ALS) Halosulfuron->ALS Inhibits AminoAcids Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->AminoAcids Protein Protein Synthesis & Growth AminoAcids->Protein Protein->WeedGrowth Inhibition leads to death Propanil Propanil PSII Photosystem II (PSII) Propanil->PSII Inhibits ElectronTransport Electron Transport Chain PSII->ElectronTransport ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH ATP_NADPH->WeedGrowth Cessation leads to death Florpyrauxifen Florpyrauxifen-benzyl AuxinReceptor Auxin Receptors Florpyrauxifen->AuxinReceptor Mimics Auxin GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth UncontrolledGrowth->WeedGrowth Leads to death

Simplified signaling pathways of this compound and potential partner herbicides.

Logical relationship of herbicide interaction outcomes.

Conclusion

The synergistic and antagonistic effects of this compound with other herbicides are a critical consideration for developing effective and sustainable weed management programs. While antagonism is a common challenge, particularly with ALS and photosystem II inhibitors, careful selection of tank-mix partners, such as certain synthetic auxins, can lead to neutral or even beneficial interactions. Furthermore, strategies such as adjusting application rates and sequential applications can sometimes mitigate antagonism. The experimental protocols and data presented in this guide offer a foundation for researchers to build upon, fostering the development of innovative herbicide formulations and integrated weed management strategies that maximize efficacy while minimizing negative interactions.

References

Safety Operating Guide

Proper Disposal of Quizalofop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Quizalofop, a selective herbicide, is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from excess product to contaminated containers. Adherence to these protocols is crucial to prevent contamination of water sources and harm to wildlife.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, protective eyewear such as safety goggles or a face shield, and coveralls or a lab coat.[3] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[3][4] In case of accidental contact, wash skin thoroughly with soap and water and flush eyes with clean water for at least 15 minutes.[4][5]

Disposal of Unused or Waste this compound

Wastes generated from the use of this compound must be disposed of at an approved waste disposal facility.[1][6] It is critical to avoid contaminating water supplies, food, or feed during storage or disposal.[1] The disposal process must align with all applicable Federal, State/Provincial, and local regulations.[1][3][7]

For spills, immediate containment is necessary to prevent the material from entering sewers or waterways.[1] Absorb the spill with inert materials like sand, sawdust, or vermiculite.[1][3] The collected material should then be placed in a suitable, sealed container for disposal.[3][4]

Container Management and Disposal

The proper disposal of empty this compound containers is a critical step in waste management to prevent environmental contamination. The procedure varies depending on the type of container. Never reuse empty pesticide containers for any other purpose.[1][8]

Rinsing Procedures

A triple rinse or pressure rinse is a mandatory step for most container types before final disposal.[1][6][9] The rinsate, the liquid from rinsing, should be added to the spray tank for application, ensuring no product is wasted and the environment is protected.[9][10]

Rinsing ParameterSpecification
Triple Rinse Rinse the container three times with clean water.
Pressure Rinse Minimum pressure of 30 PSI for at least 60 seconds.[6]
Rinsate Collection Add all rinsate to the application equipment or a collection system.[6][10]
Disposal of Rinsed Containers

Once properly rinsed, containers can be disposed of in several ways, depending on the material and local regulations:

  • Plastic Containers: Offer for recycling or reconditioning if available. If not, puncture the container to render it unusable and dispose of it in a sanitary landfill.[1][6] Incineration may be an option if permitted by state and local authorities.[1][6]

  • Metal Containers: Offer for recycling or reconditioning. Alternatively, puncture and dispose of in a sanitary landfill or by other approved procedures.[1][6]

  • Paper and Plastic Bags: Completely empty the bag into the application equipment. Then, dispose of the empty bag in a sanitary landfill or by incineration, if allowed.[1][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Quizalofop_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type product Unused/Waste Product waste_type->product Product container Empty Container waste_type->container Container approved_facility Dispose at Approved Waste Disposal Facility product->approved_facility rinse Triple or Pressure Rinse Container container->rinse container_type Determine Container Type rinse->container_type plastic Plastic Container container_type->plastic Plastic metal Metal Container container_type->metal Metal bag Paper/Plastic Bag container_type->bag Bag recycle_recondition Offer for Recycling or Reconditioning plastic->recycle_recondition landfill Dispose in Sanitary Landfill (Punctured) plastic->landfill incineration Incinerate (if permitted) plastic->incineration metal->recycle_recondition metal->landfill landfill_bag Dispose in Sanitary Landfill or Incinerate bag->landfill_bag

Caption: A flowchart outlining the proper disposal procedures for this compound waste and containers.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Quizalofop

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Quizalofop, a selective herbicide. Adherence to these procedural steps will minimize exposure risk and ensure operational safety.

Hazard and Exposure Data

Understanding the potential hazards of this compound is the first step in implementing effective safety protocols. The following table summarizes key hazard information.

Hazard ClassificationDescriptionCitation
Acute Toxicity Harmful if swallowed or inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation. Repeated exposure may lead to dryness or cracking.[2]
Eye Damage/Irritation Causes serious eye irritation, with a risk of serious damage.[1][3]
Aspiration Hazard May be fatal if swallowed and enters airways.[2][3]
Reproductive Toxicity May damage fertility or the unborn child.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation (single exposure).[2][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is crucial when handling this compound. The following equipment is mandatory to prevent exposure through skin, eyes, and inhalation.

1. Hand Protection:

  • Primary: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are essential.[5][6]

  • Procedure: Always wash the outside of gloves before removal. After use, wash hands thoroughly with soap and water.[7][8]

2. Body Protection:

  • Primary: Wear cotton overalls buttoned to the neck and wrist or a long-sleeved shirt and long pants.[2][9]

  • For Mixing/High-Risk Tasks: A chemical-resistant apron should be worn over work clothes, especially during mixing and handling of concentrates.[5][9]

  • Contamination: If pesticide gets inside clothing, remove it immediately, wash thoroughly, and put on clean clothing.[7] Contaminated clothing should be laundered separately from other laundry.[10][11]

3. Eye and Face Protection:

  • Primary: Safety goggles or a face shield are required to protect against splashes and dust.[5][12] These should be designed to prevent splash and particle drift during application.[5]

4. Respiratory Protection:

  • When to Use: Use a respirator with a universal filter, including a particle filter, especially in poorly ventilated areas or when dealing with dusts or mists.[2][12]

  • General Use: Ensure work is conducted in a well-ventilated area to minimize inhalation of vapors or spray mist.[2]

5. Footwear:

  • Primary: Chemical-resistant boots or shoe coverings should be worn.[5] Leather boots can absorb the chemical and are not recommended.[5]

Standard Operating Procedure for Handling this compound

This workflow outlines the procedural steps for safely using this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PREP1 Read SDS & Label PREP2 Don Required PPE PREP1->PREP2 PREP3 Ensure Proper Ventilation PREP2->PREP3 HANDLE1 Mix/Prepare this compound PREP3->HANDLE1 HANDLE2 Perform Experiment HANDLE1->HANDLE2 HANDLE3 Avoid Contact & Inhalation HANDLE2->HANDLE3 CLEAN1 Decontaminate Equipment HANDLE3->CLEAN1 CLEAN2 Properly Dispose of Waste CLEAN1->CLEAN2 CLEAN3 Remove PPE Safely CLEAN2->CLEAN3 CLEAN4 Wash Hands Thoroughly CLEAN3->CLEAN4

Standard operational workflow for this compound.

Emergency Response and Disposal Plan

Immediate and correct response to accidental exposure or spills is critical.

First Aid Measures:

  • Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[1] Seek medical advice if irritation persists.[2]

  • Skin Contact: Take off contaminated clothing immediately.[1] Rinse skin immediately with plenty of soap and water for 15-20 minutes.[10][13]

  • Ingestion: Immediately call a poison control center or doctor for treatment advice.[4] Do NOT induce vomiting unless instructed to do so by a medical professional.[2][4] If the person is able to swallow, have them sip a glass of water.[1]

  • Inhalation: Move the person to fresh air.[10] If the person is not breathing, call 911 or an ambulance and administer artificial respiration.[10]

Spill and Leak Procedures:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[1]

  • Containment: Stop the leak if it is safe to do so. Prevent the spillage from entering drains or watercourses.[2]

  • Absorb: Contain and absorb the spilled material with an inert absorbent material such as sand, clay, or vermiculite.[2]

  • Collection: Shovel or pump the contaminated material into an approved container for disposal.[2]

  • Decontamination: Scrub the area with a hard water detergent.[12]

Disposal Plan:

  • Chemical Waste: Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[7][13] Do not contaminate water, food, or feed by storage or disposal.[13]

  • Container Disposal:

    • Triple or pressure rinse containers before disposal, adding the rinsings to the spray tank or a rinsate collection system.[8][13]

    • Do not reuse empty containers.[7]

    • Offer clean containers for recycling if available. Otherwise, puncture and dispose of them in a sanitary landfill or by incineration, if permitted by local ordinances.[7][13]

Logical Flow for Emergency Procedures

This diagram illustrates the decision-making process in the event of an accidental exposure or spill.

cluster_emergency Emergency Protocol cluster_exposure Personnel Exposure cluster_spill Environmental Spill cluster_first_aid First Aid Response START Accident Occurs EXPOSURE_TYPE Identify Exposure Type START->EXPOSURE_TYPE SPILL_ACTION Contain Spill START->SPILL_ACTION SKIN Skin Contact EXPOSURE_TYPE->SKIN Skin EYES Eye Contact EXPOSURE_TYPE->EYES Eyes INGESTION Ingestion EXPOSURE_TYPE->INGESTION Swallowed INHALATION Inhalation EXPOSURE_TYPE->INHALATION Inhaled AID_SKIN Remove Clothing Wash with Soap & Water SKIN->AID_SKIN AID_EYES Rinse with Water (15-20 min) EYES->AID_EYES AID_INGESTION Call Poison Control DO NOT Induce Vomiting INGESTION->AID_INGESTION AID_INHALATION Move to Fresh Air INHALATION->AID_INHALATION ABSORB Absorb Material SPILL_ACTION->ABSORB COLLECT Collect Waste ABSORB->COLLECT DECONTAMINATE Decontaminate Area COLLECT->DECONTAMINATE DISPOSAL Dispose of Waste Correctly DECONTAMINATE->DISPOSAL MEDICAL Seek Medical Attention AID_SKIN->MEDICAL AID_EYES->MEDICAL AID_INGESTION->MEDICAL AID_INHALATION->MEDICAL

Emergency response workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.